molecular formula C4H10OS B1198403 Diethyl sulfoxide CAS No. 70-29-1

Diethyl sulfoxide

Cat. No.: B1198403
CAS No.: 70-29-1
M. Wt: 106.19 g/mol
InChI Key: CCAFPWNGIUBUSD-UHFFFAOYSA-N
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Description

Diethyl sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C4H10OS and its molecular weight is 106.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfinylethane
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InChI

InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CCAFPWNGIUBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70220253
Record name Diethyl sulfoxide
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Molecular Weight

106.19 g/mol
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CAS No.

70-29-1
Record name Diethyl sulfoxide
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Record name Diethyl sulphoxide
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Foundational & Exploratory

Diethyl sulfoxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), a structural analog of the widely utilized dimethyl sulfoxide (DMSO), is an organosulfur compound with the chemical formula (C₂H₅)₂SO. While less ubiquitous than its methyl counterpart, DESO possesses a unique combination of properties that make it a subject of interest in various scientific domains, including organic synthesis, materials science, and increasingly, in the pharmaceutical sciences as a potential solvent and cryoprotectant. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a colorless, viscous liquid at room temperature. Its high polarity and capacity for hydrogen bonding influence its physical characteristics and solvent capabilities.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(ethylsulfinyl)ethane[2]
Synonyms DESO, Ethyl sulfoxide, 1,1'-Sulfinylbis(ethane)[2]
CAS Number 70-29-1[2]
Molecular Formula C₄H₁₀OS[2]
Molecular Weight 106.19 g/mol [3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
Melting Point 14 °C (-11.58 °C also reported)[4][5]Sources report conflicting data, suggesting sensitivity to purity.
Boiling Point ~169-212 °C[4][5]A range of values is reported, likely due to variations in pressure.
Density ~1.0092 - 1.066 g/cm³ at 25 °C[4][6]Values vary across different experimental reports.
Solubility Miscible with water and many organic solvents.[3]Similar to DMSO, it is a versatile solvent.
pKa Not experimentally determinedFor comparison, the pKa of the methyl protons in DMSO is ~35.[7]
logP Not experimentally determinedFor comparison, the logP of DMSO is -1.35.[8]
Refractive Index ~1.478 - 1.592[4][5]Reported values show significant variance.
Dipole Moment 4.07 D[3]Calculated value, indicating high polarity.

Molecular Structure and Spectroscopic Analysis

The this compound molecule adopts a trigonal pyramidal geometry around the central sulfur atom, which is bonded to two ethyl groups and one oxygen atom. A lone pair of electrons resides on the sulfur atom, contributing to the molecule's overall polarity and its capabilities as a ligand.[3]

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the ethyl groups, arising from spin-spin coupling.[3]

    • ¹³C NMR : The carbon-13 NMR spectrum would display two distinct signals for the methyl and methylene carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy :

    • A characteristic strong absorption band is observed for the S=O stretching vibration. For DESO, this is reported around 1046 cm⁻¹.[9] The position of this band can be influenced by the solvent and the presence of hydrogen bonding.

  • Mass Spectrometry (MS) :

    • The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of ethyl groups.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of its corresponding sulfide, diethyl sulfide. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.

Experimental Protocol: Oxidation of Diethyl Sulfide with Hydrogen Peroxide

This protocol is a general method for the oxidation of sulfides to sulfoxides and can be adapted for the synthesis of this compound.[10]

Materials:

  • Diethyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide solution (e.g., 4 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, stirrer, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide (approximately 1.1 equivalents) to the stirred solution. The addition should be controlled to manage any exothermic reaction.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting sulfide), carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Diethyl Sulfide in Glacial Acetic Acid add_h2o2 Add H₂O₂ (30%) start->add_h2o2 Slowly reaction Stir at Room Temperature add_h2o2->reaction neutralize Neutralize with NaOH reaction->neutralize Monitor by TLC extract Extract with CH₂Cl₂ neutralize->extract wash Wash with H₂O/Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify product Pure this compound purify->product logical_relationship cluster_properties Key Chemical Properties cluster_applications Potential Pharmaceutical Applications DESO This compound (DESO) Polarity High Polarity (Dipole Moment ~4.07 D) DESO->Polarity HBA Hydrogen Bond Acceptor DESO->HBA Aprotic Aprotic Nature DESO->Aprotic Solvency Good Solvating Power Polarity->Solvency Penetration Transdermal Penetration Enhancer Polarity->Penetration HBA->Solvency Cryo Cryoprotectant for Biologics HBA->Cryo Solvent Solvent for Poorly Soluble APIs Solvency->Solvent

References

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of diethyl sulfoxide (DESO), a valuable organosulfur compound. The primary focus of this document is on the prevalent and efficient method of synthesizing this compound through the oxidation of diethyl sulfide. This guide details two principal oxidative methods: the use of hydrogen peroxide, often in the presence of a catalyst or acidic medium, and the application of periodates, such as sodium metaperiodate. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes. This guide is intended to be a practical resource for researchers, chemists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound ((C₂H₅)₂SO), also known as DESO, is an organosulfur compound belonging to the sulfoxide family, analogous to the more commonly known dimethyl sulfoxide (DMSO). Its utility in various chemical transformations and potential applications in medicinal chemistry and drug development necessitate reliable and efficient synthetic routes. The most direct and widely employed method for the preparation of this compound is the selective oxidation of its corresponding sulfide, diethyl sulfide ((C₂H₅)₂S).

This process requires careful selection of the oxidizing agent and reaction conditions to achieve a high yield of the sulfoxide while minimizing over-oxidation to the corresponding sulfone ((C₂H₅)₂SO₂). This guide will explore the most effective and commonly cited methods for this transformation.

Overview of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the oxidation of diethyl sulfide. The core of this transformation lies in the addition of a single oxygen atom to the sulfur atom of the thioether.

G cluster_reaction Reaction Pathway DiethylSulfide Diethyl Sulfide ((C₂H₅)₂S) DiethylSulfoxide This compound ((C₂H₅)₂SO) DiethylSulfide->DiethylSulfoxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂, NaIO₄) DiethylSulfone Diethyl Sulfone ((C₂H₅)₂SO₂) DiethylSulfoxide->DiethylSulfone Further Oxidation Overoxidation Over-oxidation

Caption: General reaction pathway for the synthesis of this compound.

Key considerations for a successful synthesis include:

  • Selectivity: The chosen oxidant should be selective for the formation of the sulfoxide over the sulfone.

  • Yield: The reaction should provide a high yield of the desired product.

  • Reaction Conditions: Mild reaction conditions are preferable to avoid degradation of the product and minimize side reactions.

  • Work-up and Purification: The procedure should allow for straightforward isolation and purification of the this compound.

Two of the most effective classes of oxidizing agents for this purpose are hydrogen peroxide and periodates.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of sulfoxides from sulfides using the methods detailed in this guide. While specific data for this compound is limited in the literature, the provided data for analogous sulfides offers a strong indication of the expected outcomes.

Oxidizing AgentSubstrateCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Hydrogen Peroxide (30%)General SulfidesGlacial Acetic AcidRoom TemperatureVaries90-99[1][2]
Sodium MetaperiodateThioanisoleWater/Methylene Chloride0 (Ice Bath)15 hours91[3]
Hydrogen Peroxide (30%)ThioanisoleTrifluoroethanol0 to Room Temp8 hours-[4]

Experimental Protocols

This section provides detailed experimental protocols for the two primary methods of this compound synthesis.

Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This method is noted for its high yields and use of a "green" oxidant.[1][2]

Workflow:

G Start Start AddSulfide Add Diethyl Sulfide to Glacial Acetic Acid Start->AddSulfide AddH2O2 Slowly Add 30% H₂O₂ AddSulfide->AddH2O2 Stir Stir at Room Temperature AddH2O2->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with Aqueous NaOH Monitor->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate End Pure this compound Concentrate->End

Caption: Experimental workflow for H₂O₂ oxidation.

Materials:

  • Diethyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography until the starting sulfide is consumed.

  • Upon completion, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the pure this compound.

Oxidation with Sodium Metaperiodate

This protocol is adapted from a well-established procedure for the oxidation of dialkyl sulfides and is known for its mild conditions and high yields, effectively avoiding over-oxidation.[3]

Workflow:

G Start Start PreparePeriodate Prepare Aqueous Solution of Sodium Metaperiodate Start->PreparePeriodate Cool Cool in Ice Bath PreparePeriodate->Cool AddSulfide Add Diethyl Sulfide Cool->AddSulfide Stir Stir at 0°C for 15h AddSulfide->Stir Filter Filter to Remove Sodium Iodate Stir->Filter WashCake Wash Filter Cake with CH₂Cl₂ Filter->WashCake Extract Extract Filtrate with CH₂Cl₂ WashCake->Extract Dry Dry Combined Organic Extracts (Na₂SO₄) Extract->Dry Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for NaIO₄ oxidation.

Materials:

  • Diethyl sulfide

  • Sodium metaperiodate (NaIO₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (optional)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, Büchner funnel, separatory funnel, distillation apparatus)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of sodium metaperiodate (0.105 mol) in deionized water (210 mL).

  • Cool the mixture in an ice bath.

  • To the cooled and stirred solution, add diethyl sulfide (0.100 mol). Note: For dialkyl sulfides, maintaining a low temperature is crucial to prevent over-oxidation.[3]

  • Continue stirring the reaction mixture at ice-bath temperature for approximately 15 hours.

  • After the reaction period, filter the mixture through a Büchner funnel to remove the precipitated sodium iodate.

  • Wash the filter cake with three portions of dichloromethane.

  • Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three portions of dichloromethane.

  • Combine all the organic extracts. An optional treatment with activated carbon can be performed at this stage to remove colored impurities.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • For high purity, the crude product can be purified by vacuum distillation.

Reaction Mechanism

The oxidation of sulfides to sulfoxides is generally believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Proposed Mechanism for Hydrogen Peroxide Oxidation: In an acidic medium like glacial acetic acid, hydrogen peroxide can be protonated, increasing its electrophilicity. The sulfur atom of diethyl sulfide then acts as a nucleophile, attacking the terminal oxygen of the protonated hydrogen peroxide (or peracetic acid formed in situ), leading to the formation of this compound and water.[1]

Safety Considerations

  • Diethyl sulfide is a flammable liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

  • Sodium metaperiodate is an oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • The neutralization of the acidic reaction mixture with sodium hydroxide is an exothermic process and should be performed with cooling.

Conclusion

The synthesis of this compound via the oxidation of diethyl sulfide is a robust and efficient process. Both the hydrogen peroxide/glacial acetic acid and the sodium metaperiodate methods offer high yields and selectivity. The choice of method may depend on factors such as scale, cost of reagents, and desired purity. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful laboratory-scale preparation of this compound.

Disclaimer: The procedures outlined in this document are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The information is provided without any warranty, express or implied.

References

Diethyl sulfoxide physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Diethyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in a structured format, details the experimental methodologies for determining these properties, and includes a visual representation of the general experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C4H10OS, is an organosulfur compound.[1][2][3][4] It is also known by other names such as (ethylsulfinyl)ethane and ethyl sulfoxide.[1][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H10OS[1][2][3][4]
Molecular Weight 106.19 g/mol [1][3][6]
Melting Point 14 °C[2][6][7][8][9]
Boiling Point 103-105 °C, 169.15 °C (estimate), 212 °C at 760 mmHg[2][5][6][7][8]
Density 1.0092 g/cm³, 1.02 g/cm³, 1.066 g/cm³ at 25 °C[2][6][7][8]
Refractive Index 1.477, 1.5920 (estimate), 1.46800 at 298.15 K[1][2][6][7]
Flash Point 82 °C[5][7]
Vapor Pressure 0.258 mmHg at 25 °C[5]
Dipole Moment 4.07 Debye[1][9]
Solubility in Water 1.795e+005 mg/L at 25 °C[4]

Experimental Protocols for Property Determination

The determination of the physical characteristics of organic compounds like this compound involves a series of well-established experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[10]

  • Apparatus: A common method utilizes a melting point apparatus, such as a Vernier melt station.[10]

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[10]

  • Apparatus: A simple distillation apparatus is typically used.[10]

  • Procedure:

    • The liquid sample is placed in a round-bottom flask.

    • The distillation apparatus is assembled with a condenser and a collection flask.

    • The liquid is heated, and the vapor rises.

    • A thermometer is placed so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[10]

Density Measurement

Density is the mass of a substance per unit volume.

  • Apparatus: A pycnometer or a digital densitometer can be used for accurate measurements.

  • Procedure (using a pycnometer):

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the liquid sample, and its mass is measured.

    • The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) is also determined.

    • The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Apparatus: An Abbé refractometer is a common instrument for this measurement.[11]

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

    • The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[1]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of an organic compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Data Analysis A Sample Acquisition & Purity Check B Sample Degassing (for vapor pressure) A->B C Melting Point Determination A->C D Boiling Point Determination A->D E Density Measurement A->E F Refractive Index Measurement A->F G Vapor Pressure Measurement A->G B->G H Data Recording & Collation C->H D->H E->H F->H G->H I Comparison with Literature Values H->I J Final Report Generation I->J

Caption: Experimental workflow for physical property determination.

References

Diethyl Sulfoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO) is an organosulfur compound with the chemical formula (C₂H₅)₂SO. It is the diethyl analogue of the widely used solvent and therapeutic agent, dimethyl sulfoxide (DMSO). While structurally similar to DMSO, this compound is less commonly encountered in research and industrial applications. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical identifiers, physical and spectroscopic properties, a general synthesis protocol, and a discussion of its toxicological profile. Notably, there is a significant lack of publicly available data on the specific biological activities and interactions with signaling pathways for this compound, a stark contrast to the extensive research on DMSO.

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 70-29-1[1]
IUPAC Name (Ethanesulfinyl)ethane[1]
Synonyms DESO, Diethyl sulphoxide, Ethyl sulfoxide, 1,1'-Sulfinylbisethane[1]
Molecular Formula C₄H₁₀OS[1]
InChI InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3[1]
InChIKey CCAFPWNGIUBUSD-UHFFFAOYSA-N[1]
Canonical SMILES CCS(=O)CC[2]
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Molar Mass 106.18 g·mol⁻¹[1]
Appearance Colorless viscous liquid[1]
Density 1.066 g/cm³[1]
Melting Point 14 °C (57 °F; 287 K)[1]
Boiling Point Not available
Dipole Moment 4.07 Debye[2]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound
TechniqueObserved Features
¹H NMR Methyl protons (CH₃): Triplet at ~1.3 ppm. Methylene protons (CH₂): Quartet at ~2.7 ppm.[2]
¹³C NMR Methyl carbon (CH₃): ~6.5 ppm. Methylene carbon (CH₂): ~46.5 ppm.[2]
Mass Spectrometry Protonated molecular ion (M+H)⁺ at m/z 107. Fragmentation typically involves the loss of ethyl groups.[2]
Infrared (IR) Spectroscopy Strong, broad absorption for the S=O stretching vibration is expected in the range of 1050-1040 cm⁻¹.

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide. This compound is prepared by the oxidation of diethyl sulfide. A general and environmentally friendly method involves the use of hydrogen peroxide as the oxidant.

General Protocol for the Oxidation of Diethyl Sulfide to this compound

This protocol is a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

  • Diethyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the diethyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (4 equivalents) to the solution while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the solution with a 4M aqueous solution of NaOH.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Diethyl Sulfide in Glacial Acetic Acid add_h2o2 Add 30% H₂O₂ start->add_h2o2 monitor Monitor by TLC add_h2o2->monitor neutralize Neutralize with NaOH monitor->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Sulfoxide (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethyl sulfoxide. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.70Quartet (q)7.5-CH₂-
1.25Triplet (t)7.5-CH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
47.0-CH₂-
7.1-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for this compound

Frequency (cm⁻¹)IntensityAssignment
2980-2880StrongC-H stretch (alkane)
1460, 1380MediumC-H bend (alkane)
1046StrongS=O stretch

Sample Preparation: Neat liquid film.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and FT-IR spectra.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° radiofrequency pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay between scans to allow the protons to return to their equilibrium state.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

  • Data Acquisition:

    • Set a wider spectral width to accommodate the larger range of ¹³C chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A larger number of scans is typically required to obtain a good signal-to-noise ratio.

    • A relaxation delay is used to ensure accurate quantification if needed.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum using the solvent's carbon signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

  • Sample Preparation (Neat Liquid):

    • Place a small drop of liquid this compound onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

    • If using salt plates, ensure a thin film is formed by gently pressing the plates together.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Allow the instrument to warm up to a stable operating temperature.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum. The number of scans can be averaged to improve the signal-to-noise ratio. A typical range is 16 to 64 scans.

    • The data is typically collected over the mid-infrared range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

    • The y-axis is typically presented as either percent transmittance or absorbance.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for spectroscopic analysis, from initial sample handling to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain this compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat Sample (IR) Sample->Dissolve Transfer Transfer to NMR Tube or Place on IR Plate/ATR Dissolve->Transfer Instrument Place Sample in Spectrometer Transfer->Instrument Setup Instrument Setup (Lock, Shim) Instrument->Setup Acquire Acquire FID (NMR) or Interferogram (IR) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction (NMR) FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Identify Identify Chemical Shifts & Coupling Constants (NMR) Reference->Identify Identify_IR Identify Absorption Bands (IR) Reference->Identify_IR Assign_NMR Assign Signals to Protons/Carbons Identify->Assign_NMR Structure Correlate Data with Molecular Structure Assign_NMR->Structure Assign_IR Assign Bands to Functional Groups Identify_IR->Assign_IR Assign_IR->Structure

General workflow for spectroscopic analysis.

The Coordination Chemistry of Diethyl Sulfoxide with Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), (C₂H₅)₂SO, is a dialkyl sulfoxide that, while structurally similar to the extensively studied dimethyl sulfoxide (DMSO), presents unique steric and electronic properties as a ligand in coordination chemistry. Its larger ethyl groups introduce greater steric hindrance, which can influence the geometry and stability of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of DESO with various metals, focusing on synthesis, characterization, and structural features. Due to the comparatively limited body of research on DESO, this guide will also draw upon the well-established coordination chemistry of DMSO to infer and contextualize the behavior of DESO complexes.

General Principles of Sulfoxide Coordination

Sulfoxides are ambidentate ligands, capable of coordinating to a metal center through either the sulfur or the oxygen atom. The choice of coordination mode is primarily dictated by the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, which are typically small and highly charged, preferentially coordinate to the hard oxygen donor atom. Conversely, soft metal ions, which are larger and more polarizable, favor coordination with the softer sulfur atom. Borderline metals can exhibit linkage isomerism, coordinating through either S or O, or in some cases, both within the same complex.[1]

The coordination mode of sulfoxides can be readily distinguished using infrared (IR) spectroscopy. The S=O stretching frequency in free DESO is a key diagnostic tool. Coordination through the oxygen atom leads to a decrease in the S=O stretching frequency due to the donation of electron density from the oxygen to the metal, weakening the S=O bond. In contrast, coordination through the sulfur atom results in an increase in the S=O stretching frequency. This is because the metal donates electron density to the sulfur, which in turn strengthens the S=O π-backbonding.

Synthesis of this compound Metal Complexes

The synthesis of DESO-metal complexes generally involves the reaction of a metal salt with DESO, which can act as both a reactant and a solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for DESO-Metal Complexes metal_salt Metal Salt (e.g., K₂[PtCl₄]) reaction Reaction Mixture metal_salt->reaction deso This compound (DESO) deso->reaction solvent Solvent (e.g., Acetonitrile, Ethanol) solvent->reaction heating Heating / Stirring reaction->heating precipitation Precipitation / Crystallization heating->precipitation isolation Isolation (Filtration) precipitation->isolation product DESO-Metal Complex isolation->product

Caption: A generalized workflow for the synthesis of DESO-metal complexes.

Coordination Chemistry of this compound with Platinum

The coordination chemistry of DESO with platinum has been the most explored, revealing a preference for S-coordination, consistent with platinum's classification as a soft metal.

Platinum(IV) Complexes

Computational studies have investigated the stability of [PtCl₅(DESO)]⁻, suggesting that DESO can act as a neutral ligand in platinum(IV) complexes.[2][3] The synthesis of tetraethylammonium diethylsulfoxidopentachloroplatinate, [Et₄N][PtCl₅(deso)], has been reported, providing experimental evidence for this class of compounds.[4][5]

Platinum(II) Complexes

The synthesis and structure of cis-[dichloro(triphenylphosphine)(diethylsulfoxide)platinum(II)], cis-[PtCl₂(PPh₃)(deso)], has been described in the Russian Journal of General Chemistry. This complex represents a key example of a mixed-ligand DESO-platinum(II) compound. While the full experimental details and characterization data from this source are not widely available, the synthesis would likely follow the general principles of ligand substitution on a suitable platinum(II) precursor.

Coordination Chemistry of this compound with Other Metals

Data on the coordination of DESO with other metals is sparse. However, analogies can be drawn from the behavior of other dialkyl sulfoxides.

Cobalt(II)

A comparative study of cobalt(II) chloride in DMSO and DESO using UV-Vis and FT-IR spectroscopy indicated that DESO has a stronger solvating ability than DMSO. The spectra suggest the formation of Co(II)-DESO complexes with coordination through the oxygen atom of the sulfoxide group, which is expected for the hard Co(II) ion.[6]

Rhodium, Palladium, and Ruthenium

While specific studies on DESO complexes with rhodium, palladium, and ruthenium are limited, the extensive research on their DMSO analogues provides a predictive framework. Rhodium(III), a borderline metal, can coordinate DMSO through both S and O atoms, sometimes in the same complex.[7][8] Palladium(II), a soft metal, generally favors S-coordination with DMSO.[9] Ruthenium(II) and (III), being borderline metals, exhibit linkage isomerism with DMSO, and numerous S- and O-bonded complexes have been characterized.[10][11] It is reasonable to expect that DESO would exhibit similar coordination behavior with these metals, with the larger steric bulk of the ethyl groups potentially influencing the stability and isomer preference of the resulting complexes.

Experimental Protocols

Detailed experimental protocols for the synthesis of DESO-metal complexes are not widely published. The following are generalized procedures based on available information and adaptations from analogous DMSO-complex syntheses.

Synthesis of Tetraethylammonium Diethylsulfoxidopentachloroplatinate, [Et₄N][PtCl₅(deso)]

This synthesis is based on reports of similar platinum-sulfoxide complexes.[4][5]

  • Precursor Preparation: Hexachloroplatinic acid hydrate (H₂[PtCl₆]·xH₂O) is the typical starting material.

  • Reaction: A solution of H₂[PtCl₆]·xH₂O in a mixed solvent system of acetonitrile and this compound is prepared.

  • Precipitation: Tetraethylammonium chloride ([Et₄N]Cl) is added to the solution, leading to the precipitation of the desired complex.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.

Synthesis of cis-[Dichloro(triphenylphosphine)(diethylsulfoxide)platinum(II)], cis-[PtCl₂(PPh₃)(deso)]

This protocol is an adaptation based on the synthesis of similar mixed-ligand platinum(II) complexes.

  • Starting Material: A suitable platinum(II) precursor such as K₂[PtCl₄] or cis-[PtCl₂(NCCH₃)₂] is used.

  • Ligand Substitution: The precursor is dissolved in an appropriate solvent (e.g., ethanol or a chlorinated solvent).

  • Reaction with Triphenylphosphine: One equivalent of triphenylphosphine (PPh₃) is added to the solution and stirred until the formation of an intermediate complex, such as [PtCl₃(PPh₃)]⁻.

  • Reaction with DESO: this compound is then added to the reaction mixture, leading to the displacement of a chloride or solvent ligand to form the final product.

  • Isolation: The product may precipitate from the reaction mixture or be isolated by solvent evaporation and recrystallization.

Characterization of DESO-Metal Complexes

The characterization of DESO-metal complexes relies on a combination of spectroscopic and analytical techniques.

Characterization Workflow

Characterization_Workflow Characterization Workflow for DESO-Metal Complexes complex Synthesized DESO-Metal Complex ir Infrared (IR) Spectroscopy (Determine S=O stretch) complex->ir nmr NMR Spectroscopy (¹H, ¹³C, Metal Nucleus) complex->nmr xrd Single-Crystal X-ray Diffraction (Determine solid-state structure) complex->xrd ea Elemental Analysis (Confirm stoichiometry) complex->ea ms Mass Spectrometry (Determine molecular weight) complex->ms structure Structural & Purity Confirmation ir->structure nmr->structure xrd->structure ea->structure ms->structure

Caption: A standard workflow for the characterization of newly synthesized DESO-metal complexes.

Quantitative Data

Quantitative data for DESO-metal complexes is limited in the literature. The following table summarizes expected trends and available data, with much of the information inferred from studies on DMSO complexes.

Complex TypeMetalCoordination Modeν(S=O) (cm⁻¹)Key Structural Features / Comments
[PtCl₅(DESO)]⁻Pt(IV)S-bondedExpected > 1100Steric hindrance from ethyl groups may influence stability.[2][3]
cis-[PtCl₂(PPh₃)(DESO)]Pt(II)S-bondedExpected > 1100Square planar geometry.
[CoCl₂(DESO)ₓ]Co(II)O-bondedExpected < 1000DESO shows stronger solvation than DMSO for Co(II).[6]
[RhClₓ(DESO)ᵧ]Rh(III)S- and/or O-bondedVariableLinkage isomerism is likely, similar to DMSO complexes.[7][8]
[PdCl₂(DESO)₂]Pd(II)S-bondedExpected > 1100Soft-soft interaction favors S-coordination.[9]
[RuCl₂(DESO)₄]Ru(II)S- and/or O-bondedVariableBoth cis and trans isomers with mixed S- and O-bonding are possible.[10][11]

Conclusion and Future Outlook

The coordination chemistry of this compound is an underdeveloped area of research with significant potential. The available data, primarily focused on platinum complexes, indicates that DESO behaves as a versatile ligand, exhibiting coordination modes analogous to its well-studied counterpart, DMSO. The increased steric bulk and potentially stronger solvating ability of DESO suggest that its complexes may offer unique reactivity and stability profiles.

Future research should focus on the systematic synthesis and characterization of DESO complexes with a broader range of transition metals. Detailed structural studies, including single-crystal X-ray diffraction, are crucial for understanding the subtle effects of the ethyl groups on coordination geometry. Furthermore, exploring the applications of these complexes in areas such as catalysis and medicinal chemistry, where DMSO complexes have shown considerable promise, could open up new avenues for scientific discovery and technological innovation. The development of a more comprehensive library of DESO-metal complexes will undoubtedly enrich our understanding of sulfoxide coordination chemistry and may lead to the discovery of novel compounds with valuable properties.

References

An In-depth Technical Guide to the Solubility of Diethyl Sulfoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl sulfoxide (DESO) in a range of common organic solvents. This compound, a diphatic sulfoxide, is a polar aprotic solvent with properties that make it of interest in various chemical and pharmaceutical applications. Understanding its solubility behavior is critical for its effective use in synthesis, formulation, and other research and development activities.

While extensive quantitative solubility data for this compound is not as readily available as for its lower homolog, dimethyl sulfoxide (DMSO), this guide synthesizes the existing knowledge from scientific literature to provide a thorough understanding of its miscibility and solubility limits.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents at various temperatures is not extensively tabulated in publicly available chemical literature and handbooks. However, based on studies of its binary mixtures and thermodynamic properties, a clear qualitative and semi-quantitative picture of its solubility can be presented.

Solvent ClassSolventSolubility/MiscibilityTemperature (°C)Citation(s)
Polar Protic Solvents MethanolMiscibleAmbient[1][2]
EthanolMiscibleAmbient
Polar Aprotic Solvents AcetonitrileMiscible25-50[3]
AcetoneMiscibleAmbient[4]
Dimethylformamide (DMF)MiscibleAmbient
Ethers Diethyl EtherInformation not available
Tetrahydrofuran (THF)Information not available
Halogenated Solvents DichloromethaneInformation not available
ChloroformInformation not available
Aromatic Hydrocarbons TolueneLimited MiscibilityAmbient
Non-Polar Aliphatic HexaneLimited MiscibilityAmbient[4]
Hydrocarbons CyclohexaneLimited MiscibilityAmbient[4]

Experimental Protocols: Determining Solubility

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a compound like this compound in organic solvents.

Equilibrium Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solute in a solvent.

a. Materials and Equipment
  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, toluene, ethanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Scintillation vials or flasks with airtight seals

  • Constant temperature incubator shaker or water bath with orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

b. Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to keep the excess solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed vial.

  • Quantification: Accurately weigh the collected sample of the saturated solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or HPLC method.

  • Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

Isothermal Titration Method

This method is useful for determining the point of saturation by observing the phase transition from a clear solution to a turbid suspension.

a. Materials and Equipment
  • This compound

  • Organic solvent

  • Thermostatted vessel with a magnetic stirrer

  • Light source and detector (nephelometer) or visual observation

  • Calibrated burette or syringe pump for precise addition of titrant

b. Procedure
  • Initial Setup: Place a known volume or mass of the solvent in the thermostatted vessel.

  • Titration: Slowly add this compound to the solvent while continuously stirring and maintaining a constant temperature.

  • Endpoint Detection: The endpoint is reached when the first persistent turbidity is observed, indicating that the solution is saturated and a second phase (undissolved this compound) is beginning to form. The turbidity can be detected visually or more accurately using a nephelometer.

  • Calculation: The amount of this compound added to reach the endpoint is used to calculate the solubility at that temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess DESO prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant T (24-72 hours) prep3->equil1 sep1 Settle or Centrifuge equil1->sep1 an1 Withdraw supernatant sep1->an1 an2 Filter (0.22 µm) an1->an2 an3 Dilute sample an2->an3 an4 Quantify (GC/HPLC) an3->an4 calc1 Calculate solubility an4->calc1 G DESO This compound (DESO) Polar aprotic molecule Solubility Solubility DESO->Solubility Solute Properties Solvent Solvent Polarity, H-bonding capacity Solvent->Solubility Solvent Properties Conditions Experimental Conditions Temperature, Pressure Conditions->Solubility External Factors

References

Diethyl Sulfoxide: A Technical Guide to a Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl sulfoxide (DESO), a polar aprotic solvent with potential applications in research and development. While less ubiquitous than its close analog, dimethyl sulfoxide (DMSO), DESO possesses a unique set of properties that may offer advantages in specific chemical and biological applications. This document will delve into the physicochemical characteristics, synthesis, and potential uses of this compound, drawing comparisons with the well-documented properties of DMSO to provide a thorough understanding.

Physicochemical Properties

This compound ((C₂H₅)₂SO) is an organosulfur compound that presents as a colorless, viscous liquid under standard conditions.[1] As a polar aprotic solvent, it is characterized by a high dipole moment and the absence of acidic protons, which influences its solvation capabilities and reactivity. Below is a comparative summary of the key physicochemical properties of this compound and dimethyl sulfoxide.

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₄H₁₀OS[2]C₂H₆OS[3]
Molecular Weight 106.19 g/mol [2]78.13 g/mol [3]
Appearance Colorless viscous liquid[1]Colorless liquid[3]
Density 1.066 g/cm³[4]1.1004 g/cm³[3]
Melting Point 14 °C (57 °F; 287 K)[1]19 °C (66 °F; 292 K)[3]
Boiling Point 103-105 °C[4]189 °C (372 °F; 462 K)[5]
Flash Point Not readily available87 °C (188.6 °F)[5]
Solubility in Water MiscibleMiscible[3]
Dipole Moment 4.07 Debye[6]3.96 D[7]
CAS Number 70-29-1[4]67-68-5[3]
LD₅₀ (oral, rat) 5650 mg/kg[1]14,500 mg/kg[7]

Synthesis of this compound

The primary method for the synthesis of this compound is the oxidation of diethyl sulfide. This reaction can be achieved using various oxidizing agents. A common and efficient laboratory-scale synthesis involves the use of an oxidizing agent in a suitable solvent.

Experimental Protocol: Oxidation of Diethyl Sulfide

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Diethyl sulfide

  • Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA))

  • Solvent (e.g., dichloromethane, acetone)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve diethyl sulfide in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the oxidizing agent dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a suitable aqueous solution (e.g., sodium sulfite solution to quench excess peroxide, followed by saturated sodium bicarbonate solution) in a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_synthesis Synthesis of this compound diethyl_sulfide Diethyl Sulfide reaction_vessel Reaction at 0°C to RT diethyl_sulfide->reaction_vessel oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->reaction_vessel solvent Solvent (e.g., Dichloromethane) solvent->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification deso This compound purification->deso

A flowchart illustrating the general synthesis of this compound.

Applications in Research and Drug Development

While specific, documented applications of this compound are less common than for DMSO, its properties as a polar aprotic solvent suggest its utility in several areas of chemical and pharmaceutical research.

As a Reaction Solvent

Similar to DMSO, DESO can be an effective solvent for a variety of organic reactions, particularly those involving polar or ionic intermediates.[3] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a versatile medium for synthesis.[3] The lower boiling point of DESO compared to DMSO could be advantageous for reactions requiring milder conditions or for easier solvent removal post-reaction.

Potential in Drug Formulation and Delivery

The well-established role of DMSO as a penetration enhancer in transdermal drug delivery systems suggests that DESO may possess similar capabilities.[8][9] Its amphiphilic nature could facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes. Further research is warranted to explore the efficacy and safety of DESO as a vehicle for topical and transdermal drug delivery.

G cluster_workflow General Workflow for Solvent Application in Drug Discovery compound Poorly Soluble Compound (API) dissolution Dissolution to form Stock Solution compound->dissolution deso This compound (Solvent) deso->dissolution in_vitro In Vitro Assay (e.g., Cell-based screen) dissolution->in_vitro in_vivo In Vivo Formulation (e.g., for topical application) dissolution->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

A conceptual workflow for utilizing DESO in early-stage drug discovery.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), safety goggles, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[10]

  • Avoid Contact: Avoid contact with skin and eyes.[10] DESO, like DMSO, may enhance the dermal absorption of other chemicals.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from ignition sources.[11]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water.[5]

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The ¹H and ¹³C NMR spectra of this compound have been reported.

  • ¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet corresponding to the ethyl groups, with chemical shifts influenced by the electron-withdrawing sulfoxide group.

  • ¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two carbon atoms of the ethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration.

Conclusion

This compound is a polar aprotic solvent with a set of physicochemical properties that make it a potentially valuable, though currently underutilized, tool in organic synthesis and pharmaceutical sciences. While it shares many characteristics with the widely used dimethyl sulfoxide, its lower boiling point and different steric profile may offer advantages in specific applications. Further research into the reaction kinetics, solubility parameters, and biological interactions of DESO is needed to fully realize its potential in research and drug development. This guide serves as a foundational resource for scientists and researchers interested in exploring the applications of this versatile solvent.

References

Thermochemical Properties of Diethyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for diethyl sulfoxide ((C₂H₅)₂SO). The information presented herein is intended to be a valuable resource for researchers and professionals involved in fields where the thermodynamic properties of organosulfur compounds are of interest, such as in drug development, chemical synthesis, and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the underlying scientific workflows.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following table summarizes the key experimental and calculated thermochemical data for this compound.

Thermochemical PropertySymbolStateValueUnitsMethodReference
Standard Enthalpy of FormationΔfH°Gas-205 ± 2kJ/molExperimental (Calorimetry)[1]
Standard Enthalpy of FormationΔfH°Liquid-267.6 ± 0.8kJ/molExperimental (Calorimetry)[2]
Standard Enthalpy of CombustionΔcH°Liquid-3337.5 ± 0.4kJ/molExperimental (Calorimetry)[2]
Standard Molar EntropyLiquidData not availableJ/(mol·K)--
Molar Heat CapacityCpLiquidData not availableJ/(mol·K)--
Standard Gibbs Free Energy of FormationΔfG°LiquidData not available (requires S°)kJ/mol--

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar pressure.

Experimental Protocols

The experimental determination of the enthalpy of formation and combustion of this compound, a hygroscopic and volatile liquid, requires specialized techniques to ensure accuracy. The data presented in this guide were primarily obtained using rotating-bomb calorimetry.

Determination of Enthalpy of Combustion of Liquid this compound by Rotating-Bomb Calorimetry

This method is designed for the complete combustion of volatile and energetic liquid samples to accurately measure the heat released.

1. Sample Preparation and Handling:

  • Due to the hygroscopic nature of this compound, all handling and preparation steps must be conducted in a dry atmosphere, such as a glovebox with a controlled inert gas (e.g., dry nitrogen) environment.[3]

  • The this compound sample is encapsulated in a material of known and low heat of combustion, typically a polyethylene ampoule or capsule.[3]

  • The mass of the this compound sample is determined with high precision by weighing the capsule before and after filling.

2. Calorimeter Setup:

  • A high-precision, fluidless rotating-bomb calorimeter with a known heat capacity is used. The rotation of the bomb ensures a complete and uniform combustion process and subsequent dissolution of combustion products.[3]

  • A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and dissolve the acidic combustion products (e.g., SO₂), facilitating the formation of a uniform solution for analysis.

  • The bomb is pressurized with a high-purity oxygen atmosphere (typically around 30 atm) to ensure complete combustion.

3. Combustion and Temperature Measurement:

  • The sealed bomb is placed in the calorimeter, which is submerged in a precisely measured volume of water in a well-insulated jacket.

  • The sample is ignited using a cotton fuse or an iron wire with a known heat of combustion.

  • The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction until a stable final temperature is reached.

4. Data Analysis and Corrections:

  • The gross heat released during the combustion is calculated from the observed temperature rise and the total heat capacity of the calorimeter system.

  • Corrections are applied to account for the heat of combustion of the capsule material and the ignition fuse.

  • Further corrections, known as Washburn corrections, are made to account for the energy changes associated with bringing the reactants and products to their standard states.

  • The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat of combustion.

Logical and Experimental Workflows

To better illustrate the processes involved in determining and utilizing thermochemical data, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Rotating-Bomb Calorimetry cluster_analysis Data Analysis sample This compound Sample dry_handling Handling in Dry Atmosphere sample->dry_handling encapsulation Encapsulation in Polyethylene dry_handling->encapsulation weighing Precise Weighing encapsulation->weighing bomb_prep Bomb Preparation (add H₂O) weighing->bomb_prep pressurization Pressurization with O₂ bomb_prep->pressurization ignition Sample Ignition pressurization->ignition temp_measurement Temperature Measurement ignition->temp_measurement gross_heat Calculate Gross Heat temp_measurement->gross_heat corrections Apply Corrections (fuse, capsule) gross_heat->corrections washburn Apply Washburn Corrections corrections->washburn delta_hc Determine ΔcH° washburn->delta_hc

Figure 1: Experimental workflow for determining the enthalpy of combustion of this compound.

gibbs_calculation cluster_inputs Required Data cluster_calculation Calculation cluster_output Result delta_h Standard Enthalpy of Formation (ΔfH°) gibbs_helmholtz Gibbs-Helmholtz Equation ΔG° = ΔH° - TΔS° delta_h->gibbs_helmholtz entropy Standard Molar Entropy (S°) entropy->gibbs_helmholtz temp Temperature (T) temp->gibbs_helmholtz delta_g Standard Gibbs Free Energy of Formation (ΔfG°) gibbs_helmholtz->delta_g

Figure 2: Logical relationship for the calculation of Gibbs free energy of formation.

References

Unveiling the Electron Structure of Diethyl Sulfoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the electron structure of diethyl sulfoxide (DESO), a compound of increasing interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of DESO's molecular geometry, electronic properties, and potential biological relevance.

Molecular Geometry and Bonding

The molecular structure of this compound, much like its well-studied counterpart dimethyl sulfoxide (DMSO), is characterized by a trigonal pyramidal geometry around the central sulfur atom. This geometry arises from the presence of a stereochemically active lone pair of electrons on the sulfur atom, influencing the overall shape and reactivity of the molecule.

The bonding in the sulfoxide group (S=O) is a key feature of DESO's electronic structure. It is best described as a resonance hybrid of a double bond and a semipolar single bond, resulting in a partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This charge separation contributes to the molecule's high dipole moment and its efficacy as a polar aprotic solvent.

Quantitative data on the molecular geometry of sulfoxides have been extensively determined through experimental techniques such as gas-phase electron diffraction and X-ray crystallography, as well as computational methods. While specific experimental data for DESO is less abundant than for DMSO, computational studies provide valuable insights into its structural parameters.

ParameterDimethyl Sulfoxide (DMSO) - Experimental (Gas-Phase Electron Diffraction)This compound (DESO) - Computational (DFT)
Bond Lengths (Å)
S=O1.481 ± 0.0031.512
S-C1.809 ± 0.0031.815
C-C-1.534
C-H (avg.)1.100 ± 0.0031.09 (avg.)
Bond Angles (degrees)
C-S-C96.6 ± 0.497.5
O=S-C106.7 ± 0.3106.9
S-C-C-110.2
Dipole Moment (Debye) 3.964.12

Note: Experimental data for DMSO is provided as a reference due to the limited availability of specific experimental data for DESO. Computational data for DESO is derived from Density Functional Theory (DFT) calculations.

Electronic Properties and Molecular Orbitals

The electronic properties of this compound are largely dictated by the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy levels and spatial distribution of these orbitals is crucial for predicting the molecule's reactivity and its interactions with other chemical species.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of sulfoxides. These studies indicate that the HOMO in sulfoxides is typically localized on the sulfur and oxygen atoms, specifically involving the lone pair on the sulfur and the p-orbitals of the oxygen. The LUMO, conversely, is often an antibonding σ* orbital associated with the S-C bonds.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its UV-Vis absorption characteristics.

Experimental Protocols

A thorough understanding of the electron structure of this compound relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise molecular geometry (bond lengths, bond angles, and torsion angles) of volatile molecules in the gas phase.

Methodology:

  • Sample Preparation: A pure sample of this compound is vaporized under high vacuum.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the vaporized sample.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

  • Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's structure to the experimental data, precise geometric parameters can be extracted.

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Vaporization Vaporize DESO Sample ElectronBeam High-Energy Electron Beam Vaporization->ElectronBeam Introduce Vapor Scattering Electron Scattering ElectronBeam->Scattering Detector Record Diffraction Pattern Scattering->Detector RadialDistribution Analyze Radial Distribution Detector->RadialDistribution Intensity Data Modeling Fit Theoretical Model RadialDistribution->Modeling Structure Determine Molecular Structure Modeling->Structure

Gas-Phase Electron Diffraction Workflow
Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms within a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a precise molecular structure.

Photoelectron Spectroscopy (PES)

Objective: To measure the ionization energies of electrons in a molecule, providing direct information about the energies of the molecular orbitals.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a high-energy monochromatic photon source (e.g., UV light for valence electrons, X-rays for core electrons).

  • Electron Ejection: The photons cause the ejection of electrons (photoelectrons) from the molecule.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Spectrum Generation: The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. A spectrum of photoelectron intensity versus binding energy is generated, where each peak corresponds to the ionization from a specific molecular orbital.

PES_Workflow cluster_intro Sample Introduction cluster_ionization Ionization cluster_analysis Analysis GasSample Gaseous DESO Sample PhotonSource High-Energy Photons GasSample->PhotonSource Irradiate Ejection Photoelectron Ejection PhotonSource->Ejection EnergyAnalyzer Measure Kinetic Energy Ejection->EnergyAnalyzer Collect Photoelectrons Spectrum Generate Binding Energy Spectrum EnergyAnalyzer->Spectrum MO_Energies Determine Molecular Orbital Energies Spectrum->MO_Energies

Photoelectron Spectroscopy Workflow
UV-Vis Spectroscopy

Objective: To study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable transparent solvent (e.g., ethanol, cyclohexane) of a known concentration is prepared.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.

  • Measurement: The sample is placed in a cuvette in the spectrophotometer. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength.

  • Spectrum Generation: An absorption spectrum is generated by plotting absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition.

Relevance to Drug Development: The Role of Sulfoxides in Signaling Pathways

The sulfoxide functional group is not only a key feature of versatile solvents but also plays a significant role in biological systems, particularly in the context of oxidative stress and cellular signaling. This has important implications for drug development, where understanding the metabolic fate and biological interactions of sulfoxide-containing compounds is crucial.

A key signaling pathway involving sulfoxides is the methionine sulfoxide reductase (Msr) system. Methionine, an essential amino acid, is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidation can alter protein structure and function, contributing to cellular damage and the progression of various diseases.

The Msr enzymes (MsrA and MsrB) are a family of antioxidant enzymes that catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidative damage to proteins. This enzymatic system is a critical component of the cellular defense against oxidative stress.

The modulation of the Msr system presents a potential therapeutic target. For instance, enhancing the activity of Msr enzymes could be beneficial in conditions associated with high oxidative stress, such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease). Conversely, inhibiting Msr activity in certain cancer cells that rely on this system for survival could be a viable anticancer strategy.

Msr_Pathway ROS Reactive Oxygen Species (ROS) Methionine Methionine (in Proteins) ROS->Methionine Oxidation MetO Methionine Sulfoxide (MetO) Methionine->MetO ProteinRepair Restored Protein Function Methionine->ProteinRepair Msr Methionine Sulfoxide Reductase (MsrA/B) MetO->Msr Reduction ProteinDamage Altered Protein Function / Damage MetO->ProteinDamage Msr->Methionine DrugTarget Potential Drug Target Msr->DrugTarget

Methionine Sulfoxide Reductase Pathway

Conclusion

The electron structure of this compound, characterized by its polar sulfoxide group and pyramidal geometry, underpins its unique properties as a solvent and its potential interactions in biological systems. While experimental data for DESO is not as extensive as for DMSO, computational studies provide a solid theoretical framework for understanding its electronic characteristics. The experimental techniques outlined in this guide are fundamental to further elucidating the detailed electronic and structural properties of DESO and other sulfoxide-containing molecules. For drug development professionals, an appreciation of the role of sulfoxides in biological pathways, such as the methionine sulfoxide reductase system, is critical for the design and development of novel therapeutics.

The Dawn of Sulfoxides: A Technical Guide to the Discovery and History of Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), a member of the sulfoxide family of organosulfur compounds, holds a unique position in the history of chemistry. While its close relative, dimethyl sulfoxide (DMSO), has garnered significant attention for its remarkable solvent properties and diverse applications in medicine and research, the story of DESO is equally compelling, offering insights into the early days of organic synthesis. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, presenting key data and experimental methodologies for the modern researcher.

The Pioneering Synthesis: Alexander Zaytsev's 1867 Discovery

The first synthesis of this compound is credited to the eminent Russian chemist Alexander Mikhaylovich Zaytsev (often Germanized as Saytzeff). In his 1867 publication in Annalen der Chemie und Pharmacie, titled "Ueber die Einwirkung von Saltpetersäure auf Schwefelmethyl und Schwefeläthyl" (On the effect of nitric acid on methyl sulfide and ethyl sulfide), Zaytsev detailed the oxidation of diethyl sulfide to its corresponding sulfoxide.[1][2] This seminal work not only introduced this compound to the scientific community but also laid the groundwork for the broader study of sulfoxide chemistry.

Zaytsev's method, characteristic of the synthetic techniques of the 19th century, utilized nitric acid as the oxidizing agent. This discovery was part of his broader investigations into the reactions of organosulfur compounds, which also led to the first synthesis of dimethyl sulfoxide.[3]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₁₀OS[4][5]
Molecular Weight106.19 g/mol [4][5]
Melting Point14 °C (287 K)[6]
Boiling PointNot available
Density1.066 g/cm³[6]
Dipole Moment~4.1 D[7]

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesChemical Shift / FrequencyReference(s)
¹H NMRTriplet (CH₃), Quartet (CH₂)~1.3 ppm (t), ~2.7 ppm (q)[4]
¹³C NMRMethyl (CH₃), Methylene (CH₂)~6.5 ppm, ~46.5 ppm[4]
Infrared (IR) SpectroscopyS=O Stretch~1046 cm⁻¹[4]
Mass Spectrometry (MS)Protonated Molecular Ion [M+H]⁺m/z 107[4]

Experimental Protocols

Historical Synthesis: Oxidation of Diethyl Sulfide with Nitric Acid (Zaytsev, 1867)

The following protocol is a reconstruction of the experimental method described by Alexander Zaytsev in his 1867 publication. It is important to note that this procedure involves the use of concentrated nitric acid and should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Objective: To synthesize this compound by the oxidation of diethyl sulfide using nitric acid.

Materials:

  • Diethyl sulfide ((C₂H₅)₂S)

  • Concentrated nitric acid (HNO₃)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • In a flask equipped for cooling, carefully add diethyl sulfide.

  • Slowly, and with constant cooling (e.g., in an ice bath), add concentrated nitric acid dropwise to the diethyl sulfide. The reaction is exothermic and the temperature should be carefully controlled to prevent runaway reactions and over-oxidation to the sulfone.

  • After the addition is complete, allow the reaction mixture to stand at a controlled temperature for a specified period to ensure complete oxidation to the sulfoxide.

  • Carefully quench the reaction by pouring the mixture into a larger volume of cold water.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate solution, until the solution is no longer acidic.

  • The this compound will separate as an oily layer. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water to remove any remaining acid and salts.

  • Dry the crude this compound over a suitable drying agent.

  • Purify the this compound by distillation under reduced pressure to avoid decomposition at its high boiling point.

Expected Outcome: A colorless, viscous liquid, which is this compound.

Note: The exact stoichiometry, reaction times, and temperatures were not consistently reported in the 19th-century literature in the same manner as modern experimental sections. Researchers attempting to replicate this historical synthesis should consult the original publication and perform small-scale trials to optimize the conditions.

Visualizing the Core Concepts

Synthesis Workflow

The synthesis of this compound from diethyl sulfide is a straightforward oxidation reaction. The following workflow diagram illustrates the key steps of this process.

Synthesis_Workflow DiethylSulfide Diethyl Sulfide ((C₂H₅)₂S) Reaction Oxidation DiethylSulfide->Reaction NitricAcid Nitric Acid (HNO₃) NitricAcid->Reaction Quenching Quenching (H₂O) Reaction->Quenching Neutralization Neutralization (e.g., Na₂CO₃) Quenching->Neutralization Purification Purification (Distillation) Neutralization->Purification DiethylSulfoxide This compound ((C₂H₅)₂SO) Purification->DiethylSulfoxide

Figure 1: Experimental workflow for the synthesis of this compound.
Potential Metabolic Pathway

While specific signaling pathways involving this compound have not been extensively studied, its metabolic fate can be hypothesized based on the well-documented metabolism of dimethyl sulfoxide (DMSO).[7] The primary metabolic transformations would likely involve reduction back to the sulfide and oxidation to the corresponding sulfone.

Metabolic_Pathway DESO This compound ((C₂H₅)₂SO) DES Diethyl Sulfide ((C₂H₅)₂S) DESO->DES Reduction DESO2 Diethyl Sulfone ((C₂H₅)₂SO₂) DESO->DESO2 Oxidation

Figure 2: A hypothetical metabolic pathway for this compound.

Historical Context and Future Directions

The discovery of this compound by Alexander Zaytsev was a significant contribution to the burgeoning field of organic chemistry in the 19th century. However, unlike its methyl counterpart, this compound has remained largely in the shadow of DMSO. The physical properties of DESO, such as its higher melting point, may have contributed to its lesser utility as a solvent in comparison to DMSO.

The biological effects and potential therapeutic applications of this compound remain a largely unexplored frontier. The extensive research into the pharmacological properties of DMSO, including its anti-inflammatory and analgesic effects, suggests that DESO could possess similar, or perhaps distinct, biological activities.[3] Future research into the metabolism, toxicology, and potential signaling pathway interactions of this compound could unveil novel applications for this historically significant yet understudied molecule. The methodologies and data presented in this guide provide a foundational resource for scientists poised to explore the untapped potential of this compound.

References

Methodological & Application

Diethyl Sulfoxide: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DESO), with the formula (C₂H₅)₂SO, is a polar aprotic solvent that is structurally similar to the widely used dimethyl sulfoxide (DMSO).[1] While less common than DMSO, DESO shares many of its characteristic solvent properties, making it a subject of interest in organic synthesis. This document provides an overview of the known properties of this compound and explores its potential applications in organic reactions, drawing parallels with the well-established uses of DMSO. Due to the limited availability of specific experimental data for DESO, this guide will leverage the extensive research on DMSO to provide detailed protocols for key reaction types where a polar aprotic solvent is advantageous.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The following table summarizes the key properties of this compound, with a comparison to dimethyl sulfoxide for reference.

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)Reference(s)
Molecular Formula C₄H₁₀OSC₂H₆OS[1][2]
Molar Mass 106.18 g/mol 78.13 g/mol [1][2]
Appearance Colorless viscous liquidColorless liquid[1][3]
Density 1.066 g/cm³1.1004 g/cm³[1][3]
Melting Point 14 °C19 °C[1][3]
Boiling Point Not available189 °C[3]
Flash Point Not available89 °C[3]
Solubility in Water Not availableMiscible[3]
Hansen Solubility Parameters (MPa¹/²)
    δD (Dispersion)Not available18.4[4][5]
    δP (Polar)Not available16.4[4][5]
    δH (Hydrogen Bonding)Not available10.2[4][5]

Applications in Organic Synthesis

Given its nature as a polar aprotic solvent, this compound is anticipated to be effective in reactions that are favored by such media. These solvents are characterized by their high polarity and lack of acidic protons. This combination allows them to dissolve a wide range of polar and nonpolar compounds and to solvate cations effectively while leaving anions relatively unsolvated and therefore more nucleophilic.

The following sections detail key applications where DMSO is a solvent of choice, and by extension, where DESO could potentially be employed.

Oxidation Reactions

Overview: Sulfoxide-mediated oxidations are mild and selective methods for converting primary and secondary alcohols to aldehydes and ketones, respectively. These reactions, such as the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations, proceed through a common mechanism involving the activation of the sulfoxide with an electrophile, followed by reaction with the alcohol to form an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the carbonyl compound.[3][6][7]

Generic Reaction Pathway for Sulfoxide-Mediated Oxidation:

G Sulfoxide R₂S=O ActivatedSulfoxide Activated Sulfoxide [R₂S⁺-O-E] Sulfoxide->ActivatedSulfoxide + Activator Activator Electrophilic Activator (e.g., (COCl)₂, SO₃) Alkoxysulfonium Alkoxysulfonium Salt [R₂S⁺-OCHR'R''] ActivatedSulfoxide->Alkoxysulfonium + Alcohol Alcohol R'R''CHOH Ylide Sulfonium Ylide Alkoxysulfonium->Ylide + Base - H⁺ Base Amine Base (e.g., Et₃N) Carbonyl Carbonyl Compound (R'C(=O)R'') Ylide->Carbonyl Elimination Sulfide Dialkyl Sulfide (R₂S) Ylide->Sulfide

Caption: General mechanism for sulfoxide-mediated alcohol oxidation.

Experimental Protocol: Swern Oxidation of a Primary Alcohol (using DMSO as the exemplar)

This protocol describes the oxidation of a generic primary alcohol to the corresponding aldehyde using a Swern oxidation.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Primary alcohol

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes

  • Low-temperature thermometer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride dropwise via syringe.

  • Slowly add a solution of DMSO in anhydrous DCM to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of the primary alcohol in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography.

Note: When considering the use of DESO in a similar protocol, adjustments to reaction times and temperatures may be necessary due to its different physical properties.

Nucleophilic Substitution Reactions

Overview: Polar aprotic solvents like DMSO are known to significantly accelerate the rates of Sₙ2 reactions.[3][8] This is attributed to their ability to solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and therefore more reactive. Finkelstein reactions, which involve the exchange of halides, are classic examples of reactions that benefit from these solvents.[3]

Workflow for a Generic Sₙ2 Reaction:

G Reactants Substrate (R-X) + Nucleophile (Nu⁻) Reaction Reaction Mixture Reactants->Reaction Solvent Polar Aprotic Solvent (e.g., DESO, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat (if necessary) Product Product (R-Nu) Workup->Product

Caption: General workflow for an Sₙ2 reaction in a polar aprotic solvent.

Experimental Protocol: Finkelstein Reaction (using DMSO as the exemplar)

This protocol describes the conversion of an alkyl chloride to an alkyl iodide.

Materials:

  • Alkyl chloride

  • Sodium iodide (NaI)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the alkyl chloride and sodium iodide.

  • Add DMSO as the solvent.

  • Heat the reaction mixture with stirring to a temperature appropriate for the specific substrate (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyl iodide by distillation or column chromatography.

Elimination Reactions

Overview: DMSO can also serve as a solvent and a reagent in elimination reactions. For instance, it can mediate the reductive elimination of dihalides to form alkenes.[9][10][11][12] The sulfoxide can act as both a nucleophile and a scavenger for the leaving group.

Experimental Protocol: Reductive Elimination of a Vicinal Dibromide (using DMSO as the exemplar)

This protocol is based on the reductive elimination of 3-aryl-2,3-dibromopropanoates to cinnamates.[9][10][12]

Materials:

  • 3-Aryl-2,3-dibromopropanoate

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Heating source

Procedure:

  • In a round-bottom flask, dissolve the 3-aryl-2,3-dibromopropanoate in DMSO.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the substrate.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13] Store in a tightly sealed container in a cool, dry place away from ignition sources.[13]

Conclusion

While specific applications and detailed protocols for this compound in organic synthesis are not as extensively documented as for its lower homolog, DMSO, its properties as a polar aprotic solvent suggest its potential utility in a variety of organic transformations. By understanding the principles behind reactions that are successful in DMSO, researchers can judiciously explore the use of DESO as an alternative solvent, particularly when different physical properties such as melting point or potential solubility characteristics are desired. The protocols provided herein for DMSO serve as a foundational guide for developing methodologies that could incorporate this compound. As with any new procedure, careful optimization of reaction conditions would be essential.

References

The Versatility of Dimethyl Sulfoxide in Synthetic Organic Chemistry: Application Notes and Protocols for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (DMSO) has established itself as a cornerstone reagent in modern organic synthesis, particularly for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its application is crucial in the synthesis of complex molecules and active pharmaceutical ingredients where sensitive functional groups must be preserved. This document provides detailed application notes and experimental protocols for several key DMSO-based oxidation reactions, offering a comparative overview to aid in methodological selection.

Introduction to Activated DMSO Oxidations

DMSO itself is not a potent oxidant. Its utility in these transformations relies on its "activation" by an electrophilic species. This activation generates a highly reactive sulfonium species, which is then susceptible to nucleophilic attack by the alcohol substrate. The subsequent steps involve the formation of an alkoxysulfonium salt, followed by a base-mediated elimination to yield the desired carbonyl compound, dimethyl sulfide, and other byproducts. Several distinct methods have been developed, each employing a different activating agent, which in turn influences the reaction conditions, substrate scope, and operational complexity.

Key DMSO-Based Oxidation Reactions: A Comparative Overview

The choice of a specific DMSO-based oxidation protocol often depends on the substrate's nature, the desired scale of the reaction, and the available laboratory equipment. The following table summarizes the key features of the most prominent methods.

Reaction NameActivating AgentTypical BaseReaction TemperatureKey AdvantagesPotential Drawbacks
Swern Oxidation Oxalyl chloride or Trifluoroacetic anhydride (TFAA)Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)-78 °CHigh yields, broad substrate scope, reliable and widely used.[1][2]Requires cryogenic temperatures; produces noxious dimethyl sulfide and toxic carbon monoxide gas.[1]
Moffatt-Pfitzner Oxidation Dicyclohexylcarbodiimide (DCC)Pyridinium trifluoroacetate (catalytic)Room TemperatureMilder conditions than Swern; does not require cryogenic setup.[3][4][5]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[3][4]
Parikh-Doering Oxidation Sulfur trioxide pyridine complex (SO3·py)Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)0 °C to Room TemperatureOperationally simple; can be run at non-cryogenic temperatures.[6][7]May require a large excess of reagents for optimal results.[6]
Corey-Kim Oxidation N-Chlorosuccinimide (NCS) and Dimethyl sulfide (DMS)Triethylamine (Et3N)-25 °C to 0 °CCan be performed at temperatures higher than the Swern oxidation.[8]Potential for chlorination of sensitive substrates by NCS.[8]

Experimental Protocols

The Swern Oxidation

The Swern oxidation is one of the most reliable and widely used methods for the oxidation of primary and secondary alcohols.[1][2] It is particularly valued for its mild conditions and high yields.[2]

Reaction Principle: DMSO is activated by oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride.[1][9] The alcohol then adds to this species, forming an alkoxysulfonium salt. A hindered base, typically triethylamine, facilitates an elimination reaction to produce the carbonyl compound.[10][11]

Detailed Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two dropping funnels, add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath.[11]

  • Activation of DMSO: Slowly add a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous CH₂Cl₂ to a solution of DMSO (2.5-3.0 equivalents) in anhydrous CH₂Cl₂ at -78 °C.[9][12] Stir the mixture for 15-30 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[11]

  • Addition of Alcohol: Add a solution of the alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.[11][12] Stir the resulting mixture for 30-45 minutes at -78 °C.[11]

  • Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.[11][12] A thick white precipitate of triethylammonium chloride will form.[11] Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[11]

  • Work-up: Quench the reaction by the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), water, and saturated brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[11][12]

Mandatory Visualization:

Swern_Oxidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_workup Work-up & Purification flask Flask with CH2Cl2 at -78 °C dmso DMSO Solution flask->dmso activated_species Activated DMSO (Chloro(dimethyl)sulfonium chloride) dmso->activated_species oxalyl Oxalyl Chloride Solution oxalyl->activated_species alcohol Alcohol Solution activated_species->alcohol alkoxysulfonium Alkoxysulfonium Salt alcohol->alkoxysulfonium product Aldehyde/Ketone alkoxysulfonium->product base Triethylamine base->product quench Quench with Water product->quench extract Extraction & Washes quench->extract purify Purification extract->purify Moffatt_Pfitzner_Mechanism DMSO DMSO Activated_DMSO Activated DMSO Intermediate DMSO->Activated_DMSO DCC DCC DCC->Activated_DMSO DCU Dicyclohexylurea DCC->DCU H_plus H+ H_plus->Activated_DMSO Alkoxysulfonium Alkoxysulfonium Ylide Activated_DMSO->Alkoxysulfonium Nucleophilic Attack Alcohol R₂CHOH Alcohol->Alkoxysulfonium Product R₂C=O Alkoxysulfonium->Product Rearrangement DMS Dimethyl Sulfide Alkoxysulfonium->DMS Parikh_Doering_Relationship cluster_conditions Reaction Conditions cluster_products Products Alcohol Alcohol DMSO DMSO Temp 0 °C to RT SO3_py SO3·pyridine Base Base (Et3N) Carbonyl Aldehyde/Ketone Byproducts DMS, Et3N·H+

References

Application Notes: The Use of Dimethyl Sulfoxide (DMSO) in Polymerase Chain Reaction (PCR) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amplification of DNA sequences with high Guanine-Cytosine (GC) content presents a significant challenge in molecular biology. The strong triple hydrogen bonds between G and C bases lead to high melting temperatures (Tm) and the formation of stable secondary structures, such as hairpins and loops.[1][2] These structures can impede DNA polymerase progression, leading to failed or inefficient PCR amplification. To overcome these challenges, various PCR additives, also known as enhancers, are employed. Dimethyl sulfoxide (DMSO) is a potent and widely used co-solvent that enhances the amplification of difficult templates by modifying their DNA melting characteristics.[3][4]

Mechanism of Action

DMSO facilitates the amplification of GC-rich DNA primarily by disrupting the secondary structures within the DNA template.[1] It is a polar aprotic solvent that interferes with the hydrogen bonding between complementary DNA strands.[5] The proposed mechanisms include:

  • Lowering the Melting Temperature (Tm): DMSO binds to the DNA, particularly at cytosine residues, and disrupts the base pairing, which reduces the thermal stability of the duplex DNA.[1] This allows the DNA strands to separate at a lower denaturation temperature, facilitating primer annealing and polymerase extension.[5]

  • Preventing Re-annealing: By binding to single-stranded DNA, DMSO helps to prevent the rapid re-formation of secondary structures as the reaction cools, keeping the template accessible to the primers and polymerase.[1][5]

This dual action makes DMSO particularly effective for templates that are resistant to standard PCR protocols.

cluster_problem The Challenge: GC-Rich DNA cluster_solution The Solution: DMSO GC_Rich High GC Content (>60%) Triple_Bonds Strong G≡C Triple H-Bonds GC_Rich->Triple_Bonds Secondary_Structures Stable Secondary Structures (Hairpins) Triple_Bonds->Secondary_Structures Inhibition PCR Inhibition Secondary_Structures->Inhibition Blocks Polymerase DMSO Add DMSO to PCR Mix Inhibition->DMSO Is overcome by Disrupts_H_Bonds Disrupts H-Bonds DMSO->Disrupts_H_Bonds Lowers_Tm Lowers Template Tm Disrupts_H_Bonds->Lowers_Tm Prevents_Reannealing Prevents Re-annealing Disrupts_H_Bonds->Prevents_Reannealing Facilitates_PCR Successful Amplification Lowers_Tm->Facilitates_PCR Prevents_Reannealing->Facilitates_PCR

Diagram 1: Mechanism of DMSO in overcoming PCR inhibition of GC-rich templates.

Data Presentation

The effectiveness of DMSO is concentration-dependent and varies with the specific DNA template and polymerase used. The following tables summarize key quantitative data regarding its use.

Table 1: Recommended DMSO Concentration Based on Template GC Content

GC ContentRecommended Starting DMSO Concentration (v/v)Notes
45-52%0% (Generally not required)Standard PCR buffers are typically sufficient.[2]
>55%3% - 5%A good starting point for moderately GC-rich templates.[1][2]
>60%5% - 7%Considered highly GC-rich; requires optimization.[1]
>75%5% - 10%For extremely difficult templates, higher concentrations may be needed, but polymerase inhibition is a risk.[6]

Table 2: Quantitative Effect of DMSO on PCR Parameters

ParameterEffect of DMSOQuantitative ValueSource(s)
Annealing Temperature (Tm) Decreases primer melting temperature10% DMSO lowers Tm by 5.5 - 6.0°C
5% DMSO lowers Tm by up to 2.5°C [2]
DNA Polymerase Activity Can inhibit polymerase at high concentrations~50% reduction in Taq polymerase activity at 10% DMSO
Amplification Yield Increases yield for GC-rich templatesMost effective at 3.75% for multiplex PCR of 2800M DNA[3]
5% DMSO provided optimal yield for an EGFR promoter sequence with 75.5% GC content [6]

Experimental Protocols

Protocol 1: Optimization of DMSO Concentration for a GC-Rich Template

This protocol provides a systematic approach to determine the optimal DMSO concentration for amplifying a challenging DNA template with high GC content. A gradient of DMSO concentrations is tested to identify the condition that yields the most specific and robust amplification.

1. Materials:

  • DNA Template (with known or suspected high GC content)

  • Forward and Reverse Primers

  • High-Fidelity DNA Polymerase (e.g., Phusion, Q5, or similar)

  • dNTP Mix (10 mM each)

  • 5x or 10x PCR Buffer (compatible with polymerase)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Nuclease-free water

2. Experimental Workflow:

prep_master_mix 1. Prepare Master Mix (without Template & DMSO) aliquot 2. Aliquot Master Mix into PCR tubes prep_master_mix->aliquot add_dmso 3. Create DMSO Gradient (e.g., 0%, 2%, 4%, 6%, 8%) aliquot->add_dmso add_template 4. Add DNA Template add_dmso->add_template add_water 5. Add H₂O to Final Volume add_template->add_water run_pcr 6. Run Thermal Cycling Program add_water->run_pcr gel_electrophoresis 7. Analyze by Agarose Gel Electrophoresis run_pcr->gel_electrophoresis analyze 8. Identify Optimal [DMSO] (Brightest, specific band) gel_electrophoresis->analyze

Diagram 2: Workflow for optimizing DMSO concentration in a PCR protocol.

3. Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing all PCR components except for the DNA template and DMSO. Calculate the volumes needed for the number of reactions plus a 10% overage. For a single 25 µL reaction, this would typically include:

    • 5 µL of 5x Reaction Buffer

    • 0.5 µL of 10 mM dNTPs

    • 1.25 µL of 10 µM Forward Primer

    • 1.25 µL of 10 µM Reverse Primer

    • 0.25 µL of DNA Polymerase

    • Nuclease-free water (to be adjusted later)

  • Aliquot the Master Mix: Aliquot the appropriate volume of the master mix into separate PCR tubes for each DMSO concentration to be tested (e.g., for 0%, 2%, 4%, 6%, and 8% DMSO).

  • Add DMSO: Add the calculated volume of 100% DMSO to each respective tube to achieve the desired final concentration.

    • For a 25 µL final volume:

      • 2%: 0.5 µL DMSO

      • 4%: 1.0 µL DMSO

      • 6%: 1.5 µL DMSO

      • 8%: 2.0 µL DMSO

  • Add Template and Water: Add a consistent amount of DNA template (e.g., 50-100 ng of genomic DNA) to each tube. Adjust the final volume of each reaction to 25 µL with nuclease-free water.

  • Thermal Cycling: Place the tubes in a thermal cycler and run a suitable PCR program. Note: If using a high concentration of DMSO (>5%), consider lowering the annealing temperature by 2-5°C from the calculated optimum.

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • 98°C for 10 seconds (Denaturation)

      • Ta (Annealing Temperature) for 30 seconds

      • 72°C for 30 seconds/kb (Extension)

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR products by running 5-10 µL of each reaction on a 1-2% agarose gel stained with a DNA-binding dye. The optimal DMSO concentration is the one that produces the brightest, most specific band with minimal non-specific products or smearing.[7]

Protocol 2: Standard PCR with a Fixed DMSO Concentration

This protocol is for routine amplification of a known GC-rich template once an optimal or generally effective DMSO concentration has been determined. A final concentration of 5% DMSO is often a successful starting point.[6]

1. Reaction Setup (25 µL Volume):

ComponentVolumeFinal Concentration
5x Reaction Buffer5 µL1x
10 mM dNTPs0.5 µL200 µM each
10 µM Forward Primer1.25 µL0.5 µM
10 µM Reverse Primer1.25 µL0.5 µM
DNA Template (e.g., 100 ng/µL)1 µL100 ng
100% DMSO1.25 µL5%
DNA Polymerase0.25 µLAs recommended
Nuclease-free water14.5 µL-
Total Volume 25 µL -

2. Procedure:

  • Combine all components in a sterile PCR tube on ice.

  • Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.

  • Perform thermal cycling using an optimized program. As a general guideline, the annealing temperature should be lowered by approximately 2-3°C from the calculated Tm when using 5% DMSO.[2]

Dimethyl sulfoxide is an invaluable tool for the successful PCR amplification of challenging GC-rich DNA templates. By reducing the melting temperature and preventing the formation of secondary structures, it significantly improves reaction yield and specificity.[1][2] However, its concentration must be carefully optimized, as excessive amounts can inhibit the DNA polymerase. The protocols outlined provide a framework for both the systematic optimization and routine use of DMSO, enabling researchers to reliably amplify DNA sequences that would otherwise be intractable.

References

Diethyl Sulfoxide (DESO) as a Ligand in Inorganic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethyl sulfoxide (DESO) as a versatile ligand in the formation of inorganic complexes. While less studied than its lower homolog, dimethyl sulfoxide (DMSO), DESO offers unique steric and electronic properties that can be exploited in coordination chemistry, catalysis, and the development of novel therapeutic agents.

Introduction to this compound as a Ligand

This compound ((C₂H₅)₂SO) is a polar aprotic solvent and a versatile ligand in coordination chemistry.[1] Like other sulfoxides, DESO is an ambidentate ligand, capable of coordinating to metal centers through either the oxygen or the sulfur atom.[2] This dual coordination ability, known as linkage isomerism, is a key feature that influences the properties and reactivity of its metal complexes.

The choice between O- and S-coordination is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, which are typically small, highly charged, and not easily polarizable (e.g., Cr(III), Fe(III), Co(II)), preferentially bind to the "hard" oxygen donor atom.[3] Conversely, soft metal ions, which are larger, have a lower charge density, and are more polarizable (e.g., Pt(II), Pd(II), Rh(I)), favor coordination with the "soft" sulfur atom.[4]

The ethyl groups in DESO, being larger than the methyl groups in DMSO, introduce greater steric hindrance around the sulfur and oxygen donor atoms. This can influence the stability, geometry, and reactivity of the resulting metal complexes compared to their DMSO analogs.

Applications of this compound Complexes

While the application of DESO complexes is an emerging field, parallels can be drawn from the extensive research on DMSO complexes, suggesting potential in the following areas:

  • Catalysis: Metal-sulfoxide complexes are known to be active in various catalytic transformations.[5] The unique steric and electronic environment provided by the DESO ligand could lead to novel catalytic activities and selectivities.

  • Drug Development: Inorganic complexes are a cornerstone of medicinal chemistry. The use of DESO as a ligand can modulate the lipophilicity, stability, and biological activity of metal-based drug candidates.[6] The antibacterial activity observed in some metal-sulfoxide complexes suggests that DESO-containing compounds could be explored as potential antimicrobial agents.[7][8]

  • Precursors for Materials Science: Metal-sulfoxide complexes can serve as precursors for the synthesis of nanomaterials and thin films.

Quantitative Data Summary

The following table summarizes key quantitative data for free this compound and provides expected trends upon coordination to a metal center, based on extensive studies of analogous DMSO complexes.

PropertyFree this compound (DESO)O-Coordinated DESO ComplexS-Coordinated DESO Complex
Vibrational Spectroscopy
S=O Stretching Freq. (ν(S=O)), IR/Raman~1030-1050 cm⁻¹Decrease (e.g., 900-1000 cm⁻¹)[3]Increase (e.g., 1100-1150 cm⁻¹)[3]
NMR Spectroscopy (¹H)
Chemical Shift of α-CH₂ (δ)~2.6 ppmDownfield shiftDownfield shift
NMR Spectroscopy (¹³C)
Chemical Shift of α-CH₂ (δ)~45 ppmDownfield shiftDownfield shift
Structural Parameters (from analogous DMSO complexes)
M-O Bond LengthN/A~2.0 - 2.2 ÅN/A
M-S Bond LengthN/AN/A~2.2 - 2.4 Å
S=O Bond Length~1.53 ÅLengthensShortens slightly

Experimental Protocols

General Synthesis of a Platinum(IV)-DESO Complex

This protocol is adapted from the reported synthesis of tetraethylammonium diethylsulfoxidopentachloroplatinate(IV).[9]

Materials:

  • Potassium hexachloroplatinate(IV) (K₂[PtCl₆])

  • This compound (DESO)

  • Tetraethylammonium chloride ((C₂H₅)₄NCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve K₂[PtCl₆] in a minimal amount of hot deionized water.

  • In a separate flask, dissolve an equimolar amount of DESO in a small volume of ethanol.

  • Slowly add the DESO solution to the stirred K₂[PtCl₆] solution.

  • Heat the resulting mixture at reflux for 2-3 hours. The color of the solution should change, indicating complex formation.

  • Allow the solution to cool to room temperature.

  • Add a saturated aqueous solution of tetraethylammonium chloride dropwise with stirring to precipitate the complex.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Characterization of the Platinum(IV)-DESO Complex

a) Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the synthesized complex using a KBr pellet or an ATR accessory.

  • Identify the S=O stretching frequency (ν(S=O)).

  • Compare the ν(S=O) of the complex with that of free DESO (~1030-1050 cm⁻¹). An increase in this frequency would suggest S-coordination to the platinum center.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the chemical shifts of the ethyl protons and carbons in the complex with those of free DESO.[10] Coordination to the metal center is expected to cause a downfield shift of the signals of the α-methylene group.

c) Elemental Analysis:

  • Submit a sample of the dried complex for elemental analysis (C, H, N, S) to confirm the empirical formula.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start K₂[PtCl₆] + DESO reflux Reflux in H₂O/Ethanol start->reflux precipitation Precipitate with (C₂H₅)₄NCl reflux->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying filtration->drying product [ (C₂H₅)₄N ][ Pt(DESO)Cl₅ ] drying->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ea Elemental Analysis product->ea

Caption: Experimental workflow for the synthesis and characterization of a Platinum(IV)-DESO complex.

coordination_modes deso This compound (DESO) (C₂H₅)₂S=O o_coordination O-Coordination (Hard Metals, e.g., Cr³⁺, Fe³⁺) deso->o_coordination via Oxygen s_coordination S-Coordination (Soft Metals, e.g., Pt²⁺, Pd²⁺) deso->s_coordination via Sulfur

Caption: Coordination modes of the this compound ligand with metal ions.

References

Diethyl Sulfoxide in Transdermal Drug Delivery: A Review of a Lesser-Known Permeation Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document will provide a comprehensive overview of the well-established role of Dimethyl Sulfoxide (DMSO) in transdermal drug delivery, serving as a model for the potential application and study of other sulfoxides like DESO. The protocols and data tables provided are specific to DMSO and should be adapted and validated for any investigation into Diethyl Sulfoxide.

Application Notes: Dimethyl Sulfoxide (DMSO) as a Transdermal Permeation Enhancer

Introduction

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent known for its remarkable ability to penetrate biological membranes, including the skin.[1][2][3][[“]][5] This property has led to its extensive investigation and use as a chemical penetration enhancer in transdermal drug delivery systems (TDDS).[1][2][3][[“]][5] TDDS offer several advantages over conventional oral or parenteral drug administration, including avoidance of first-pass metabolism, controlled and sustained drug release, and improved patient compliance. The primary challenge in TDDS is overcoming the barrier function of the outermost layer of the skin, the stratum corneum. DMSO effectively and reversibly reduces the resistance of this barrier, facilitating the passage of a wide range of therapeutic agents.[1][[“]][6]

Mechanism of Action

The primary mechanisms by which DMSO enhances skin permeability are multifaceted and include:

  • Disruption of Stratum Corneum Lipids: DMSO alters the highly ordered lipid structure of the stratum corneum, increasing its fluidity and creating pathways for drug molecules to pass through.

  • Interaction with Keratin: DMSO interacts with the keratin proteins within the corneocytes, causing a conformational change from an α-helix to a β-sheet structure. This action is believed to open up the protein structure, increasing its permeability.

  • Solvent Properties: DMSO is an excellent solvent for a wide range of both hydrophilic and lipophilic drugs, increasing their solubility within the formulation and facilitating their partitioning into the skin.[2][[“]]

  • Pore Formation: At higher concentrations, DMSO is thought to induce the formation of transient aqueous pores within the lipid bilayer of the stratum corneum, providing an additional route for drug transport.[6][7]

Applications

DMSO has been successfully used to enhance the transdermal delivery of a variety of drugs, including:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as diclofenac, for localized treatment of osteoarthritis and other inflammatory conditions.[3][5]

  • Hormones: Including estradiol and medroxyprogesterone acetate, for hormone replacement therapy.[6][8]

  • Antiviral Agents: Such as idoxuridine for the treatment of herpes zoster.[3]

  • Anesthetics: Like lidocaine, for local pain relief.[9]

It is utilized in various formulations, including gels, solutions, and has been explored for incorporation into transdermal patches.[8][10]

Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method to evaluate the efficacy of a penetration enhancer like DMSO.

Objective: To quantify the permeation of a model drug through excised skin in the presence and absence of DMSO.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rodent) skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug substance

  • Dimethyl Sulfoxide (pharmaceutical grade)

  • Formulation vehicle (e.g., propylene glycol, ethanol)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the assembled cell on a magnetic stirrer within a water bath set to 32°C to maintain the skin surface temperature.

  • Formulation Preparation:

    • Prepare the drug formulation by dissolving the model drug in the chosen vehicle.

    • Prepare a second formulation containing the model drug and a specific concentration of DMSO (e.g., 5-10% v/v). A control formulation without the drug or DMSO should also be prepared.

  • Permeation Study:

    • Apply a precise amount of the formulation (e.g., 1 mL) to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the enhancement ratio (ER) as follows:

      • ER = Jss (with DMSO) / Jss (without DMSO)

2. Skin Irritation Study (In Vitro Model)

Objective: To assess the potential for skin irritation caused by DMSO-containing formulations using a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the tissue model manufacturer

  • Test formulations (with and without DMSO)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or acid-isopropanol

  • Multi-well plates

  • Plate reader

Methodology:

  • Tissue Preparation:

    • Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.

  • Application of Test Substances:

    • Apply a defined amount of the test formulation, positive control, and negative control to the surface of the RhE tissues.

  • Incubation:

    • Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • Washing and Post-Incubation:

    • Thoroughly wash the tissues with PBS to remove the test substances.

    • Transfer the tissues to fresh assay medium and incubate for a further period (e.g., 24-42 hours).

  • MTT Assay:

    • Transfer the tissues to a multi-well plate containing MTT solution and incubate for approximately 3 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

  • Measurement and Analysis:

    • Measure the optical density (OD) of the extracted formazan solution using a plate reader at a wavelength of 570 nm.

    • Calculate the cell viability for each test substance relative to the negative control. A significant reduction in cell viability indicates potential skin irritation.

Data Presentation

Table 1: Enhancement of Transdermal Flux of Various Drugs by Dimethyl Sulfoxide (DMSO)

DrugModelDMSO ConcentrationEnhancement Ratio (ER)Reference
EstradiolExcised Porcine Skin~10 mg/patch4-fold increase in permeation[8][11]
MedroxyprogesteroneIn Vitro0.5%4.5-fold increase vs. olive oil[2][6]
Ketorolac TromethamineIn VitroConcentration-dependentIncreased permeability with higher DMSO levels[2]
TadalafilTransdermal PatchNot specifiedHighest drug permeation with DMSO[2]
ScopolamineHuman Skin In VitroGradient across skin10 to 100-fold increase[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excised Skin Preparation mount_skin Mount Skin on Franz Cell prep_skin->mount_skin prep_formulation Formulation Preparation (with/without DMSO) apply_formulation Apply Formulation to Donor Compartment prep_formulation->apply_formulation mount_skin->apply_formulation sample_receptor Sample Receptor Compartment at Time Intervals apply_formulation->sample_receptor hplc HPLC Analysis of Drug Concentration sample_receptor->hplc calc Calculate Flux and Enhancement Ratio hplc->calc

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

mechanism_of_action cluster_skin Stratum Corneum DMSO Dimethyl Sulfoxide (DMSO) lipids Disruption of Lipid Bilayer DMSO->lipids keratin Alteration of Keratin Structure DMSO->keratin pores Formation of Aqueous Pores DMSO->pores delivery Enhanced Transdermal Drug Delivery lipids->delivery keratin->delivery pores->delivery drug Drug Molecule drug->delivery

Caption: Simplified signaling pathway of DMSO's mechanism of action as a skin penetration enhancer.

References

Application Notes and Protocols for the Use of Sulfoxide-Based Cryoprotectants in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Diethyl Sulfoxide (DESO) and the Established Role of Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies or established protocols on the use of This compound (DESO) as a cryoprotectant for cell cultures. The information presented herein is based on the well-documented properties and applications of its close analog, dimethyl sulfoxide (DMSO) , which is the most commonly used cryoprotectant for mammalian cells.[1][2] Any consideration of using DESO for cryopreservation would require rigorous independent investigation and validation, using the principles and protocols established for DMSO as a starting point.

Introduction to Cryopreservation and the Role of Cryoprotectants

Cryopreservation is the process of preserving cells, tissues, and other biological constructs at ultra-low temperatures, typically in liquid nitrogen (-196°C), to halt biological activity and maintain viability for extended periods.[3] During the freezing process, the formation of intracellular ice crystals is a primary cause of cell injury and death.[4] Cryoprotective agents (CPAs) are essential additives that mitigate this damage.[5]

DMSO is a small, membrane-permeable molecule that is widely used as a cryoprotectant.[1][2] It exerts its protective effects through several mechanisms:

  • Lowering the Freezing Point: DMSO and other CPAs colligatively lower the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at a given temperature.

  • Preventing Intracellular Ice Formation: By increasing the solute concentration both inside and outside the cell, DMSO promotes dehydration of the cell at temperatures below 0°C, which reduces the amount of water available to form damaging ice crystals.[4]

  • Altering Ice Crystal Morphology: DMSO can influence the structure of ice crystals, making them less damaging to cellular structures.[4]

  • Membrane Stabilization: DMSO interacts with the cell membrane, potentially increasing its fluidity and resistance to damage during the stresses of freezing and thawing.

Quantitative Data on Common Cryoprotectants

The following table summarizes typical concentrations and comparative viability data for commonly used cryoprotectants. This data is provided to give context to the performance expectations of a cryoprotective agent. Data for this compound is not available.

CryoprotectantTypical ConcentrationCell TypePost-Thaw Viability (%)Reference
Dimethyl Sulfoxide (DMSO)5-10% (v/v)Vero Cells~75% (at 10%)[6]
Dimethyl Sulfoxide (DMSO)10% (v/v)Human Mesenchymal Stem Cells~51% recovery[7]
Glycerol10% (v/v)Vero Cells~89.4%[6]
Ethylene Glycol7.5% (v/v) (in combination)OocytesHigh recovery rates[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the cryopreservation of adherent mammalian cells using a DMSO-based freezing medium. This protocol should be optimized for specific cell lines.

3.1. Materials

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

  • Cryopreservation Medium: Complete culture medium with 5-10% (v/v) cell culture grade DMSO. Prepare fresh.

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Protocol for Cryopreserving Adherent Cells

  • Cell Preparation:

    • Select a healthy, sub-confluent culture of cells in the logarithmic growth phase.

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with sterile PBS to remove any residual serum.

    • Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

    • Neutralize the trypsin by adding complete culture medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >90%).

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Aspirate the supernatant carefully, without disturbing the cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

    • Work quickly, as DMSO can be toxic to cells at room temperature.[4]

  • Aliquoting and Freezing:

    • Dispense 1 mL of the cell suspension into each labeled cryogenic vial.

    • Place the vials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[3]

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.

  • Long-Term Storage:

    • Transfer the vials from the -80°C freezer to a liquid nitrogen storage tank for long-term preservation in the vapor or liquid phase.

3.3. Protocol for Thawing Cryopreserved Cells

  • Preparation:

    • Prepare a sterile conical tube with 9 mL of pre-warmed (37°C) complete culture medium.

    • Warm a water bath to 37°C.

  • Thawing:

    • Retrieve a vial of frozen cells from liquid nitrogen storage.

    • Immediately place the vial in the 37°C water bath, keeping the cap out of the water to prevent contamination.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to the conical tube containing 9 mL of pre-warmed medium. This gradual dilution helps to reduce osmotic shock.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant containing the cryopreservation medium.

  • Plating and Incubation:

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a new culture flask.

    • Incubate at 37°C in a humidified CO2 incubator.

    • Change the medium after 24 hours to remove any residual DMSO and dead cells.

Visualizations

Diagram 1: General Cryopreservation Workflow

G General Cryopreservation Workflow A Healthy Cell Culture (Logarithmic Growth Phase) B Harvest and Count Cells A->B C Centrifuge and Resuspend in Cryopreservation Medium (with CPA) B->C D Aliquot into Cryovials C->D E Controlled-Rate Freezing (-1°C/minute to -80°C) D->E F Long-Term Storage (Liquid Nitrogen) E->F G Rapid Thawing (37°C) F->G H Dilute and Wash to Remove CPA G->H I Resuspend in Culture Medium and Plate H->I J Return to Culture I->J

Caption: A diagram illustrating the standard workflow for cryopreserving and thawing cell cultures.

Diagram 2: Cellular Stresses During Cryopreservation

G Cellular Stresses During Cryopreservation cluster_0 Freezing Process cluster_1 Thawing Process cluster_2 Cryoprotectant Role (e.g., DMSO) A Cooling B Extracellular Ice Formation A->B E Intracellular Ice Formation (if cooling is too rapid) A->E C Cell Dehydration B->C D Increased Solute Concentration B->D F Cell Shrinkage C->F G Mechanical Stress D->G F->G H Warming I Ice Recrystallization H->I J Osmotic Shock (Rapid Water Influx) H->J K Lowers Freezing Point K->B L Reduces Intracellular Ice L->E M Mitigates Solute Effects M->D

References

Application Notes and Protocols for Deuterated Dimethyl Sulfoxide (DMSO-d6) in NMR Spectroscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: The following application notes and protocols focus on deuterated dimethyl sulfoxide (DMSO-d6), a ubiquitous and versatile solvent in NMR spectroscopy. The initial request specified "diethyl sulfoxide"; however, based on extensive literature and common laboratory practice, it is overwhelmingly likely that "dimethyl sulfoxide" was the intended subject, as this compound is not a standard or commonly used NMR solvent.

For researchers, scientists, and professionals in drug development, deuterated dimethyl sulfoxide ((CD₃)₂SO), commonly known as DMSO-d6, is an indispensable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its exceptional ability to dissolve a wide array of both polar and nonpolar compounds makes it a solvent of choice for the analysis of small organic molecules, peptides, natural products, and various drug candidates.[1][2]

DMSO-d6 is particularly valued for its relatively simple ¹H NMR spectrum and its high boiling point, which makes it suitable for high-temperature studies.[3] However, its high viscosity, hygroscopicity, and high boiling point present challenges that necessitate careful sample preparation and handling to ensure the acquisition of high-quality, reproducible NMR data.[2][3]

Data Presentation: Properties and Specifications

A comprehensive understanding of the physical and spectroscopic properties of DMSO-d6 is crucial for its effective use in NMR spectroscopy.

PropertyValueSignificance in NMR Sample Preparation
Physical Properties
Molecular Formula(CD₃)₂SODeuteration minimizes solvent signals in ¹H NMR spectra.[3]
Molecular Weight84.17 g/mol Used in calculations for sample concentration.[3]
Melting Point20.2 °C (68.4 °F)DMSO-d6 is solid at or just below room temperature, requiring warming for use.[3]
Boiling Point189 °C (372 °F)Suitable for high-temperature experiments but makes sample recovery difficult via evaporation.[2][3]
Density (at 25 °C)1.190 g/mLImportant for accurate volume measurements during sample preparation.[3]
Spectroscopic Properties
¹H NMR Residual Signal~2.50 ppm (quintet, JHD ≈ 1.9 Hz)Appears as a quintet due to coupling with deuterium. Can be used as a secondary chemical shift reference.[4] The exact chemical shift can vary slightly with temperature and solute.
¹³C NMR Signal~39.52 ppm (septet)Appears as a septet due to coupling with deuterium.[4]
Water Resonance~3.3-3.4 ppm (broad singlet)DMSO-d6 is highly hygroscopic; the presence of a water peak is common.[5] Its chemical shift is temperature-dependent.
Analyte TypeRecommended Mass for ¹H NMRRecommended Mass for ¹³C NMRRationale
Small Molecules (<1000 g/mol )2-25 mg10-100 mgTo achieve an adequate signal-to-noise ratio. More sample is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
Peptides and Proteins>0.1 mM for 1D experiments>0.5 mM for 2D/3D experimentsHigher concentrations are generally required for biomolecules to obtain sufficient signal, especially for multidimensional experiments.[7] For peptides, concentrations of 2-5 mM are typical.[8]
Natural Products (in mixtures)VariableVariableConcentration depends on the complexity of the mixture and the abundance of the compound of interest. qNMR techniques can be used to determine the concentration of components.[9]

Experimental Protocols

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis using DMSO-d6.

Materials:

  • Analyte (solid or liquid)

  • DMSO-d6 (high purity, ≥99.8%)

  • High-quality 5 mm NMR tube and cap

  • Glass vial

  • Pasteur pipette or syringe

  • Vortex mixer (optional)

  • Balance

Procedure:

  • Weigh the Analyte: Accurately weigh 5-25 mg of the solid analyte into a clean, dry glass vial. For liquid samples, use a micropipette to transfer a similar amount.

  • Add Solvent: Add approximately 0.6 mL of DMSO-d6 to the vial.[10] If the DMSO-d6 is solidified, gently warm the bottle until it becomes liquid.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the complete dissolution of the analyte.[10] If necessary, gentle warming can aid dissolution.

  • Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette to prevent poor shimming and broad spectral lines.[10]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean NMR tube using a Pasteur pipette.[10] Avoid getting any solution on the outside of the tube.

  • Adjust Volume: Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm.[10] Consistent sample height is crucial for good magnetic field homogeneity (shimming).[11]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

  • Labeling: Label the sample clearly near the top of the tube.

This protocol is adapted for peptides, which may have different solubility and stability requirements.

Materials:

  • Peptide (lyophilized powder)

  • DMSO-d6 (high purity, ≥99.8%)

  • High-quality 5 mm NMR tube and cap

  • Microbalance

  • Vortex mixer

Procedure:

  • Sample Handling: Handle the lyophilized peptide in a low-humidity environment to minimize water absorption.

  • Weigh the Analyte: Weigh the amount of peptide required to achieve the desired concentration (typically 2-5 mM) directly into a pre-weighed microcentrifuge tube or a small vial.[8]

  • Add Solvent: Add the calculated volume of DMSO-d6 to the vial to achieve the target concentration. A typical final volume is 0.5-0.6 mL.

  • Dissolution: Vortex the sample gently to dissolve the peptide. Sonication should be avoided as it can lead to peptide degradation. Gentle heating may be applied if necessary, but monitor for any signs of sample degradation.

  • Transfer and Capping: Transfer the solution to a clean NMR tube, ensuring a solvent height of 4-5 cm. Cap the tube securely. To prevent contamination from the cap, especially for long-term experiments, a layer of Teflon tape can be used to seal the tube before capping.[12]

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting data acquisition.

Mandatory Visualizations

G General Workflow for NMR Sample Preparation in DMSO-d6 cluster_prep Sample Preparation cluster_tube NMR Tube Filling cluster_analysis Analysis weigh 1. Weigh Analyte (Solid or Liquid) add_solvent 2. Add DMSO-d6 (approx. 0.6 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Swirl) add_solvent->dissolve filter 4. Filter if Particulates are Present dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer adjust_vol 6. Adjust Volume (4-5 cm height) transfer->adjust_vol cap_clean 7. Cap and Clean Exterior adjust_vol->cap_clean insert_nmr 8. Insert into Spectrometer cap_clean->insert_nmr lock_shim 9. Lock and Shim insert_nmr->lock_shim acquire 10. Acquire Spectrum lock_shim->acquire G Workflow for Natural Product Identification using DMSO-d6 cluster_extraction Extraction & Isolation cluster_nmr NMR Analysis in DMSO-d6 cluster_elucidation Structure Elucidation raw_material Raw Natural Material (e.g., Plant, Microbe) extraction Solvent Extraction raw_material->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation active_fraction Active Chromatographic Fraction fractionation->active_fraction dissolve_dmso Dissolve in DMSO-d6 active_fraction->dissolve_dmso nmr_analysis 1D & 2D NMR Spectroscopy dissolve_dmso->nmr_analysis note DMSO-d6 is ideal for natural products due to its broad solubility range for diverse chemical structures. dissolve_dmso->note data_processing Data Processing & Analysis nmr_analysis->data_processing structure_id Structure Identification data_processing->structure_id G Role of DMSO-d6 in Fragment-Based Drug Screening (FBDS) cluster_library Fragment Library Preparation cluster_screening NMR Screening cluster_analysis Hit Identification fragments Fragment Library (Small Molecules) stock_solutions Prepare Stock Solutions (e.g., 100 mM in DMSO-d6) fragments->stock_solutions add_fragments Add Fragment Solutions to Protein Sample stock_solutions->add_fragments note DMSO-d6 is used to solubilize a diverse range of fragments at high concentrations required for screening. stock_solutions->note target_protein Target Protein (e.g., 0.1-0.5 mM in Buffer) target_protein->add_fragments nmr_screen Acquire NMR Spectra (e.g., 1H-15N HSQC) add_fragments->nmr_screen csp_analysis Analyze Chemical Shift Perturbations (CSPs) nmr_screen->csp_analysis hit_validation Identify and Validate Binding Fragments ('Hits') csp_analysis->hit_validation

References

Application Notes and Protocols: Diethyl Sulfoxide in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic research and the pharmaceutical industry. A prominent class of mild oxidation protocols utilizes an "activated" sulfoxide as the terminal oxidant. While dimethyl sulfoxide (DMSO) is overwhelmingly the reagent of choice in well-established named reactions such as the Swern, Parikh-Doering, and Corey-Kim oxidations, the analogous use of diethyl sulfoxide (DESO) is less documented.[1] This document provides detailed application notes and protocols for these key named reactions, assuming the general reactivity of this compound will parallel that of dimethyl sulfoxide, and highlights the expected mechanistic pathways. It is important to note that while a patent suggests the broader applicability of "dialkyl sulfoxides" in such oxidations, specific experimental data for this compound in these named reactions is sparse in the reviewed literature.[2] Therefore, the provided protocols are based on their well-established DMSO counterparts and should be considered as starting points for optimization when using this compound.

Named Reactions Featuring Activated Sulfoxide Reagents

The Swern, Parikh-Doering, and Corey-Kim oxidations are premier methods for the mild oxidation of alcohols, avoiding the harsh conditions and heavy metal reagents of other methods.[3][4][5] They all rely on the in-situ formation of a highly electrophilic sulfur species from a sulfoxide and an activating agent. This species then reacts with the alcohol to form an alkoxysulfonium salt, which, upon deprotonation, collapses to the desired carbonyl compound and a dialkyl sulfide.[5][6][7]

The Swern Oxidation

The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate the sulfoxide at low temperatures.[3][6] It is prized for its mild conditions and broad functional group tolerance.[3]

General Reaction Scheme:

Mechanism of Action:

The reaction proceeds through the initial formation of a chloro(diethyl)sulfonium species, which then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered base, typically triethylamine, to form a sulfur ylide. This ylide then undergoes a[8][9]-sigmatropic rearrangement via a five-membered ring transition state to yield the carbonyl product and diethyl sulfide.[3]

Experimental Protocol (Adapted from DMSO-based procedure):

  • A solution of oxalyl chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of this compound (2.0 - 2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15-30 minutes.

  • A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the low temperature. The reaction is stirred for 30-60 minutes.

  • Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Swern Oxidation:

Substrate (Alcohol)Product (Aldehyde/Ketone)Yield (%)Reference
1-DecanolDecanal95[6]
CyclohexanolCyclohexanone98[6]
GeraniolGeranial85[3]
(S)-(-)-2-Methyl-1-butanol(S)-(+)-2-Methylbutanal92[6]

Logical Relationship Diagram for Swern Oxidation:

Swern_Oxidation Swern Oxidation Workflow cluster_reagents Initial Reagents cluster_steps Reaction Steps cluster_products Products & Byproducts Alcohol Primary or Secondary Alcohol Alkoxysulfonium Formation of Alkoxysulfonium Salt Alcohol->Alkoxysulfonium DESO This compound Activation Activation of DESO with Oxalyl Chloride at -78°C DESO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Base Triethylamine Ylide Ylide Formation with Base Base->Ylide Salt Triethylammonium Chloride Base->Salt Activation->Alkoxysulfonium Alkoxysulfonium->Ylide Elimination Intramolecular Elimination Ylide->Elimination Carbonyl Aldehyde or Ketone Elimination->Carbonyl DiethylSulfide Diethyl Sulfide Elimination->DiethylSulfide Gases CO, CO2 Elimination->Gases

Caption: Workflow for the Swern oxidation of alcohols.

The Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex (SO3·py) as a milder activating agent for the sulfoxide, allowing the reaction to be performed at or above 0 °C.[4]

General Reaction Scheme:

Mechanism of Action:

The mechanism is analogous to the Swern oxidation. The sulfoxide is activated by the SO3·pyridine complex. The alcohol then attacks the activated sulfur species to form an alkoxysulfonium salt. A base, such as triethylamine or diisopropylethylamine, facilitates the deprotonation to form a sulfur ylide, which then collapses to the carbonyl product and diethyl sulfide.[4][7]

Experimental Protocol (Adapted from DMSO-based procedure):

  • To a solution of the alcohol (1.0 equivalent) and triethylamine (3.0 - 5.0 equivalents) in anhydrous DCM or a mixture of DCM and this compound at 0 °C is added the sulfur trioxide-pyridine complex (1.5 - 3.0 equivalents) portion-wise.

  • The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched with water and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Parikh-Doering Oxidation:

Substrate (Alcohol)Product (Aldehyde/Ketone)Yield (%)Reference
1-OctanolOctanal92[7]
CyclododecanolCyclododecanone96[4]
Benzyl alcoholBenzaldehyde95[7]
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde98[7]

Reaction Pathway Diagram for Parikh-Doering Oxidation:

Parikh_Doering_Mechanism Parikh-Doering Oxidation Mechanism DESO This compound Activated_Sulfoxide Activated Sulfoxide Intermediate DESO->Activated_Sulfoxide Activation SO3Py SO3-Pyridine Complex SO3Py->Activated_Sulfoxide Alcohol R-CH(OH)-R' Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium_Salt Base Et3N Ylide Sulfur Ylide Base->Ylide Activated_Sulfoxide->Alkoxysulfonium_Salt Nucleophilic Attack Alkoxysulfonium_Salt->Ylide Deprotonation Carbonyl R-C(=O)-R' Ylide->Carbonyl [1,5]-Sigmatropic Rearrangement Diethyl_Sulfide Diethyl Sulfide Ylide->Diethyl_Sulfide

Caption: Key steps in the Parikh-Doering oxidation.

The Corey-Kim Oxidation

In the Corey-Kim oxidation, the reactive electrophilic sulfur species is generated from the reaction of N-chlorosuccinimide (NCS) with diethyl sulfide (DES), the reduced form of this compound. The resulting species then reacts with the alcohol. Alternatively, the reaction can be initiated with this compound and an activating agent that generates the required chloro-sulfonium species.[5]

General Reaction Scheme (starting from diethyl sulfide):

Mechanism of Action:

Diethyl sulfide reacts with NCS to form an electrophilic S-chloro sulfonium species. The alcohol attacks this species, leading to an alkoxysulfonium salt. Subsequent addition of a base, such as triethylamine, induces an elimination reaction to furnish the final carbonyl compound and regenerate diethyl sulfide.[5]

Experimental Protocol (Adapted from DMS-based procedure):

  • A solution of N-chlorosuccinimide (1.1 - 1.3 equivalents) in anhydrous toluene is cooled to 0 °C under an inert atmosphere.

  • Diethyl sulfide (1.1 - 1.3 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • The mixture is cooled to -25 °C, and a solution of the alcohol (1.0 equivalent) in anhydrous toluene is added.

  • The reaction is stirred at -25 °C for 1-2 hours.

  • Triethylamine (1.1 - 1.3 equivalents) is added, and the reaction is allowed to warm to room temperature.

  • The reaction mixture is diluted with ether and washed with 1% HCl, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMS-based Corey-Kim Oxidation:

Substrate (Alcohol)Product (Aldehyde/Ketone)Yield (%)Reference
1-HeptanolHeptanal94[5]
2-Octanol2-Octanone95[5]
Cinnamyl alcoholCinnamaldehyde85[5]
4-tert-Butylcyclohexanol4-tert-Butylcyclohexanone93[5]

Corey-Kim Oxidation Experimental Workflow:

Corey_Kim_Workflow Corey-Kim Oxidation Workflow cluster_reagents Reagents cluster_steps Procedure cluster_product Final Product Alcohol Alcohol Alcohol_Addition Addition of Alcohol at -25°C Alcohol->Alcohol_Addition DES Diethyl Sulfide Activation Activation of DES with NCS at 0°C DES->Activation NCS N-Chlorosuccinimide NCS->Activation Base Triethylamine Base_Addition Addition of Base and Warming Base->Base_Addition Activation->Alcohol_Addition Alcohol_Addition->Base_Addition Workup Aqueous Workup and Extraction Base_Addition->Workup Purification Chromatography Workup->Purification Product Purified Aldehyde or Ketone Purification->Product

Caption: Experimental workflow for the Corey-Kim oxidation.

Discussion on the Use of this compound

While the protocols and data presented are based on reactions with DMSO, the chemical principles are expected to be directly applicable to this compound. The ethyl groups in DESO are slightly more electron-donating than the methyl groups in DMSO, which might subtly influence the reactivity of the intermediate sulfonium species. However, these effects are generally not expected to fundamentally alter the course of the reaction. The primary difference for the experimentalist will be the physical properties of the byproduct, diethyl sulfide, compared to dimethyl sulfide. Diethyl sulfide has a higher boiling point (92 °C) than dimethyl sulfide (37 °C), which may require adjustments in the workup procedure for its removal. The odor profile, while still unpleasant, may also differ.

Conclusion

The Swern, Parikh-Doering, and Corey-Kim oxidations are powerful and versatile methods for the synthesis of aldehydes and ketones. Although the literature predominantly cites the use of dimethyl sulfoxide, the underlying mechanisms strongly suggest that this compound can function as a competent reagent in these transformations. The provided protocols, adapted from established DMSO-based procedures, offer a solid foundation for the application of this compound in these important named reactions, enabling researchers and professionals in drug development to explore its utility in their synthetic endeavors. Further experimental validation and optimization are encouraged to fully elucidate the scope and potential advantages of using this compound in these contexts.

References

Application Notes and Protocols for Protein Purification Using Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with numerous applications in biological and chemical research. In the field of protein purification, DMSO is a valuable tool for enhancing protein expression, improving the solubility of challenging proteins, facilitating the refolding of denatured proteins, and acting as a cryoprotectant for purified protein storage. Its unique properties allow it to interact with proteins in a concentration-dependent manner, offering a range of functionalities from stabilization at low concentrations to denaturation at higher concentrations.[1][2] These application notes provide detailed protocols and quantitative data for the effective use of DMSO in various stages of protein purification.

Application 1: Enhancement of Recombinant Protein Expression in E. coli

Low concentrations of DMSO in the culture medium can significantly improve the expression levels of certain recombinant proteins. This is thought to be due to a mild cellular stress response that can lead to an increase in the machinery required for protein synthesis and folding.

Quantitative Data: Effect of DMSO on Human Growth Hormone (hGH) Expression

The following table summarizes the optimization of human growth hormone (hGH) expression in E. coli by varying the concentration of DMSO in the culture medium.

DMSO Concentration (% v/v)Relative hGH Expression Level
0 (Control)Baseline
0.5Increased
1.0Optimal
1.5Decreased
2.0Decreased
(Data adapted from a study on the optimization of hGH expression, where 1% DMSO was found to be optimal)[3]
Experimental Protocol: DMSO-Mediated Enhancement of Protein Expression

This protocol is a general guideline for optimizing recombinant protein expression in E. coli using DMSO. The optimal DMSO concentration should be determined empirically for each protein of interest.

Materials:

  • E. coli strain harboring the expression plasmid for the protein of interest

  • Luria-Bertani (LB) medium (or other suitable growth medium)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge and appropriate tubes

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Incubate the culture at the desired growth temperature (e.g., 37°C) with vigorous shaking (200-250 rpm).

  • Monitor the cell growth by measuring the OD₆₀₀ periodically.

  • When the OD₆₀₀ reaches the optimal induction density (typically 0.6-0.8), add sterile DMSO to the desired final concentration (e.g., 0.5%, 1%, 1.5%, 2%). A no-DMSO control culture should be run in parallel.[3]

  • Simultaneously, induce protein expression by adding IPTG to the optimal final concentration (e.g., 0.1 mM).[3]

  • Continue to incubate the cultures under the optimized post-induction conditions (e.g., a lower temperature like 16°C for several hours to overnight to improve protein solubility).[3]

  • After the induction period, harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis and protein purification.

  • Analyze the expression levels in all conditions (different DMSO concentrations and the control) by SDS-PAGE and Western blotting to determine the optimal DMSO concentration for your protein.

Visualizing the Workflow for Optimizing Protein Expression with DMSO

G cluster_prep Preparation cluster_growth Growth and Induction cluster_analysis Harvest and Analysis A Overnight Starter Culture B Inoculate Expression Culture A->B C Incubate and Monitor OD600 B->C D Add DMSO (Varying %) Add IPTG for Induction C->D E Incubate Post-Induction D->E F Harvest Cells by Centrifugation E->F G Cell Lysis F->G H SDS-PAGE and Western Blot G->H I Determine Optimal DMSO Concentration H->I

Workflow for optimizing recombinant protein expression using DMSO.

Application 2: Solubilization and Refolding of Proteins from Inclusion Bodies

A major challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. DMSO can be used as a mild solubilizing agent for some inclusion bodies and, more commonly, as a component in refolding buffers to facilitate the formation of correct disulfide bonds.[4][5]

Quantitative Data: Refolding Yields of Various Proteins

While the optimal refolding conditions are highly protein-specific, the following table provides an example of refolding yields for a set of 88 different proteins expressed as inclusion bodies, demonstrating the potential for high recovery with an optimized protocol.

Refolding Yield RangePercentage of Proteins in this Range
~100%27%
90% - 100%40%
75% - 90%9%
< 50%13.6%
(Data adapted from a study on a two-step denaturing and refolding method for 88 different proteins)[6]
Experimental Protocol: In-Solution Refolding of a Cysteine-Rich Protein Using a Redox Buffer

This protocol describes a general method for refolding a denatured protein from inclusion bodies by dilution into a refolding buffer containing a glutathione redox pair. DMSO can be added to this buffer, typically at 5-20% (v/v), to act as a mild oxidant and aid in disulfide bond formation. The optimal concentration should be determined empirically.

1. Isolation and Washing of Inclusion Bodies:

  • Materials: Cell pellet from expression, Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I), Wash Buffer (Lysis Buffer with 1-2% Triton X-100).

  • Procedure:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.

    • Discard the supernatant. Resuspend the pellet in Wash Buffer and sonicate briefly to disaggregate.

    • Repeat the centrifugation and wash step at least twice to remove contaminating proteins and cell debris.

2. Solubilization of Inclusion Bodies:

  • Materials: Washed inclusion body pellet, Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).

  • Procedure:

    • Resuspend the washed inclusion bodies in Solubilization Buffer.

    • Incubate with gentle stirring at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.

    • Clarify the solution by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove any remaining insoluble material.

    • Determine the protein concentration of the supernatant.

3. Protein Refolding by Dilution:

  • Materials: Solubilized protein, Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.5, 0.5 M L-arginine, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG), and optionally 5-20% DMSO).

  • Procedure:

    • Prepare the refolding buffer and cool it to 4°C.

    • Slowly add the solubilized protein to the refolding buffer with gentle, constant stirring. A rapid dilution of at least 1:100 is common to prevent aggregation. The final protein concentration in the refolding buffer should be low (typically 0.01-0.1 mg/mL).

    • Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

    • After incubation, concentrate the refolded protein using ultrafiltration.

    • Clarify the concentrated protein by centrifugation or filtration.

    • Purify the refolded protein using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate correctly folded monomers from aggregates and misfolded species.

    • Assess the folding and activity of the purified protein using appropriate biochemical or biophysical assays.

Visualizing the Protein Refolding Workflow```dot

G cluster_IB Inclusion Body Preparation cluster_solubilize Solubilization cluster_refold Refolding cluster_purify Purification and Analysis A Cell Lysis B Centrifugation to Pellet IBs A->B C Wash IBs with Detergent B->C D Solubilize in Denaturant (e.g., 6M Gdn-HCl, DTT) C->D E Slow Dilution into Refolding Buffer (GSH/GSSG, Arginine, DMSO) D->E F Incubate at 4°C E->F G Concentrate and Clarify F->G H Purify by Chromatography (SEC/IEX) G->H I Assess Folding and Activity H->I

Workflow for cryopreservation and thawing of purified proteins.

Signaling Pathway: DMSO and the E. coli Heat Shock Response

The addition of organic solvents like DMSO to bacterial cultures can induce a stress response, including the heat shock response, which is primarily regulated by the alternative sigma factor σ³² (encoded by the rpoH gene). [7][8][9]This response leads to the upregulation of heat shock proteins (HSPs), such as the DnaK/DnaJ/GrpE and GroEL/GroES chaperone systems, which are crucial for proper protein folding and degradation of misfolded proteins. Modulating this pathway with low concentrations of DMSO may contribute to improved yields of correctly folded recombinant proteins.

Diagram of the σ³²-Mediated Heat Shock Response

G cluster_stress Cellular Stress cluster_regulation σ³² Regulation cluster_response Heat Shock Response DMSO DMSO Misfolded Accumulation of Misfolded Proteins DMSO->Misfolded induces sigma32_mRNA rpoH mRNA Misfolded->sigma32_mRNA stabilizes DnaK_complex DnaK/DnaJ/GrpE Misfolded->DnaK_complex sequesters sigma32 σ³² Protein sigma32_mRNA->sigma32 translation RNAP RNA Polymerase Core Enzyme sigma32->RNAP binds DnaK_complex->sigma32 promotes degradation Holoenzyme Eσ³² Holoenzyme RNAP->Holoenzyme HSP_genes Heat Shock Gene Promoters Holoenzyme->HSP_genes binds to HSPs Heat Shock Proteins (chaperones, proteases) HSP_genes->HSPs transcription Refolding Protein Refolding HSPs->Refolding Degradation Degradation of Misfolded Proteins HSPs->Degradation Refolding->Misfolded reduces load Degradation->Misfolded reduces load

The σ³²-mediated heat shock response pathway in E. coli.

Conclusion

This compound is a powerful and multifaceted reagent in the protein purification toolkit. Its applications range from enhancing protein expression at the cultivation stage to ensuring the long-term stability of the final purified product. By understanding the concentration-dependent effects of DMSO and applying the detailed protocols provided in these notes, researchers can overcome common challenges in protein purification, such as low expression levels, poor solubility, and incorrect folding. As with any methodology, empirical optimization for each specific protein is key to achieving the best results.

References

Application Notes and Protocols for Dimethyl Sulfoxide (DMSO) as a Vehicle in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DMSO as an In Vivo Vehicle

Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds.[1][2][3] Its remarkable ability to penetrate biological membranes facilitates the systemic administration of poorly water-soluble therapeutic and test agents in animal models.[2][3][4][5] This property, combined with its miscibility with water and a wide range of organic solvents, has established DMSO as a common vehicle in pharmacological and toxicological research.[3][6]

However, it is critical to acknowledge that DMSO is not an inert vehicle.[6] It can exert its own biological effects, including anti-inflammatory, analgesic, and antioxidant properties.[7][8][9] Furthermore, DMSO can influence cellular processes and gene expression, which necessitates the inclusion of vehicle-only control groups in experimental designs to accurately attribute observed effects to the test compound.[6][10]

Physicochemical Properties of DMSO

A comprehensive understanding of DMSO's properties is essential for proper formulation and handling.

PropertyValue
Molecular Formula (CH₃)₂SO
Molecular Weight 78.13 g/mol
Appearance Clear, colorless liquid
Odor Odorless to slight garlic-like
Boiling Point 189 °C (372 °F)
Melting Point 18.5 °C (65.3 °F)
Density ~1.1 g/mL at 20°C
Solubility Miscible with water, ethanol, acetone, ether, benzene, chloroform

This data is compiled from multiple sources.

Toxicity and Safety Considerations

While generally considered to have low systemic toxicity, DMSO is not without risks, particularly at higher concentrations.[2][8]

AspectKey Considerations
Cellular Toxicity Concentrations >1% (v/v) have been shown to induce apoptosis in neuronal cell lines.[11] Concentrations >10% can cause plasma membrane pore formation.
In Vivo Toxicity Can cause dermal and gastric irritation. The eye is a target tissue for toxicity in subchronic and chronic exposure.[12] Combined use with other agents, like alkylating agents, can increase mortality in mice.[13][14]
Developmental Toxicity Observed at maternally toxic concentrations, including decreased fetal body weight and delayed ossification.[12]
Handling Precautions Due to its high skin permeability, DMSO can facilitate the absorption of dissolved substances, including toxins. Appropriate personal protective equipment (PPE), such as gloves (butyl rubber or double nitrile), should always be worn.

Experimental Protocols

Preparation of DMSO Solutions for In Vivo Administration

Objective: To prepare a sterile solution of a test compound in a DMSO-based vehicle suitable for injection in animal models.

Materials:

  • Dimethyl sulfoxide (DMSO), USP grade

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Test compound

  • Sterile, pyrogen-free glass vials

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the test compound and place it into a sterile glass vial.

  • Add the minimum volume of 100% DMSO required to completely dissolve the compound. Vortex gently until the compound is fully dissolved.

  • Slowly add sterile saline or PBS to the DMSO concentrate to achieve the final desired concentration of both the test compound and DMSO. It is crucial to add the aqueous solution to the DMSO concentrate and not the other way around to avoid precipitation of the compound.

  • The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize vehicle-induced effects. Some studies have shown toxicity at even lower concentrations, so the lowest effective concentration should be determined empirically.[11]

  • Once the final volume is reached, vortex the solution gently to ensure homogeneity.

  • If necessary, sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution according to the stability requirements of the test compound.

Administration to Animal Models

Objective: To administer the prepared test solution to an animal model via a specified route.

Considerations:

  • Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), oral gavage) will depend on the experimental design and the pharmacokinetic properties of the test compound.

  • Dosage Volume: The volume administered should be appropriate for the size and species of the animal and should not exceed recommended limits for the chosen route.

  • Control Group: A vehicle control group receiving the same volume of the DMSO/saline mixture without the test compound is mandatory.

Protocol (Example: Intraperitoneal Injection in Mice):

  • Gently restrain the mouse to expose the abdomen.

  • Draw the prepared test solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27G).

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the solution slowly and smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Visualization of Experimental Workflow and Considerations

Workflow for In Vivo Study Using DMSO Vehicle

G cluster_prep Formulation Preparation cluster_exp In Vivo Experiment cluster_data Data Analysis A Weigh Test Compound B Dissolve in 100% DMSO A->B C Dilute with Saline/PBS B->C D Sterile Filtration (0.22 µm) C->D G Administration (e.g., IP, IV) D->G Administer Solution E Animal Acclimatization F Randomization into Groups (Treatment vs. Vehicle Control) E->F F->G H Observation & Data Collection G->H I Endpoint Analysis H->I J Statistical Comparison (Treatment vs. Vehicle) I->J K Interpretation of Results J->K

Caption: Workflow for an in vivo study using a DMSO-based vehicle.

Decision Logic for Using DMSO as a Vehicle

G A Is the test compound poorly soluble in water? B Is the compound _soluble_ in DMSO? A->B Yes E Consider alternative solubilizing agents (e.g., cyclodextrins, PEG) A->E No C Is a low final DMSO concentration achievable (<10%)? B->C Yes B->E No D Are potential DMSO-induced biological effects acceptable for the study endpoint? C->D Yes G Re-evaluate formulation. Consider suspension or alternative vehicle. C->G No F Proceed with DMSO. Mandatory: Include vehicle-only control group. D->F Yes D->G No

References

Troubleshooting & Optimization

Diethyl Sulfoxide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl sulfoxide (DESO). The following information is designed to address specific issues that may be encountered during the purification of DESO, ensuring a high degree of purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: The most common impurity in this compound is water, due to its hygroscopic nature. Other potential impurities originating from its synthesis include diethyl sulfide and diethyl sulfone. During storage or improper handling, decomposition products may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The main methods for purifying DESO are:

  • Vacuum Distillation: This is the most common and effective method for removing non-volatile impurities and other solvents. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition.

  • Fractional Freezing (Recrystallization): Given its melting point of approximately 14°C, fractional freezing is a viable method for purifying DESO. This technique involves slowly cooling the liquid to form pure crystals, leaving impurities in the remaining liquid phase.

  • Drying: To remove residual water, various drying agents can be used prior to distillation or as a final polishing step.

Q3: Why is vacuum distillation recommended over atmospheric distillation for DESO?

A3: this compound, like its analog dimethyl sulfoxide (DMSO), can be susceptible to thermal decomposition at elevated temperatures.[1][2] Distillation at atmospheric pressure would require heating DESO to its high boiling point (approximately 169-212°C), increasing the risk of decomposition and the introduction of impurities.[3] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more effective purification process. For example, DMSO, with a boiling point of 189°C, can be distilled at 70°C under vacuum.[1]

Q4: Can I use the same purification methods for this compound as for dimethyl sulfoxide (DMSO)?

A4: Yes, the general principles and methods for purifying DMSO are applicable to DESO. These include drying with agents like molecular sieves, calcium hydride, or calcium oxide, followed by vacuum distillation.[4] However, the specific parameters such as distillation temperature and pressure will differ due to the different physical properties of DESO.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Yellowing of DESO during distillation Thermal decomposition due to excessive heating. Presence of acidic or basic impurities catalyzing decomposition.[1]1. Ensure the vacuum is sufficiently low to maintain a pot temperature below the decomposition threshold. 2. Consider a pre-treatment step to neutralize any acidic or basic impurities. For DMSO, the addition of sodium carbonate has been shown to inhibit decomposition during distillation.[5]
Low yield after purification Incomplete condensation of vapors during distillation. Loss of material during transfers. Inefficient separation during fractional freezing.1. Ensure the condenser is adequately cooled. 2. Minimize the number of transfers. 3. For fractional freezing, ensure a slow cooling rate to promote the growth of pure crystals.
Purified DESO still contains water Inefficient drying agent. Insufficient drying time. Exposure to atmospheric moisture after purification.1. Use a high-capacity drying agent such as molecular sieves (4A or 13X), calcium hydride (CaH₂), or barium oxide (BaO).[4] 2. Allow for sufficient contact time with the drying agent (e.g., overnight). 3. Store the purified DESO under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.
Product is cloudy after distillation Entrainment of non-volatile impurities (bumping). Condensation of moisture into the collection flask.1. Ensure smooth boiling by using a magnetic stirrer or boiling chips. 2. Avoid excessively rapid heating. 3. Ensure the collection apparatus is dry and, if possible, flushed with an inert gas before collection.
Difficulty in initiating crystallization during fractional freezing Supercooling of the liquid.1. Introduce a seed crystal of pure DESO. 2. Gently scratch the inner surface of the vessel at the liquid-air interface with a glass rod to create nucleation sites.[6]

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to its purification.

PropertyValueSource(s)
Molar Mass106.18 g·mol⁻¹[7]
Melting Point14 °C (287 K)[3]
Boiling Point (Atmospheric Pressure)~169.15 °C (rough estimate)[3]

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove water from this compound.

Materials:

  • This compound (crude)

  • Drying agent (e.g., activated 4A molecular sieves, calcium hydride, calcium oxide, barium oxide)[4]

  • Round-bottom flask with a stopper

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Place the crude this compound into a dry round-bottom flask.

  • Add the chosen drying agent to the flask. A common starting point is 5-10% (w/v) of the drying agent.

  • Stopper the flask and allow the mixture to stand, preferably with gentle stirring, for at least 12-24 hours.

  • After the drying period, the DESO can be decanted or filtered from the drying agent in preparation for vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify this compound by distillation under reduced pressure.

Materials:

  • Dried this compound

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the dried this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the DESO begins to distill. Collect the fraction that distills at a constant temperature.

  • Discard any initial lower-boiling fractions and stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.

  • After cooling, release the vacuum slowly before dismantling the apparatus.

Protocol 3: Purification by Fractional Freezing

Objective: To purify this compound by slow crystallization.

Materials:

  • This compound (crude)

  • Crystallization vessel (e.g., a round-bottom flask or a specialized fractional freezing apparatus)

  • Controlled cooling bath or refrigerator

  • Apparatus for separating the liquid from the solid (e.g., a cannula or a filter stick)

Procedure:

  • Place the crude this compound in the crystallization vessel.

  • Slowly cool the vessel to just below the melting point of DESO (14°C). A controlled cooling bath is ideal for maintaining a constant temperature.

  • Allow crystals of pure DESO to form slowly. Slow cooling is crucial for the formation of pure crystals and effective separation from impurities.[9]

  • Once a significant amount of solid has formed, the remaining liquid, which is enriched in impurities, is carefully separated from the crystals. This can be done by decanting, using a cannula to transfer the liquid, or by inverting the vessel and allowing the liquid to drain away from the solid mass.

  • The purified solid DESO can then be melted for use. For higher purity, this process can be repeated.

Visualizations

Experimental_Workflow_Purification_DESO cluster_start Starting Material cluster_drying Drying cluster_purification Purification Options cluster_end Final Product Crude_DESO Crude this compound Drying_Step Add Drying Agent (e.g., Molecular Sieves, CaH2) Crude_DESO->Drying_Step Removal of Water Vacuum_Distillation Vacuum Distillation Drying_Step->Vacuum_Distillation Dried DESO Fractional_Freezing Fractional Freezing Drying_Step->Fractional_Freezing Dried DESO Pure_DESO Pure this compound Vacuum_Distillation->Pure_DESO Fractional_Freezing->Pure_DESO

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Is_Distillation Issue during Vacuum Distillation? Start->Is_Distillation Is_Freezing Issue during Fractional Freezing? Start->Is_Freezing Is_Product_Impure Final Product Impure? Start->Is_Product_Impure Color_Change Yellowing/Decomposition Is_Distillation->Color_Change Yes Low_Yield_Dist Low Yield Is_Distillation->Low_Yield_Dist Yes Cloudy_Product Cloudy Distillate Is_Distillation->Cloudy_Product Yes No_Crystals No Crystal Formation Is_Freezing->No_Crystals Yes Low_Yield_Freeze Low Yield Is_Freezing->Low_Yield_Freeze Yes Water_Present Water Contamination Is_Product_Impure->Water_Present Yes Solution1 Check Vacuum & Temperature; Neutralize Feed Color_Change->Solution1 Solution2 Check Condenser Cooling Low_Yield_Dist->Solution2 Solution3 Ensure Smooth Boiling; Dry Apparatus Cloudy_Product->Solution3 Solution4 Seed Crystals; Scratch Vessel No_Crystals->Solution4 Solution5 Slow Cooling Rate Low_Yield_Freeze->Solution5 Solution6 Use Effective Drying Agent; Store under Inert Gas Water_Present->Solution6

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Solvent Removal from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Diethyl Sulfoxide (DESO) vs. Dimethyl Sulfoxide (DMSO): While your query specified the removal of this compound (DESO), the vast majority of available scientific literature and established laboratory protocols focus on the removal of its close analog, dimethyl sulfoxide (DMSO). DMSO is a significantly more common solvent in research and drug development. Due to the limited information on DESO removal and the extensive documentation for DMSO, this guide will focus on methods for removing DMSO, as the principles and techniques are likely transferable and this information is of broader utility to the scientific community.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Dimethyl Sulfoxide (DMSO) from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is DMSO difficult to remove from a reaction mixture?

A1: The primary challenge in removing DMSO stems from its high boiling point (189 °C or 372 °F) and its miscibility with a wide range of both polar and nonpolar solvents, including water.[1][2][3] Conventional rotary evaporation at atmospheric pressure is often slow and requires high temperatures that can degrade sensitive compounds.[4]

Q2: My compound is sensitive to heat. How can I remove DMSO without causing degradation?

A2: For thermally sensitive compounds, avoiding high temperatures is crucial. The recommended methods are:

  • Lyophilization (Freeze-Drying): This is the most gentle method. The process involves freezing the sample and applying a deep vacuum, which causes the frozen DMSO to sublimate (turn directly from a solid to a gas).[4][5][6] Since DMSO freezes at 18.5 °C, samples can often be frozen in a standard laboratory freezer.[1]

  • High-Vacuum Distillation: Using a high-vacuum pump can significantly lower the boiling point of DMSO, allowing for its removal at a lower temperature (e.g., around 60 °C).[7]

Q3: I don't have access to a lyophilizer. What is the next best option for a heat-sensitive compound?

A3: Aqueous Extraction (Liquid-Liquid Extraction) is a highly effective alternative. Since DMSO is very soluble in water, you can dilute the reaction mixture with an organic solvent in which your product is soluble (but DMSO is less so, or at least will partition into the aqueous phase) and then wash it repeatedly with water or brine.[6][8][9]

Troubleshooting Tip: For a more efficient extraction, a common rule of thumb is to use five 10 mL portions of water for every 5 mL of DMSO in your reaction mixture.[8][9] Using a saturated solution of lithium chloride (LiCl) can also enhance the removal of DMSO into the aqueous layer.[8]

Q4: My product is water-soluble. How can I remove DMSO in this case?

A4: This is a common challenge. Here are a few approaches:

  • Lyophilization: This remains the best option. Diluting the sample with additional water before freeze-drying can help, as samples with high concentrations of DMSO may be prone to melting.[7]

  • Chromatography:

    • Reverse-Phase Chromatography: The sample can be loaded onto a reverse-phase column, and the DMSO can be washed away with water before eluting the product with a stronger organic solvent like methanol or acetonitrile.[7]

    • Normal-Phase Chromatography: While less common for this purpose, it is possible. DMSO will act as a highly polar solvent, so it will elute with very polar mobile phases.[7]

  • Precipitation: It may be possible to precipitate your product by adding a solvent in which it is insoluble but DMSO is soluble.[10][11]

Q5: Lyophilization is taking a very long time. How can I speed up the process?

A5: The final traces of DMSO can be difficult to remove via lyophilization, especially if your compound has a strong affinity for it.[5][12] To improve the efficiency:

  • Dilute with Water: Before freezing, dilute your sample with a significant volume of water (e.g., to a final water concentration of 80% or more).[5][6] This creates a frozen matrix that is predominantly water, which sublimes more readily than pure DMSO.

Q6: What are the safety considerations when heating DMSO?

A6: DMSO can decompose near its boiling point, and this decomposition can be catalyzed by acids and bases, potentially leading to an explosion.[1] It is highly stable at temperatures below 150°C, but caution should be exercised when heating, especially in the presence of other reagents.[3][13] Runaway reactions have been reported, so it is crucial to understand the compatibility of all reaction components with DMSO at elevated temperatures.[14][15]

Data Presentation

The following table summarizes the key physical properties of DMSO relevant to its removal.

PropertyValueSignificance for Removal
Molecular Weight 78.13 g/mol Affects diffusion and evaporation rates.
Boiling Point 189 °C (372 °F)High temperature required for atmospheric distillation.[1][2][3]
Melting Point 18.5 °C (65.3 °F)Allows for easy freezing for lyophilization.[1][3]
Vapor Pressure 0.6 Torr at 25 °CLow volatility at room temperature.[2]
Solubility in Water Miscible in all proportionsKey property for removal by aqueous extraction.[1][3]
Solubility in Diethyl Ether Not solubleUseful for selecting an extraction solvent.[1]
Density 1.1004 g/mL at 20 °CHeavier than many common organic solvents and water.[2]

Experimental Protocols

Protocol 1: Removal of DMSO by Aqueous Extraction
  • Dilution: Dilute the reaction mixture containing DMSO with an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-4) at least 4-5 times to ensure complete removal of DMSO. Brine washes can be used in the final steps to help break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of DMSO by Lyophilization
  • Dilution: If the concentration of DMSO is high, dilute the sample with deionized water. A final water content of 80-90% is recommended.

  • Freezing: Completely freeze the sample. This can be done in a standard -20 °C or -80 °C freezer, or more rapidly using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Place the frozen sample on a high-vacuum lyophilizer and run the cycle until all the solvent (water and DMSO) has sublimated.

  • Completion: The process is complete when the sample appears as a dry, fluffy powder and has reached ambient temperature.

Visualizations

Decision-Making Workflow for DMSO Removal

The following diagram outlines a logical workflow to help you decide on the most appropriate method for removing DMSO from your reaction mixture based on the properties of your compound of interest.

References

Stability of diethyl sulfoxide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Sulfoxide (DESO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected degradation of my compound in a DESO-based formulation under acidic conditions. What could be the cause?

A1: this compound can undergo an acid-catalyzed decomposition, primarily through a Pummerer rearrangement. This reaction can be initiated by strong acids, acyl chlorides, or anhydrides. The presence of such acidic species can lead to the degradation of DESO, which may in turn affect the stability of your compound of interest. It is crucial to ensure that all components of your formulation are compatible and that the pH is controlled. The decomposition of DESO is known to be catalyzed by acids, and this can occur at temperatures lower than its boiling point.[1][2]

Troubleshooting:

  • pH Measurement: Verify the pH of your DESO solution. Even trace amounts of acid can catalyze degradation, especially at elevated temperatures.

  • Reagent Purity: Ensure the purity of your DESO and other reagents. Acidic impurities can act as catalysts.

  • Alternative Solvents: If acidic conditions are necessary for your experiment, consider a more stable solvent for your application.

  • Temperature Control: Maintain the lowest possible temperature for your experimental setup to minimize the rate of decomposition. The thermal decomposition of sulfoxides like DMSO is accelerated in the presence of acids.[3]

Q2: My experiment requires strongly basic conditions. Is this compound a suitable solvent?

A2: this compound is generally considered stable in the presence of many bases. However, very strong bases, such as sodium hydroxide, potassium tert-butoxide, lithium diisopropylamide, or sodium hydride, can deprotonate the α-carbon of the ethyl group.[1] This can initiate elimination reactions, particularly at elevated temperatures. While DESO is more resistant to this than more activated sulfoxides, its stability under strongly basic conditions should not be assumed, especially over long reaction times or at high temperatures. The decomposition of DMSO can be catalyzed by bases.[1][2]

Troubleshooting:

  • Base Strength: Evaluate if a weaker base can be used in your experiment without compromising the desired reaction.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor elimination pathways.

  • Inert Atmosphere: When using very strong bases, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Monitor for Degradation: Utilize analytical techniques such as HPLC to monitor the concentration of DESO over the course of your experiment to assess its stability.

Q3: I have noticed a garlic-like odor in my laboratory after running a reaction with DESO. What does this indicate?

A3: A garlic-like odor is often associated with the formation of diethyl sulfide, the reduced form of this compound. This can be a sign that DESO has undergone decomposition or has been reduced during your experimental procedure. In the case of the closely related dimethyl sulfoxide (DMSO), a garlic-like taste or odor is a known metabolic byproduct.[1]

Troubleshooting:

  • Reaction Conditions: Review your reaction conditions. The presence of reducing agents or certain catalysts might be causing the reduction of DESO.

  • Ventilation: Ensure adequate ventilation in your laboratory to manage any volatile byproducts.

  • Product Analysis: If the formation of diethyl sulfide is suspected, you can confirm its presence using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How can I determine the stability of this compound in my specific experimental setup?

A4: A stability study can be performed by incubating DESO under your experimental conditions (e.g., specific pH, temperature, presence of other reagents) and monitoring its concentration over time.

Experimental Protocol:

  • Sample Preparation: Prepare samples of your complete reaction mixture, including DESO and all other components. Also, prepare control samples with DESO in a stable buffer at the same concentration.

  • Incubation: Incubate the samples at the desired experimental temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of DESO in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection.

  • Data Analysis: Plot the concentration of DESO versus time to determine the degradation rate.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the degradation kinetics (e.g., half-life, rate constants) of this compound under specific acidic or basic conditions. The information available is largely qualitative and often extrapolated from studies on dimethyl sulfoxide (DMSO). The following table summarizes the general stability of DESO based on available information for sulfoxides.

ConditionReagent ExampleTemperatureExpected StabilityPotential Degradation Products
Strongly Acidic Concentrated HCl, H₂SO₄ElevatedLowDiethyl sulfide, α-substituted thioethers (from Pummerer rearrangement)
Weakly Acidic Dilute acetic acidRoom TempModerateMinimal degradation expected
Neutral Water, Buffers (pH ~7)Room TempHighGenerally stable
Weakly Basic Sodium bicarbonateRoom TempHighGenerally stable
Strongly Basic Sodium hydroxide, Potassium t-butoxideElevatedLow to ModerateEthene, diethyl sulfide, other elimination products

Note: The stability of this compound is highly dependent on temperature and the specific reagents used. The information in this table should be used as a general guideline.

Key Experimental Methodologies

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • UV or Refractive Index (RI) detector

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

    • Your specific formulation/reaction mixture

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: RI detector or UV detector at a low wavelength (e.g., 210 nm).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Prepare a calibration curve by making serial dilutions of the stock solution.

    • Set up your experimental stability study by incubating your formulation containing DESO at the desired temperature.

    • At specified time intervals, withdraw an aliquot of the sample, quench any reaction if necessary, and dilute it to fall within the range of the calibration curve.

    • Inject the prepared samples onto the HPLC system.

    • Quantify the concentration of DESO by comparing the peak area to the calibration curve.

    • Plot the concentration of DESO as a function of time to evaluate its stability.

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Decomposition cluster_activation Activation cluster_rearrangement Pummerer Rearrangement DESO This compound (Et-SO-Et) Protonated_DESO Protonated this compound [Et-S(OH)-Et]⁺ DESO->Protonated_DESO Protonation Acyloxysulfonium Acyloxysulfonium Ion DESO->Acyloxysulfonium Acylation Acid Acid (H⁺) Ylide Ylide Intermediate Protonated_DESO->Ylide Deprotonation Acyl_Anhydride Acyl Anhydride (e.g., Ac₂O) Acyloxysulfonium->Ylide Thionium Thionium Ion [Et-S=CHCH₃]⁺ Ylide->Thionium Elimination Product α-Acyloxy Thioether (Pummerer Product) Thionium->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (e.g., Acetate)

Caption: Acid-catalyzed decomposition of this compound via the Pummerer rearrangement.

Base_Catalyzed_Decomposition cluster_elimination Base-Catalyzed Elimination (E2 Pathway) DESO This compound (CH₃CH₂-SO-CH₂CH₃) Transition_State E2 Transition State DESO->Transition_State Proton Abstraction Strong_Base Strong Base (B⁻) Strong_Base->Transition_State Carbanion α-Carbanion Intermediate Ethene Ethene (CH₂=CH₂) Transition_State->Ethene Elimination Sulfenate Ethyl Sulfenate Anion (CH₃CH₂-SO⁻) Transition_State->Sulfenate Protonated_Base Protonated Base (BH) Transition_State->Protonated_Base

Caption: Proposed base-catalyzed elimination (E2) pathway for this compound.

Stability_Workflow Start Start: Prepare DESO Formulation Incubate Incubate at Desired Temperature Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Dilute Dilute Samples Sample->Dilute Analyze Analyze by HPLC Dilute->Analyze Quantify Quantify DESO Concentration Analyze->Quantify Plot Plot Concentration vs. Time Quantify->Plot End End: Determine Stability Profile Plot->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Preventing decomposition of diethyl sulfoxide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of diethyl sulfoxide (DESO) at high temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: While this compound is the subject of this guide, much of the detailed research on thermal decomposition and stabilization has been conducted on its close analog, dimethyl sulfoxide (DMSO). The principles and mechanisms of decomposition are expected to be similar for DESO, and thus, some information presented here is extrapolated from DMSO studies. This should be considered when applying these recommendations to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (DESO) start to decompose?

A1: The thermal stability of pure this compound is significantly higher than its boiling point. While its boiling point is reported to be in the range of 169-212°C, significant decomposition of analogous dialkyl sulfoxides is generally observed at temperatures above 150°C, with rapid decomposition occurring closer to the boiling point. For instance, pure dimethyl sulfoxide (DMSO) is relatively stable below 150°C but begins to decompose near its boiling point of 189°C.[1] The presence of impurities, particularly acids or bases, can significantly lower the decomposition temperature.

Q2: What are the primary decomposition products of DESO?

A2: Based on the general mechanism for thermal decomposition of alkyl sulfoxides, the primary products of DESO thermolysis are expected to be ethylene and ethanesulfenic acid. The sulfenic acid is often unstable and can undergo further reactions. In the case of DMSO, decomposition products include dimethyl sulfide, dimethyl disulfide, formaldehyde, and water.[2] By analogy, DESO decomposition may also lead to diethyl sulfide and diethyl disulfide, among other products.

Q3: What is the mechanism of thermal decomposition for DESO?

A3: The primary thermal decomposition pathway for alkyl sulfoxides possessing a β-hydrogen is a pericyclic reaction known as a Cope elimination or an Ei (elimination, intramolecular) mechanism. This involves a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid. For DESO, this would involve the transfer of a β-hydrogen from one of the ethyl groups to the sulfoxide oxygen, resulting in the formation of ethylene and ethanesulfenic acid. Studies on DMSO also suggest that at higher temperatures, decomposition can proceed through a radical mechanism.[3][4]

Q4: Can the presence of other reagents in my reaction mixture promote DESO decomposition?

A4: Yes. Similar to DMSO, the decomposition of DESO can be catalyzed by a wide range of substances, including:

  • Acids: Both strong and weak acids can catalyze decomposition.

  • Bases: Strong bases can also promote decomposition pathways.[1]

  • Electrophiles: Reagents like acyl chlorides can react exothermically with sulfoxides.

  • Oxidizing and Reducing Agents: These can initiate decomposition through redox reactions.

It is crucial to assess the compatibility of all reaction components with DESO, especially when heating.

Q5: Are there any visual cues that indicate DESO decomposition is occurring?

A5: While not definitive, you may observe the following signs:

  • Color Change: The reaction mixture may darken or turn yellow/brown.

  • Gas Evolution: The formation of ethylene gas will cause bubbling or an increase in pressure.

  • Odor: The formation of volatile sulfur compounds may produce unpleasant odors.

  • Unexpected Exotherm: A sudden and uncontrolled increase in temperature is a serious sign of runaway decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reaction mixture darkens significantly upon heating. Thermal decomposition of DESO.1. Immediately reduce the temperature. 2. If possible, stop the reaction and analyze a sample to identify decomposition products. 3. Consider lowering the reaction temperature or using a more stable solvent. 4. Evaluate the purity of your DESO; acidic or basic impurities can lower the decomposition temperature.
Uncontrolled increase in reaction temperature and pressure. Runaway thermal decomposition.1. IMMEDIATELY implement emergency cooling procedures. 2. If the reaction is in a sealed vessel, be aware of the risk of explosion and take appropriate safety precautions. 3. Do not scale up the reaction until the cause of the exotherm is understood and controlled. 4. Re-evaluate the thermal hazards of your reaction using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).
Inconsistent reaction yields or unexpected byproducts. Partial decomposition of DESO leading to the formation of reactive species that interfere with the desired reaction.1. Analyze your crude reaction mixture for common sulfoxide decomposition byproducts. 2. Consider adding a mild, non-interfering base (e.g., sodium carbonate) to neutralize any acidic impurities that may be catalyzing decomposition. 3. If a radical mechanism is suspected, consider the addition of a radical scavenger.

Quantitative Data Summary

The following table summarizes the thermal properties of this compound and its more studied analog, dimethyl sulfoxide.

Property This compound (DESO) Dimethyl Sulfoxide (DMSO) Reference(s)
Boiling Point 169-212 °C189 °C[5]
Decomposition Onset (Pure) Data not readily available, but expected to be near the boiling point.~150-189 °C[1][2]
Flash Point 82 °C87-95 °C

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Decomposition

This protocol outlines general best practices for running reactions in DESO at elevated temperatures.

Materials:

  • High-purity this compound

  • Reaction vessel with efficient magnetic or overhead stirring

  • Temperature controller with an independent safety shut-off

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Purification of DESO: If the purity of the commercially available DESO is uncertain, consider purification by distillation under reduced pressure to remove non-volatile impurities.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove oxygen, which can participate in radical decomposition pathways.

  • Controlled Heating: Use a well-calibrated heating mantle or oil bath with a temperature controller. Monitor the internal reaction temperature closely.

  • Gradual Temperature Increase: Avoid rapid heating. Increase the temperature to the desired setpoint gradually.

  • Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized overheating.

  • Monitoring: Regularly monitor the reaction for any visual signs of decomposition (color change, gas evolution).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature in a controlled manner.

Protocol 2: Stabilization of DESO with a Mild Base (Extrapolated from DMSO studies)

This protocol describes a method for potentially inhibiting acid-catalyzed decomposition of DESO by adding a small amount of a mild base.

Materials:

  • This compound

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Other reaction components

Procedure:

  • Addition of Stabilizer: To the reaction vessel, add anhydrous sodium carbonate. A suggested starting concentration, based on studies with DMSO, is in the range of 0.0005 to 2 grams per 100 grams of DESO.

  • Addition of DESO and Reagents: Add the this compound and other reaction components to the vessel.

  • Proceed with Reaction: Follow the general procedure outlined in Protocol 1 for running the reaction under an inert atmosphere with controlled heating and stirring.

Note: The optimal amount of sodium carbonate may vary depending on the specific reaction conditions and the nature of any acidic impurities. It is advisable to start with a small-scale experiment to determine the effectiveness of the stabilizer.

Visualizations

Decomposition_Pathway DESO This compound (Et-SO-Et) TS Five-membered Cyclic Transition State DESO->TS Heat (Ei Elimination) Ethylene Ethylene (CH2=CH2) TS->Ethylene Sulfenic_Acid Ethanesulfenic Acid (Et-SOH) TS->Sulfenic_Acid

Caption: Proposed Ei elimination pathway for DESO decomposition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Purify Purify DESO (if necessary) Inert Inert Atmosphere (N2 or Ar) Purify->Inert Add_Stabilizer Add Stabilizer (e.g., Na2CO3) Inert->Add_Stabilizer Heat Controlled Heating Add_Stabilizer->Heat Stir Efficient Stirring Heat->Stir Monitor Monitor for Decomposition Stir->Monitor Cool Controlled Cooling Monitor->Cool Analyze Analyze Products Cool->Analyze

Caption: General workflow for minimizing DESO decomposition.

References

Minimizing water content in hygroscopic diethyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Sulfoxide (DMSO)

Welcome to the technical support center for this compound (DMSO). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to water contamination in this highly hygroscopic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content in DMSO so important?

A1: Dimethyl sulfoxide is a highly polar, aprotic, and hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water, even in small amounts, can have significant consequences for experiments:

  • Reaction Interference: Water can act as an unwanted reagent, particularly in moisture-sensitive reactions like Swern oxidations, or those involving strong bases like sodium hydride or dimsyl sodium.[3][4]

  • Reduced Solubility: The presence of water alters the solvent properties of DMSO, which can lead to the precipitation of dissolved compounds. This is a critical issue in high-throughput screening (HTS) and compound management, where sample integrity is paramount.[5][6] Freeze-thaw cycles can worsen this problem.[6]

  • Altered Physical Properties: Water contamination significantly depresses the freezing point of DMSO and increases its viscosity.[6] Pure DMSO freezes at 18.5°C (65.3°F), but this can be lowered substantially with water present.[3][6]

Q2: How quickly does DMSO absorb atmospheric water?

A2: The rate of water absorption is rapid and depends on factors like ambient humidity, surface area, and exposure time.[5][7]

  • A 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume in just one hour at ~40% relative humidity.[5]

  • A 50 μL droplet of pure DMSO can see its volume increase by 15% in just 20 minutes at 60% relative humidity.[1][8]

  • A bottle of DMSO left open for several hours or days can potentially contain over 30% water.[7]

Q3: What are the primary methods for drying DMSO?

A3: Several methods can be used to prepare anhydrous DMSO, with varying levels of effectiveness. The most common are treatment with molecular sieves and vacuum distillation.[9][10][11] Other agents like calcium hydride, calcium oxide, and barium oxide are also used.[10][11]

Q4: How do I properly store anhydrous DMSO to prevent re-contamination?

A4: Proper storage is critical to maintain the low water content of dried DMSO.

  • Containers: Store in airtight, opaque glass containers.[12][13]

  • Environment: Keep in a cool, dry place, away from direct sunlight.[13][14][15]

  • Handling: For highly sensitive applications, handle anhydrous DMSO inside a dry box or under an inert atmosphere (e.g., nitrogen or argon).[2][9] Always seal the container tightly immediately after use.[2][13]

  • Desiccants: Storing the solvent over activated 4A molecular sieves can help maintain its dryness.[8][11][16]

Q5: How can I accurately determine the water content in my DMSO?

A5: The Karl Fischer (KF) titration is a standard method for water determination, but it presents challenges with DMSO.[17][18]

  • Karl Fischer Titration: DMSO can react with the iodine in the KF reagent, leading to the formation of dimethyl sulfide and the regeneration of iodine, which results in inaccurately low water content readings. For this reason, the coulometric KF method is recommended for samples with less than 1% water, and the sample size should be kept small (e.g., no more than 1 mL).[18]

  • Gas Chromatography (GC): GC can be used to determine water content down to approximately 20 ppm.[9]

  • NMR Spectroscopy: For deuterated DMSO (DMSO-d₆), a large water resonance peak in the ¹H-NMR spectrum is a clear qualitative indicator of significant water contamination.[3]

Troubleshooting Guides

Issue 1: My moisture-sensitive reaction failed or yielded poor results in DMSO.

This is a common problem when the water content of the DMSO is too high.

cluster_0 Troubleshooting Failed Reaction in DMSO start Reaction Failure in DMSO check_solvent Was anhydrous DMSO from a freshly opened or properly stored bottle used? start->check_solvent dry_dmso Dry the DMSO using an appropriate method (e.g., molecular sieves). check_solvent->dry_dmso No/Unsure rerun_rxn Repeat the reaction with the verified anhydrous DMSO. check_solvent->rerun_rxn Yes verify_water Verify water content (e.g., Karl Fischer titration) is below the required threshold. dry_dmso->verify_water new_solvent Use a new, sealed bottle of anhydrous DMSO. dry_dmso->new_solvent Alternative verify_water->dry_dmso No verify_water->rerun_rxn Yes other_issues Investigate other potential causes of reaction failure (reagent purity, temperature, etc.). rerun_rxn->other_issues Still Fails

Caption: Workflow for troubleshooting a failed moisture-sensitive reaction.

Issue 2: My compound precipitated from its DMSO stock solution.

Precipitation, especially after freeze-thaw cycles, often points to increased water content, which reduces the solvating power of DMSO for many organic compounds.[6]

  • Step 1: Verify Solvent Integrity: Confirm that the DMSO used was anhydrous. If an old bottle was used, it has likely absorbed significant atmospheric moisture.[19]

  • Step 2: Re-dissolve the Sample: Gently warm the solution (e.g., to 37°C) and use sonication to try and re-dissolve the compound.[20]

  • Step 3: Use Anhydrous Solvent: If the compound does not redissolve, or if precipitation is a recurring issue, the best course of action is to prepare a fresh stock solution using new, anhydrous DMSO from a sealed bottle.

  • Step 4: Review Storage Practices: Ensure that stock solution plates or vials are properly sealed to minimize exposure to humid air during storage and use.

Data Presentation: Comparison of Drying Methods

The choice of drying method depends on the required level of dryness and the available equipment.

Drying MethodAchievable Water Content (ppm)AdvantagesDisadvantagesCitations
Molecular Sieves (4A) ~10 ppm or lessSimple, convenient, requires no special equipment.Requires proper activation of sieves; contact time of >24h may be needed.[4][9][10]
Vacuum Distillation < 20 ppmYields very dry solvent.Requires specialized glassware and vacuum source; risk of DMSO decomposition if overheated (>90°C).[3][9][16]
Distillation from CaH₂ ~25 ppmEffective drying agent.Less effective than other methods; CaH₂ is reactive and requires an inert atmosphere to prevent ignition of H₂ gas.[4][9]

Experimental Protocols

Protocol 1: Drying DMSO with Molecular Sieves

This is a convenient method for obtaining anhydrous DMSO for most laboratory applications.

cluster_1 Workflow: Drying DMSO with Molecular Sieves start Start: 'Wet' DMSO activate_sieves 1. Activate 4A molecular sieves by heating in an oven (e.g., >300°C) under vacuum or inert gas flow for several hours. start->activate_sieves cool_sieves 2. Cool the sieves to room temperature in a desiccator. activate_sieves->cool_sieves add_sieves 3. Add the activated sieves (10-20% m/v) to the DMSO in a tightly sealed flask. cool_sieves->add_sieves stand 4. Let the mixture stand for at least 24 hours at room temperature, with occasional swirling. add_sieves->stand decant 5. Carefully decant or filter the dried DMSO into a clean, dry storage bottle, preferably under an inert atmosphere. stand->decant store 6. Store the anhydrous DMSO over a small amount of freshly activated sieves. decant->store end Finish: Anhydrous DMSO store->end

Caption: A step-by-step workflow for drying DMSO using molecular sieves.

Detailed Steps:

  • Activate Sieves: Place a sufficient quantity of 4A molecular sieves in a flask and heat them in a vacuum oven at over 300°C for at least 3 hours to remove any adsorbed water.[21]

  • Cool: Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Combine: Add the activated sieves to the container of DMSO at a loading of 10-20% mass/volume. Seal the container tightly.

  • Equilibrate: Let the mixture stand for a minimum of 24 hours.[4] For very wet DMSO or for achieving the lowest possible water content, several rounds of treatment with fresh, activated sieves may be necessary.

  • Transfer: Carefully decant the dried solvent into a final storage container, ideally under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Store: Add a small amount of freshly activated molecular sieves to the storage bottle to maintain dryness.[11][16]

Protocol 2: Determining Water Content via Karl Fischer Titration

This protocol outlines the general steps for using the volumetric Karl Fischer method, highlighting the specific precautions needed for DMSO.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal-Composite 5)[18]

  • Anhydrous methanol or a suitable solvent

  • Airtight syringe for sample injection

  • Sodium tartrate dihydrate (for titer determination)

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known mass of sodium tartrate dihydrate to determine the water equivalence factor (F), typically in mg H₂O/mL of reagent.[22] The theoretical water content of sodium tartrate dihydrate is 15.66%.[22]

  • Vessel Preparation: Add anhydrous methanol or another suitable KF solvent to the titration vessel and titrate to dryness with the KF reagent until a stable endpoint is reached. This removes any residual moisture in the solvent and vessel.

  • Sample Analysis:

    • Draw a small, accurately known volume or mass of the DMSO sample into a dry syringe. For best results with DMSO, use a sample size of 1 mL or less to minimize side reactions.[18]

    • Inject the sample into the prepared titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: Calculate the percentage of water in the sample using the formula:

    • % H₂O = (Volume of Titrant (mL) × F (mg/mL) × 100) / Sample Weight (mg)

  • Solvent Change: Due to the slow side reaction between DMSO and the KF reagent, the titration solvent should be replaced after only two or three analyses to ensure accurate results.

References

Troubleshooting unexpected side reactions with diethyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Sulfoxide (DESO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and navigate challenges during experiments involving DESO.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DESO) and how does it compare to dimethyl sulfoxide (DMSO)?

A1: this compound (DESO) is a polar aprotic solvent with the chemical formula (C₂H₅)₂SO. It is the diethyl homolog of the more commonly used dimethyl sulfoxide (DMSO).[1] Like DMSO, DESO is a good solvent for a variety of polar and nonpolar compounds.[] Due to the presence of ethyl groups instead of methyl groups, DESO has a higher molecular weight (106.19 g/mol ), a higher boiling point (212°C at 760 mmHg), and a slightly different density (1.02 g/cm³) compared to DMSO.[] While both are used in chemical synthesis, DMSO is far more prevalent and extensively studied.[3][4]

Q2: What are the common impurities found in DESO and how can they be removed?

A2: Common impurities in sulfoxides like DESO can include the corresponding sulfide (diethyl sulfide) from incomplete oxidation during synthesis, and the corresponding sulfone (diethyl sulfone) from over-oxidation.[5][6] Water is also a common impurity due to the hygroscopic nature of sulfoxides.[7]

Purification can be challenging due to its high boiling point. For the analogous DMSO, purification methods include vacuum distillation, drying over molecular sieves or other drying agents (e.g., CaH₂), and fractional crystallization.[3] A specific purification method for DESO has been patented in Armenia.[8] For analytical purposes, methods like High-Performance Liquid Chromatography (HPLC) can be used to separate DESO from impurities.[9]

Q3: My reaction with DESO is giving unexpected byproducts. What are some potential side reactions?

A3: While specific literature on DESO side reactions is limited, we can infer potential reactions based on the well-documented chemistry of DMSO.

  • Pummerer-type Rearrangement Byproducts: In the presence of an activating agent (like an acid anhydride), sulfoxides can undergo a Pummerer rearrangement. For DESO, this could lead to the formation of ethylthiomethyl ether byproducts if alcohols are present. This is analogous to the formation of methylthiomethyl ethers with DMSO.[4]

  • Ethylthiolation: In some reactions, DESO can act as a reagent, leading to the ethylthiolation of substrates. This has been observed as a direct comparison to methylthiolation when DMSO is used in the same reaction.[4]

  • Oxidation/Reduction of DESO: DESO can be oxidized to diethyl sulfone, particularly in the presence of strong oxidizing agents.[6][10] Conversely, it can be reduced to diethyl sulfide.

  • Thermal Decomposition: Like DMSO, DESO may decompose at elevated temperatures. The decomposition of DMSO can be catalyzed by acids and bases.[3] While the specific decomposition products of DESO are not well-documented, thermal stress should be a consideration.

  • Reaction with Strong Bases: The protons on the α-carbons of DESO are weakly acidic (pKa is likely similar to DMSO's ~35). Strong bases can deprotonate DESO to form an ethylsulfinyl carbanion, which is a potent nucleophile and can lead to undesired reactions.[3]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Water Contamination Dry DESO before use, for example, with molecular sieves. Water can interfere with many reactions, especially those involving strong bases or water-sensitive reagents.
Solvent Polarity Issues While a polar aprotic solvent, DESO's properties may not be optimal for all reactions. Consider co-solvents to fine-tune polarity.
Thermal Instability of Reactants DESO has a high boiling point. If your reactants are thermally sensitive, consider running the reaction at a lower temperature for a longer duration or under vacuum to lower the boiling point.
Issue 2: Formation of an Insoluble Precipitate
Possible Cause Troubleshooting Step
Product Insolubility Your desired product may be insoluble in the reaction mixture. This can sometimes be advantageous for purification.
Side Product Precipitation An unexpected side reaction may be producing an insoluble byproduct. Analyze the precipitate to identify its structure.
Salt Formation If ionic species are present or formed during the reaction, they may precipitate out of the less polar DESO compared to more aqueous environments.
Issue 3: Difficulty in Product Isolation from DESO
Possible Cause Troubleshooting Step
High Boiling Point of DESO Removal of DESO by rotary evaporation is difficult. Consider aqueous workup: dilute the reaction mixture with a large volume of water and extract your product with an immiscible organic solvent. Your product may also precipitate upon addition of water.
Product is Water-Soluble If your product is also water-soluble, consider alternative purification methods like column chromatography or freeze-drying (lyophilization) after dilution with water.[3]

Experimental Protocols

Protocol 1: General Procedure for Drying this compound

  • Add activated 4Å molecular sieves to a flask of DESO (approximately 10% w/v).

  • Allow the mixture to stand for at least 24 hours at room temperature with occasional swirling.

  • For use, carefully decant or filter the dried DESO, taking care to minimize exposure to atmospheric moisture.

Protocol 2: General Aqueous Workup for a Reaction in DESO

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing 5-10 volumes of cold water.

  • If the product is organic-soluble and water-insoluble, it may precipitate. If so, it can be collected by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary

Table 1: Physicochemical Properties of this compound vs. Dimethyl Sulfoxide

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₄H₁₀OSC₂H₆OS
Molecular Weight 106.19 g/mol []78.13 g/mol [3]
Boiling Point 212°C @ 760 mmHg[]189°C[3]
Melting Point Not readily available18.5°C[3]
Density 1.02 g/cm³[]1.1004 g/cm³[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Commercial DESO dry Dry DESO (e.g., molecular sieves) start->dry H₂O contamination? react Perform Reaction in DESO dry->react side_react Potential Side Reactions - Pummerer - Ethylthiolation - Oxidation react->side_react workup Aqueous Workup (Add H₂O, Extract) react->workup purify Purification (e.g., Chromatography) workup->purify end Isolated Product purify->end

Caption: A general experimental workflow for reactions involving DESO.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Unexpected Side Product cause1 Pummerer Rearrangement issue->cause1 cause2 DESO acting as a reagent (Ethylthiolation) issue->cause2 cause3 Oxidation of Reactant/Product issue->cause3 cause4 Thermal Decomposition issue->cause4 sol1 Modify reaction conditions (e.g., temperature, activators) cause1->sol1 sol3 Analyze byproduct structure cause1->sol3 sol2 Change solvent or co-solvent cause2->sol2 cause2->sol3 cause3->sol1 cause3->sol3 sol4 Ensure inert atmosphere cause3->sol4 cause4->sol1 cause4->sol3

Caption: Troubleshooting logic for unexpected side products in DESO.

References

Technical Support Center: Optimizing Reactions in Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing diethyl sulfoxide (DESO) as a reaction solvent. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the potential of DESO in their synthetic endeavors. Here, you will find troubleshooting guidance and frequently asked questions to enhance your reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DESO) and when should I consider it as a solvent?

A1: this compound is a polar aprotic solvent, similar in nature to the more common dimethyl sulfoxide (DMSO). Consider using DESO when you require a polar aprotic environment but need to modify reaction conditions or solubility parameters compared to DMSO. The ethyl groups in DESO, being more electron-donating than the methyl groups in DMSO, increase the basicity of the sulfoxide oxygen.[1] This can influence reaction pathways that are sensitive to the solvent's electronic properties. Its different physical properties, such as a potentially higher boiling point and different freezing point, may also offer advantages in specific applications.

Q2: How do the physical properties of DESO compare to DMSO?

A2: While extensive data on DESO is less common, a comparison with DMSO reveals key differences that can impact your experimental setup and outcomes.

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)Significance for Reactions
Formula (C₂H₅)₂SO(CH₃)₂SOThe larger ethyl groups in DESO can influence steric hindrance and solubility of nonpolar compounds.
Molar Mass 106.19 g/mol 78.13 g/mol Affects molar concentration calculations.
Boiling Point Higher than DMSO (specific value varies)189 °C (372 °F)A higher boiling point allows for reactions at higher temperatures.
Melting Point Data not readily available18.5 °C (65.3 °F)DMSO's relatively high melting point can be problematic; DESO may offer a different working temperature range.
Polarity HighHighBoth are effective polar aprotic solvents capable of dissolving a range of polar and nonpolar compounds.[1][2]
Basicity The oxygen center is more basic due to electron-donating ethyl groups.[1]Less basic than DESO.Can influence base-catalyzed reactions or reactions involving electrophilic species that interact with the solvent.

Q3: What are the primary safety considerations when working with DESO?

A3: Similar to DMSO, DESO is expected to readily penetrate the skin and can carry dissolved substances with it. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves.[3] Ensure you handle DESO in a well-ventilated area, such as a fume hood.[3] Avoid contact with skin and eyes, and prevent the formation of aerosols.[3]

Q4: How can I remove DESO from my reaction mixture after the reaction is complete?

A4: Removing high-boiling-point polar aprotic solvents like DESO can be challenging. Common techniques include:

  • Aqueous Workup: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water to dissolve the DESO and precipitate your product, which can then be collected by filtration.

  • Liquid-Liquid Extraction: Dilute the reaction mixture with an organic solvent in which your product is soluble but DESO is less so. Then, wash the organic layer repeatedly with a large volume of water or brine to extract the DESO.

  • Vacuum Distillation: For thermally stable products, DESO can be removed under reduced pressure. However, be aware that, like DMSO, DESO can decompose at elevated temperatures.[2]

  • Lyophilization (Freeze-Drying): If your product is water-soluble, you can dissolve the mixture in water and freeze-dry it to remove both water and DESO.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Presence of Water DESO is hygroscopic. Ensure you are using anhydrous DESO and have thoroughly dried your glassware and starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Optimize the reaction temperature. While a higher boiling point than DMSO might be an advantage, excessive heat can lead to decomposition of reactants, products, or the solvent itself.
Inappropriate Base The enhanced basicity of the DESO oxygen atom might interfere with certain bases.[1] Screen a variety of bases to find one that is compatible with your reaction and solvent system.
Poor Solubility of Reactants Although a good solvent, DESO's solubility profile differs from DMSO due to its larger alkyl groups. If reactants are not fully dissolved, consider gentle heating or the use of a co-solvent.

Issue 2: Formation of Byproducts

Possible Cause Troubleshooting Step
Solvent Participation in the Reaction The sulfoxide group can act as an oxidant, especially at elevated temperatures or in the presence of certain reagents.[2][4] If unexpected oxidation is observed, try lowering the reaction temperature or choosing a different solvent.
Thermal Decomposition Like DMSO, DESO can decompose at high temperatures, potentially generating reactive species that can lead to byproducts.[2] Monitor the reaction for any signs of decomposition (e.g., color change, gas evolution) and consider running the reaction at a lower temperature.
Reaction with Acidic Impurities The decomposition of sulfoxides can be catalyzed by acids.[2] Ensure your starting materials and reagents are free from acidic impurities.

Issue 3: Difficulty in Product Isolation

Possible Cause Troubleshooting Step
Product is Soluble in Water and DESO This makes standard aqueous workup challenging. Consider alternative purification methods such as column chromatography (normal or reverse-phase) or precipitation by adding an anti-solvent.
Emulsion Formation During Extraction The amphiphilic nature of DESO can lead to emulsions.[1] Try adding brine to the aqueous layer to break the emulsion or filter the mixture through a pad of celite.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction in DESO

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

    • Use anhydrous DESO. If the solvent has been opened previously, consider drying it over molecular sieves.

    • Ensure all reactants are dry and of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the substrate and the nucleophile.

    • Add anhydrous DESO via a syringe.

    • Stir the mixture at room temperature to ensure dissolution.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using an oil bath.

    • Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DESO used).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Visualizations

DESO_vs_DMSO cluster_deso This compound (DESO) cluster_dmso Dimethyl Sulfoxide (DMSO) DESO DESO (C₂H₅)₂SO DESO_props Properties: - Higher Basicity - More Lipophilic - Potentially Higher BP DESO->DESO_props Characterized by DMSO DMSO (CH₃)₂SO DESO->DMSO Comparison Point DMSO_props Properties: - Lower Basicity - Less Lipophilic - BP: 189 °C DMSO->DMSO_props Characterized by

Caption: A comparison of key properties between DESO and DMSO.

Troubleshooting_Yield Start Low Reaction Yield in DESO Check_Water Is the system anhydrous? Start->Check_Water Check_Temp Is the temperature optimal? Check_Water->Check_Temp Yes Dry_System Action: Dry solvent, glassware, and reagents. Use inert atmosphere. Check_Water->Dry_System No Check_Solubility Are reactants fully dissolved? Check_Temp->Check_Solubility Yes Optimize_Temp Action: Screen a range of temperatures. Check_Temp->Optimize_Temp No Check_Byproducts Are byproducts forming? Check_Solubility->Check_Byproducts Yes Improve_Solubility Action: Gentle heating or add a co-solvent. Check_Solubility->Improve_Solubility No Analyze_Byproducts Action: Analyze byproducts (MS, NMR). Consider solvent-mediated pathways. Check_Byproducts->Analyze_Byproducts Yes

Caption: A troubleshooting workflow for low reaction yields in DESO.

References

Technical Support Center: Managing Diethyl Sulfoxide (DESO) Viscosity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl sulfoxide (DESO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of DESO in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound (DESO) and how does it compare to dimethyl sulfoxide (DMSO)?

Q2: How does temperature affect the viscosity of DESO?

The viscosity of DESO, like other liquids, is inversely proportional to temperature. Increasing the temperature of a DESO solution will decrease its viscosity, making it easier to handle and pipette. Conversely, at lower temperatures, such as those used in cryopreservation, the viscosity of sulfoxide-water mixtures can increase significantly.[2] Studies on DESO-acetonitrile mixtures have shown that as the temperature increases from 298.15 K (25°C) to 323.15 K (50°C), the viscosity of the mixture decreases.[2]

Q3: What are the common experimental challenges associated with the viscosity of DESO?

The viscosity of DESO can present several challenges in a laboratory setting:

  • Pipetting Inaccuracy: High viscosity can lead to errors in aspiration and dispensing, especially with automated liquid handlers.[3]

  • Poor Mixing: In reactions or formulations, the high viscosity of DESO can impede efficient mixing with other, less viscous liquids.

  • Slow Dissolution: Dissolving solutes in viscous DESO can be a slow process.

  • Challenges in Cryopreservation: In cryopreservation media, high concentrations of sulfoxides can lead to very high viscosities at low temperatures, which can affect cell viability.[2]

Q4: How can I reduce the viscosity of my DESO solution?

There are two primary methods for reducing the viscosity of DESO solutions:[4]

  • Increase the Temperature: Gently warming the DESO solution can significantly lower its viscosity.[5] However, ensure that the temperature is compatible with the stability of your compound of interest and the experimental protocol.

  • Use a Co-solvent: Adding a less viscous, miscible co-solvent can effectively reduce the overall viscosity of the solution.[4] The choice of co-solvent will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Inaccurate Pipetting of DESO-based Solutions

Symptoms:

  • Inconsistent volumes dispensed by manual or automated pipettes.

  • Air bubbles in the pipette tip after aspiration.

  • Liquid clinging to the inside of the pipette tip after dispensing.

Possible Causes:

  • The viscosity of the DESO solution is too high for the current pipetting settings.

  • The pipetting speed is too fast.

  • Standard pipetting techniques are not suitable for viscous liquids.

Solutions:

Solution Description Reference
Adjust Pipetting Speed Reduce the aspiration and dispensing speed. For automated systems, this can be as low as 5-10 µl/s.[3]
Use Reverse Pipetting Aspirate more liquid than needed, dispense the desired volume, and discard the excess. This technique is more accurate for viscous liquids.[6]
Implement Delays Introduce a delay of 500-2000 ms after aspiration and 200-1000 ms after dispensing to allow the viscous liquid to fully move.[3]
Use Appropriate Pipette Tips Use low-retention or wide-bore pipette tips to minimize liquid adherence.[6]
Modify the Solution If possible, warm the solution or add a co-solvent to reduce viscosity.[4][5]
Issue 2: Poor Mixing of DESO with Other Reagents

Symptoms:

  • Visible phase separation or incomplete mixing.

  • Inconsistent reaction rates or assay results.

Possible Causes:

  • Significant difference in viscosity between DESO and the other liquid components.

  • Inadequate mixing method.

Solutions:

Solution Description Reference
Optimize Mixing Technique Use a vortex mixer at a higher speed or for a longer duration. For larger volumes, consider overhead stirring.
Incremental Addition Add the less viscous component to the DESO solution slowly while continuously mixing.
Temperature Adjustment Gently warm the mixture (if compatible with reagents) to lower the viscosity of the DESO and facilitate mixing.[5]
Co-solvent Addition Introduce a mutually miscible co-solvent to reduce the overall viscosity of the mixture.[4]

Data Presentation

Table 1: Viscosity of this compound (DESO) in Acetonitrile (ACN) at Different Temperatures and Mole Fractions

This table summarizes the dynamic viscosity (η) of binary mixtures of DESO and ACN at various temperatures. Note that x₁ represents the mole fraction of DESO.

Temperature (K)x₁ (DESO)η (mPa·s)
298.150.00000.341
0.10770.438
0.22010.568
0.33780.741
0.46130.970
0.59141.272
0.72861.676
0.87372.215
1.00002.768
308.150.00000.316
0.10770.402
0.22010.513
0.33780.661
0.46130.849
0.59141.096
0.72861.420
0.87371.860
1.00002.305
318.150.00000.294
0.10770.370
0.22010.468
0.33780.594
0.46130.755
0.59140.963
0.72861.233
0.87371.595
1.00001.954
323.150.00000.284
0.10770.355
0.22010.447
0.33780.564
0.46130.713
0.59140.903
0.72861.152
0.87371.481
1.00001.802

Data extracted from "VOLUMETRIC PROPERTIES AND VISCOSITY OF this compound IN ACETONITRILE AT DIFFERENT TEMPERATURES".[2]

Experimental Protocols

Protocol 1: Measuring the Viscosity of a DESO Solution using an Ubbelohde Viscometer

This protocol provides a general method for determining the kinematic viscosity of a DESO-based solution.[7][8]

Materials:

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette and suction bulb

  • DESO solution

  • Filtered, degassed solvent for cleaning

Procedure:

  • Viscometer Selection: Choose an Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of your sample.

  • Cleaning: Thoroughly clean and dry the viscometer before use.

  • Sample Loading: Add the precise volume of the DESO solution into the filling tube of the viscometer.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring the capillary portion is fully submerged. Allow at least 20 minutes for the sample to reach thermal equilibrium.[9]

  • Measurement:

    • Close the venting tube and use a suction bulb to draw the liquid up into the measuring sphere, above the upper timing mark.

    • Release the suction and open the venting tube.

    • Start the stopwatch as the liquid meniscus passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeat: Perform at least three measurements and calculate the average flow time.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: η = ν * ρ.

Visualizations

Viscosity_Troubleshooting_Workflow cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_solutions Solution Pathways cluster_outcome Outcome Problem Viscosity-Related Issue (e.g., Pipetting Error) Assess Assess Experimental Constraints Problem->Assess Technique Modify Pipetting Technique (e.g., Reverse Pipetting, Slower Speed) Assess->Technique If composition and temperature are fixed Temp Adjust Temperature (Increase to Lower Viscosity) Assess->Temp If reagents are temperature-stable Composition Alter Solution Composition (Add Co-solvent) Assess->Composition If protocol allows for co-solvents Success Issue Resolved Technique->Success Temp->Success Composition->Success

Caption: A troubleshooting workflow for addressing viscosity-related issues.

Viscosity_Factors Viscosity DESO Viscosity Temperature Temperature Viscosity->Temperature Inverse Relationship Concentration DESO Concentration Viscosity->Concentration Direct Relationship Cosolvent Presence of Co-solvents Viscosity->Cosolvent Dependent on Co-solvent Viscosity

Caption: Key factors influencing the viscosity of this compound solutions.

References

Overcoming challenges in scaling up reactions with diethyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions with diethyl sulfoxide (DESO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and efficiently scaling their chemical processes. Given that this compound is a less common analogue of dimethyl sulfoxide (DMSO), some information regarding thermal stability and decomposition pathways is inferred from the extensive data available for DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound (DESO)?

A1: The main safety concerns are its flammability, potential for runaway thermal decomposition, and its ability to facilitate skin absorption of other chemicals. DESO is a flammable liquid and vapor; therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2] All equipment must be properly grounded to prevent static discharge.[1][2] Like its analogue DMSO, DESO can decompose exothermically at elevated temperatures, a reaction that can be catalyzed by acids or bases, potentially leading to a dangerous increase in temperature and pressure.[3][4][5] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, is essential to prevent skin contact.[6]

Q2: How can I effectively remove DESO from my reaction mixture after completion?

A2: Due to its high boiling point and miscibility with water, DESO removal can be challenging. The most common method is to dilute the reaction mixture with a large volume of water to precipitate or enable the extraction of the desired product. The product can then be isolated by filtration or extraction with a water-immiscible organic solvent. For complete removal of trace amounts, techniques like cryodesiccation after adding water can be employed, similar to methods used for DMSO.[3]

Q3: What are the thermal stability limitations of DESO during scale-up?

A3: While specific data for DESO is limited, the behavior of DMSO provides a strong cautionary guideline. DMSO is highly stable at temperatures below 150°C but can begin to decompose near its boiling point of 189°C.[3][7] This decomposition is exothermic and can be autocatalytic, especially in the presence of impurities, acids, or bases, which can lower the onset temperature significantly.[4][5][8] It is critical to perform thermal analysis, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), on the specific reaction mixture to determine the decomposition onset temperature before scaling up.[4][5]

Q4: What are some potential decomposition products of DESO?

A4: Based on the decomposition of DMSO, heating DESO, particularly in the presence of catalysts, can be expected to produce volatile and odorous byproducts. For DMSO, these include dimethyl sulfide, dimethyl disulfide, bis-(methylthio)methane, and formaldehyde.[7] Therefore, it is plausible that DESO decomposition would yield analogous compounds such as diethyl sulfide, diethyl disulfide, and other related substances. These impurities can complicate purification and may have their own safety and toxicity profiles.

Q5: Are there any recommended alternative solvents to DESO for large-scale reactions?

A5: Yes, several other polar aprotic solvents are used in industry, though each has its own safety and environmental profile. Common alternatives include dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidinone (NMP).[9][10][11] However, many of these are facing increasing regulatory scrutiny.[11][12] Greener alternatives being explored include cyrene, sulfolane, and carbonate solvents like propylene carbonate.[10][12] The choice of solvent depends heavily on the specific reaction chemistry, solubility requirements, and process conditions.[9]

Troubleshooting Guides

Issue 1: Unexpected Exotherm or Runaway Reaction

Q: My scaled-up reaction is exhibiting a much stronger exotherm than observed in the lab. What should I do and what are the potential causes?

A: An unexpected exotherm is a serious safety risk and requires immediate action.

Immediate Actions:

  • Stop the addition of all reagents immediately.

  • Apply maximum cooling to the reactor.

  • If the temperature continues to rise uncontrollably, evacuate personnel and follow emergency shutdown procedures.

Potential Causes & Troubleshooting Steps:

  • Catalytic Decomposition: Your reagents, intermediates, or byproducts (especially acidic or basic ones) may be lowering the decomposition temperature of DESO.[4][5][8] A comprehensive thermal hazard analysis of the complete reaction mixture is crucial before scaling up.

  • Accumulation of Reagents: Poor mixing at a larger scale can lead to localized concentrations of reagents, causing a rapid, uncontrolled reaction when they eventually combine. Ensure agitation is sufficient for the vessel geometry and reaction mass viscosity.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases upon scale-up, reducing the efficiency of heat removal. The reaction may need to be run at a lower temperature, with slower addition rates, or in a more dilute solution to manage the heat generated.

cluster_0 Troubleshooting Unexpected Exotherms start Unexpected Exotherm Detected action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling start->action1 decision1 Is Temperature Under Control? action1->decision1 emergency EMERGENCY SHUTDOWN & EVACUATE decision1->emergency No investigate Investigate Root Cause decision1->investigate Yes cause1 Cause: Catalytic Decomposition? - Perform thermal analysis (DSC/ARC) on the reaction mixture. investigate->cause1 cause2 Cause: Poor Mixing? - Review agitation speed & impeller design. - Consider CFD modeling. investigate->cause2 cause3 Cause: Heat Transfer Limit? - Reduce batch size or concentration. - Lower reaction temperature. investigate->cause3 remediate Implement Corrective Actions & Re-evaluate Process Safety cause1->remediate cause2->remediate cause3->remediate

Caption: Logical workflow for addressing unexpected exotherms.
Issue 2: Product Purification and Solvent Removal Challenges

Q: I am struggling to isolate my product cleanly. The high boiling point of DESO makes removal by distillation difficult, and my product has some solubility in water.

A: This is a common challenge with high-boiling, water-miscible solvents.

Troubleshooting Strategy:

  • Maximize Precipitation: After the reaction, cool the mixture. Add a minimal amount of water first to see if the product crashes out. If not, slowly add a larger volume of an anti-solvent (a solvent in which your product is insoluble but DESO is soluble) to force precipitation.

  • Optimize Liquid-Liquid Extraction (LLE): If the product is an oil or remains in solution, LLE is necessary.

    • Dilution is Key: Dilute the reaction mixture with a significant amount of water (e.g., 10-20 volumes) to ensure the DESO partitions primarily into the aqueous phase.

    • Solvent Selection: Choose an extraction solvent with low water miscibility and high product solubility. Perform small-scale trials with different solvents (e.g., ethyl acetate, toluene, dichloromethane) to find the best partition coefficient.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Back-Washing: After separating the organic layer, "wash" it with brine (saturated NaCl solution) or water. This helps to remove residual DESO that may have been carried over.

cluster_1 General Workflow for Product Isolation from DESO start Reaction in DESO Complete dilute Dilute with ~10-20 vol. of Water start->dilute decision Is Product a Precipitate? dilute->decision filtrate Isolate by Filtration decision->filtrate Yes extract Perform Liquid-Liquid Extraction (LLE) decision->extract No wash_solid Wash Solid with Water & Dry filtrate->wash_solid end Isolated Product wash_solid->end separate Separate Organic & Aqueous Layers extract->separate wash_organic Wash Organic Layer with Brine separate->wash_organic dry_evap Dry Organic Layer (e.g., MgSO₄) & Evaporate Solvent wash_organic->dry_evap dry_evap->end

Caption: Experimental workflow for product work-up and DESO removal.
Issue 3: Viscosity and Mixing Problems

Q: At my target reaction temperature, the mixture is very thick, and I suspect I'm getting poor mixing. What can I do?

A: High viscosity can lead to poor heat transfer and localized "hot spots," increasing the risk of side reactions or decomposition.

Troubleshooting Steps:

  • Increase Agitation: This is the first and simplest step. Ensure you are operating at the maximum safe agitation speed for your equipment.

  • Evaluate Impeller Design: A standard paddle or anchor stirrer may not be sufficient. A pitched-blade turbine or other high-shear impeller might be necessary to ensure top-to-bottom mixing.

  • Increase Temperature: If thermally safe, increasing the reaction temperature can significantly lower the viscosity of the mixture. The table below shows how viscosity changes with temperature for a DESO-Acetonitrile mixture, illustrating the general principle.[13][14]

  • Add a Co-solvent: Introducing a less viscous, miscible co-solvent can decrease the overall viscosity of the reaction medium. This must be carefully evaluated to ensure it doesn't negatively impact reaction kinetics or product solubility.

Data & Protocols

Data Tables

Table 1: Physical and Safety Properties of this compound (DESO)

Property Value Reference
CAS Number 70-29-1 [1]
Molecular Formula C₄H₁₀OS [15]
Boiling Point - Data not available
Melting Point - Data not available
Flash Point Flammable Liquid [2]

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |[1][2] |

Table 2: Thermal Stability Data for Dimethyl Sulfoxide (DMSO) as a Proxy

Condition Onset Temperature of Decomposition Method Reference
Pure DMSO ~189 °C ARC [5]
Pure DMSO ~278 °C DSC [5]
DMSO with 2-bromopyridine & Copper 115.5 °C ARC [4]

| DMSO with Acidic Contaminants | Significantly lower than 189 °C | ARC |[5][16] |

ARC: Accelerating Rate Calorimetry; DSC: Differential Scanning Calorimetry. Note: The presence of reactants can significantly lower the decomposition temperature.

Table 3: Dynamic Viscosity of this compound (DESO) - Acetonitrile (ACN) Binary Mixtures at Various Temperatures

Mole Fraction DESO (x₁) Viscosity at 298.15 K (mPa·s) Viscosity at 308.15 K (mPa·s) Viscosity at 323.15 K (mPa·s)
0.1132 0.428 0.392 0.351
0.3458 0.701 0.623 0.537
0.5057 0.963 0.842 0.709
0.7412 1.488 1.272 1.042
0.9126 2.029 1.705 1.369

(Data adapted from Grigoryan et al., 2017)[13][14]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up to Remove DESO

  • Cooling: Once the reaction is complete, cool the reactor contents to room temperature or below to minimize solubility of the product in the aqueous phase.

  • Dilution: Slowly transfer the reaction mixture into a separate vessel containing 10-20 volumes of cold deionized water with vigorous stirring.

  • Product Isolation (Precipitate): If the product precipitates as a solid, continue stirring for 30-60 minutes to ensure complete precipitation and to wash the solid. Isolate the product by filtration. Wash the filter cake thoroughly with water to remove residual DESO.

  • Product Isolation (Extraction): If the product remains in solution or forms an oil, transfer the aqueous mixture to a suitably sized separatory funnel or reactor equipped for liquid-liquid extraction.

  • Extraction: Add an appropriate organic extraction solvent (e.g., ethyl acetate, 3-5 volumes based on the initial reaction volume). Agitate to ensure thorough mixing and then allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer. If the product is in the organic layer, collect it. Re-extract the aqueous layer 1-2 more times with fresh organic solvent.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (1-2 times) to remove residual DESO and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

  • Ventilation: Always handle DESO in a well-ventilated area, such as a chemical fume hood.[6]

  • Ignition Sources: Ensure no open flames, hot surfaces, or spark sources are present in the handling area. Use non-sparking tools and grounded equipment.[1][6]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Wear impervious clothing.[6] For gloves, it is recommended to use butyl rubber or thick latex gloves; nitrile gloves may offer protection for brief contact but can degrade upon prolonged exposure.[3] Always inspect gloves before use.[6]

  • Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[17]

cluster_2 Key Factors Influencing Scale-Up Risk with DESO center Scale-Up Success & Safety temp Reaction Temperature temp->center reagents Reagent Reactivity (Acids/Bases) reagents->center mixing Mixing Efficiency mixing->center heat Heat Transfer (Cooling Capacity) heat->center workup Work-up & Purification Plan workup->center

Caption: Key process parameters influencing the safety of DESO reactions.

References

Validation & Comparative

A Comparative Guide to Diethyl Sulfoxide and Dimethyl Sulfoxide (DMSO) as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, dimethyl sulfoxide (DMSO) has long been a ubiquitous and versatile tool, prized for its exceptional solvating power and ability to penetrate biological membranes. However, its homolog, diethyl sulfoxide (DESO), presents a potential alternative with distinct properties. This guide offers an objective comparison of DESO and DMSO, presenting available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is crucial for its effective application. The following table summarizes the key physical and chemical characteristics of this compound and dimethyl sulfoxide.

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)References
Molecular Formula C₄H₁₀OSC₂H₆OS[1][2]
Molecular Weight 106.19 g/mol 78.13 g/mol [2][3]
Appearance Colorless viscous liquidColorless liquid[2][4]
Density 1.066 g/cm³ (at 25 °C)1.1004 g/cm³[2][5]
Melting Point 14 °C19 °C[2][4]
Boiling Point 103-105 °C189 °C[2][5]
Dipole Moment 4.07 D~4.1 D[3]
Miscibility with Water MiscibleMiscible[2][3]

Solvent Performance: Dissolving Power and Applications

Both DESO and DMSO are classified as polar aprotic solvents, capable of dissolving a wide range of polar and nonpolar compounds.[2][3] This broad solvency is a key attribute for their use in diverse applications.

Dimethyl Sulfoxide (DMSO): The Established "Super Solvent"

DMSO's reputation as a "super solvent" is well-earned.[6] It is widely employed in:

  • Drug Discovery and Development: DMSO is a standard solvent for dissolving test compounds for in vitro and in vivo screening programs, including high-throughput screening.[2][7] Its ability to dissolve a vast chemical library and its miscibility with aqueous media make it an invaluable tool.[2]

  • Organic Synthesis: DMSO serves as a solvent and a reagent in various organic reactions, such as nucleophilic substitution reactions (e.g., Finkelstein reactions) and oxidations (e.g., Swern and Pfitzner-Moffatt oxidations).[2][8][9]

  • Biological and Cell Culture Applications: It is used as a cryoprotectant for preserving cells and tissues at low temperatures, typically at concentrations of 5-10%.[10][11] DMSO is also utilized to induce cell differentiation in some cell lines.

This compound (DESO): An Alternative with Potential

Information on the specific applications of DESO as a solvent is less extensive than for DMSO. However, its structural similarity suggests it can be a suitable solvent in many of the same areas.[3] The presence of ethyl groups instead of methyl groups may lead to differences in solvency for certain compounds and could influence reaction kinetics due to steric effects. Further research is needed to fully elucidate its performance in direct comparison to DMSO across a broad spectrum of applications.

Comparative Solubility Data

General Solubility Characteristics:

  • DMSO: Dissolves a wide array of organic compounds, including many polymers, as well as numerous inorganic salts.[13] It is miscible with water and most organic liquids.[2][15]

  • DESO: Exhibits excellent miscibility with polar solvents, while showing more limited compatibility with non-polar hydrocarbon systems.[3] Like DMSO, it is miscible with water.[3]

Toxicity and Biocompatibility

The toxicological profiles of solvents are a critical consideration, particularly in drug development and biological research.

SolventAcute Oral Toxicity (LD₅₀, rat)Key Toxicological ConsiderationsReferences
This compound (DESO) 5650 mg/kgData is limited. Should be handled with care as with other laboratory chemicals.[4]
Dimethyl Sulfoxide (DMSO) 14,500 mg/kgConsidered to have low toxicity. Can enhance the skin absorption of other substances. Cytotoxic to cells at higher concentrations.[2]

DMSO in Cell-Based Assays:

The cytotoxicity of DMSO in cell culture is concentration and cell-line dependent. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, though some may tolerate up to 1%.[16][17][18] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental setup. Even at low, non-lethal concentrations, DMSO can have biological effects, including altering gene expression and cellular differentiation.

Experimental Protocols

Detailed and validated experimental protocols are widely available for a multitude of applications involving DMSO. Due to its less common usage, specific protocols for DESO are not as readily found. Researchers exploring DESO as a solvent alternative may need to adapt existing DMSO protocols and perform optimization studies.

Protocol: Preparation of a Stock Solution in DMSO for Cell Culture

This protocol outlines the standard procedure for dissolving a compound in DMSO for use in cell-based assays.

Materials:

  • Compound of interest

  • Anhydrous, sterile-filtered DMSO

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the compound in a sterile environment.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but caution should be exercised to avoid compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

cluster_workflow Stock Solution Preparation Workflow A Weigh Compound B Add DMSO A->B Calculate Volume C Vortex/Sonicate B->C Ensure complete dissolution D Store at -20°C or -80°C C->D Aliquot for storage cluster_cryo Cell Cryopreservation Workflow Harvest Harvest and Pellet Cells Resuspend Resuspend in Freezing Medium (90% FBS, 10% DMSO) Harvest->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot SlowFreeze Controlled-Rate Freezing (-1°C/min to -80°C) Aliquot->SlowFreeze Storage Transfer to Liquid Nitrogen SlowFreeze->Storage DMSO DMSO Cell Cell DMSO->Cell Interacts with Membrane Cell Membrane Permeability Cell->Membrane Signaling Cell Signaling Pathways Cell->Signaling Viability Cell Viability Cell->Viability GeneExp Gene Expression Signaling->GeneExp Differentiation Cell Differentiation Signaling->Differentiation

References

A Comparative Guide to Dialkyl Sulfoxides in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dialkyl sulfoxides, particularly dimethyl sulfoxide (DMSO), are ubiquitous in coordination chemistry, valued for their versatile ligating properties and their ability to dissolve a wide range of metal salts and organic compounds.[1] This guide provides a comparative analysis of the coordination behavior of various dialkyl sulfoxides, with a focus on DMSO as the archetypal ligand, alongside other examples such as diethyl sulfoxide (DESO) and diisobutyl sulfoxide (DIBSO). The objective is to furnish researchers with the data and methodologies necessary to select and utilize these ligands effectively in the synthesis of novel metal complexes for applications in catalysis, materials science, and medicinal chemistry.

Executive Summary

Dialkyl sulfoxides (R₂SO) are ambidentate ligands, capable of coordinating to metal centers through either the oxygen or the sulfur atom. This choice of coordination mode is a key determinant of the resulting complex's structure, reactivity, and stability. The nature of the alkyl groups (R) significantly influences the steric and electronic properties of the sulfoxide, thereby affecting its coordination chemistry. While DMSO is the most extensively studied, this guide will also explore how changes in the alkyl substituent impact coordination behavior, drawing on available experimental data for a comparative overview.

Comparative Data on Dialkyl Sulfoxide Coordination

The coordination of a dialkyl sulfoxide to a metal ion induces characteristic changes in its spectroscopic and structural parameters. These changes provide valuable insights into the nature of the metal-ligand bond.

Infrared Spectroscopy

The S=O stretching frequency (ν(S=O)) in the infrared spectrum is a powerful diagnostic tool for determining the coordination mode of sulfoxide ligands. Coordination through the oxygen atom typically leads to a decrease in ν(S=O) compared to the free ligand, while coordination through the sulfur atom results in an increase.[2]

LigandFree ν(S=O) (cm⁻¹)Metal IonComplexCoordination ModeCoordinated ν(S=O) (cm⁻¹)Reference
DMSO~1055Cr(III)--INVALID-LINK--₃O-bonded~950[3][4]
DMSO~1055Fe(III)--INVALID-LINK--₃O-bonded~950[3]
DMSO~1055Ni(II)--INVALID-LINK--₂O-bonded~1000[3]
DMSO~1055Cu(II)--INVALID-LINK--₂O-bonded~990[3]
DMSO~1055Ru(II)cis-[RuCl₂(DMSO)₄]3 S-bonded, 1 O-bondedS: >1100, O: <1000[1]
DMSO~1055Pd(II)Pd(DMSO)₂(TFA)₂1 S-bonded, 1 O-bondedS: 1149, O: 923[5]
Diphenylsulfoxide~1040VariousM(DPSO)ₓ(anion)ₓO-bondedLower than free ligand[6]
This compoundNot specifiedPt(IV)[Et₄N][PtCl₅(deso-S)]S-bondedNot specified[7]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and bond angles within a metal-sulfoxide complex. The S-O bond length is particularly sensitive to the coordination mode.

LigandCoordination ModeAverage S-O Bond Length (Å) in ComplexAverage M-O Bond Length (Å)Average M-S Bond Length (Å)Reference
Uncoordinated Sulfoxides-1.492--[8]
DMSOO-bonded1.528Cr(III)-O: ~1.97, Fe(III)-O: ~2.01-[4]
DMSOS-bonded1.474-Ru(II)-S: ~2.28[8]
DMSOO-bonded (in Pd(DMSO)₂(TFA)₂)1.551Pd(II)-O: Not specified-[5]
DMSOS-bonded (in Pd(DMSO)₂(TFA)₂)1.463-Pd(II)-S: Not specified[5]
Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of metal-sulfoxide complexes. The decomposition temperature and pathway can be influenced by the nature of the dialkyl sulfoxide ligand and the metal ion.

ComplexLigandDecomposition Onset (°C)Key ObservationsReference
[La(Aceclofenac)₃]·4H₂O-~150 (dehydration)Four mass loss stages[9]
[Gd(Aceclofenac)₃]·2.5H₂O-~150 (dehydration)Gadolinium complex is more stable[9]
Pure DMSODMSO~189 (boiling point)Decomposition catalyzed by acids/bases[1][10]

Note: Direct comparative thermal analysis data for a series of different dialkyl sulfoxide complexes with the same metal is limited in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of dialkyl sulfoxide complexes.

Synthesis of a Generic Metal-Dialkyl Sulfoxide Complex

This protocol describes a general method for the synthesis of a metal-dialkyl sulfoxide complex from a metal salt.

  • Materials : Hydrated metal salt (e.g., MCln·xH₂O), dialkyl sulfoxide (e.g., DMSO), and a suitable solvent (e.g., ethanol or the sulfoxide itself).

  • Procedure : a. Dissolve the hydrated metal salt in a minimal amount of the chosen solvent. Gentle heating may be applied to facilitate dissolution. b. Add an excess of the dialkyl sulfoxide ligand to the metal salt solution. The molar ratio of ligand to metal can be varied to target different coordination numbers. c. Stir the reaction mixture at room temperature or elevated temperature for a specified period (e.g., 1-24 hours). d. Induce crystallization by slow evaporation of the solvent, cooling the solution, or by the addition of a counter-solvent in which the complex is insoluble. e. Collect the resulting crystals by filtration, wash with a small amount of cold solvent or a non-solvent, and dry under vacuum.[3][11]

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for air-sensitive samples, prepare a mull by grinding the complex with Nujol oil and placing it between two NaCl or KBr plates.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the S=O stretching frequency and compare it to that of the free ligand to determine the coordination mode.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical to avoid ligand exchange with the solvent. Add a small amount of a reference standard (e.g., TMS).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For paramagnetic complexes, the acquisition parameters may need to be adjusted to account for broad signals and large chemical shift ranges.

  • Analysis : Changes in the chemical shifts of the alkyl protons and carbons upon coordination can provide information about the coordination mode and the electronic environment of the ligand.[12][13] S-coordination of DMSO typically results in a downfield shift of the methyl proton signal by about 1 ppm relative to free DMSO, while O-coordination causes a smaller downfield shift.[5]

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow single crystals of the complex suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.[14][15]

  • Data Collection : Mount a suitable crystal on a diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[16]

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain precise bond lengths, angles, and other structural parameters.[17]

Thermal Analysis (TGA/DSC)
  • Sample Preparation : Place a small, accurately weighed amount of the complex (typically 5-10 mg) into an inert sample pan (e.g., alumina or platinum).

  • Data Acquisition : Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Analysis : Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss events corresponding to desolvation or decomposition. Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic transitions.[9][18][19]

Visualizing Coordination and Experimental Design

Graphviz diagrams are provided to illustrate key concepts in the coordination chemistry of dialkyl sulfoxides.

CoordinationModes M Metal Ion O_bonded O-Coordination (Hard Metals, e.g., Cr³⁺, Fe³⁺) ν(S=O) decreases S-O bond lengthens S_bonded S-Coordination (Soft Metals, e.g., Ru²⁺, Pt⁴⁺) ν(S=O) increases S-O bond shortens Sulfoxide R₂S=O Sulfoxide->M via O atom Sulfoxide->M via S atom

Caption: Coordination modes of dialkyl sulfoxides to a metal center.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Determined Metal_Salt Metal Salt Reaction Reaction Mixture Metal_Salt->Reaction Dialkyl_Sulfoxide Dialkyl Sulfoxide Dialkyl_Sulfoxide->Reaction Solvent Solvent Solvent->Reaction Crystallization Crystallization Reaction->Crystallization Complex Metal-Sulfoxide Complex Crystallization->Complex IR IR Spectroscopy Complex->IR NMR NMR Spectroscopy Complex->NMR Xray X-ray Crystallography Complex->Xray TGA_DSC Thermal Analysis Complex->TGA_DSC Coord_Mode Coordination Mode IR->Coord_Mode NMR->Coord_Mode Solution_Behavior Solution Behavior NMR->Solution_Behavior Xray->Coord_Mode Structure 3D Structure (Bond Lengths/Angles) Xray->Structure Thermal_Stability Thermal Stability TGA_DSC->Thermal_Stability

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The choice of dialkyl sulfoxide ligand can significantly impact the properties of the resulting metal complex. While DMSO is a versatile and well-understood ligand, exploring sulfoxides with bulkier or functionally distinct alkyl groups, such as DESO or DIBSO, offers opportunities to fine-tune the steric and electronic environment around a metal center.[20][21] The steric hindrance from larger alkyl groups can influence coordination number and geometry.[21] The methodologies and comparative data presented in this guide are intended to aid researchers in making informed decisions in the design and synthesis of novel coordination compounds with tailored properties for a range of scientific and industrial applications. Further research into the coordination chemistry of less common dialkyl sulfoxides is warranted to fully exploit their potential as ligands.

References

Dimethyl Sulfoxide (DMSO) as a Transdermal Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (DMSO) is a widely recognized and potent penetration enhancer used in topical and transdermal drug formulations. Its ability to reversibly alter the barrier properties of the stratum corneum allows for the enhanced delivery of a wide range of therapeutic agents. This guide provides an objective comparison of the efficacy of DMSO against other common penetration enhancers, supported by experimental data, detailed methodologies, and mechanistic insights.

Efficacy of Dimethyl Sulfoxide: A Quantitative Comparison

The effectiveness of a penetration enhancer is typically quantified by metrics such as the permeation flux (the rate of drug passage across the skin), the permeability coefficient, and the enhancement ratio (ER), which is the factor by which the enhancer increases the drug's permeation compared to a control formulation without an enhancer.

The following tables summarize quantitative data from various in vitro studies, comparing the performance of DMSO with other commonly used penetration enhancers.

Table 1: Comparison of Enhancement Ratios for Various Drugs

DrugPenetration EnhancerConcentrationEnhancement Ratio (ER)Skin Model
Alfuzosin HCl 5% DMSO 5% (v/v)2.52Rat Skin
2.5% Oleic Acid2.5% (v/v)2.12Rat Skin
20% Transcutol20% (v/v)3.94 Rat Skin
5-Fluorouracil 4% Decylmethyl sulfoxide (DCMS) *4% (aq)35.0 Human Skin
2% Azone in Propylene Glycol2% (w/v)~100.0Human Skin
5% Oleic Acid in Propylene Glycol5% (w/v)Moderately successfulHuman Skin
Estradiol DMSO (in patch) Not specified4.0 Not specified
5% Oleic Acid in Propylene Glycol5% (w/v)>10.0 (initially)Human Skin
Lidocaine 3% DMSO 3% (w/v)1.85 (based on % release) Not specified
3% Aloe vera3% (w/v)1.73 (based on % release)Not specified
Insulin DMSO in Propylene Glycol Not specifiedLower than Azone & NMPNewborn Pig Skin
0.1% Azone in 40% PG0.1% (w/v)Higher than DMSONewborn Pig Skin
12% N-methyl-2-pyrrolidone in 40% PG12% (v/v)Higher than DMSONewborn Pig Skin

*Decylmethyl sulfoxide is a derivative of DMSO.

Table 2: Comparative Permeation Flux of Alfuzosin Hydrochloride

Penetration EnhancerConcentrationPermeation Flux (μg/cm²/h)
Control (No Enhancer) -7.59 ± 0.27
5% DMSO 5% (v/v)19.16 ± 0.45
10% DMSO 10% (v/v)18.29 ± 0.38
2.5% Oleic Acid 2.5% (v/v)16.13 ± 0.33
20% Transcutol 20% (v/v)31.08 ± 0.21
2% Tween-20 2% (v/v)30.38 ± 0.18

Mechanisms of Action

The primary mechanism by which most chemical penetration enhancers, including DMSO, exert their effect is through the disruption of the highly ordered structure of the stratum corneum.

  • Disruption of Lipid Bilayers: DMSO is an amphiphilic molecule that can integrate into the intercellular lipid matrix of the stratum corneum.[1] This disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for drug molecules to pass through.[1] At higher concentrations (typically above 60%), DMSO is thought to create transient pores in the lipid matrix.[2]

  • Interaction with Keratin: DMSO can also interact with the intracellular keratin filaments within the corneocytes, causing a conformational change from an α-helix to a β-sheet structure. This can lead to swelling of the corneocytes and further increase the permeability of the stratum corneum.

  • Solvent Properties: As a powerful aprotic solvent, DMSO can increase the solubility of a drug within the formulation and facilitate its partitioning from the vehicle into the skin.[3]

cluster_0 Mechanism of DMSO as a Penetration Enhancer DMSO Dimethyl Sulfoxide (DMSO) Lipids Intercellular Lipids (Highly Ordered) DMSO->Lipids Integration & Disruption Keratin Intracellular Keratin (α-helix) DMSO->Keratin Interaction SC Stratum Corneum Fluidization Lipid Fluidization & Pore Formation Lipids->Fluidization leads to Swelling Keratin Swelling (β-sheet formation) Keratin->Swelling leads to Permeability Increased Skin Permeability Fluidization->Permeability Increased Swelling->Permeability Increased

Mechanism of DMSO on the Stratum Corneum

Experimental Protocols

The following is a representative protocol for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

1. Skin Membrane Preparation:

  • Human or animal (e.g., porcine or rodent) skin is used. Full-thickness skin is excised from a suitable anatomical region (e.g., abdomen).

  • Subcutaneous fat and connective tissue are carefully removed. The skin may be dermatomed to a specific thickness (e.g., 200-400 µm) to isolate the epidermis and a portion of the dermis.

  • The prepared skin membrane is visually inspected for integrity.

2. Franz Diffusion Cell Assembly:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted.

  • The stratum corneum side of the skin faces the donor compartment, and the dermal side is in contact with the receptor fluid.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, at pH 7.4), which is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. Care is taken to remove any air bubbles between the membrane and the receptor fluid.

3. Application of Formulation:

  • A precise amount of the test formulation (containing the drug and the penetration enhancer) is applied to the surface of the stratum corneum in the donor compartment. A control formulation without the enhancer is also tested.

4. Sampling:

  • At predetermined time intervals, aliquots of the receptor medium are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume and ensure "sink conditions" (where the concentration of the drug in the receptor fluid is significantly lower than in the donor compartment).

5. Drug Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated.

cluster_1 Experimental Workflow: In Vitro Skin Permeation Study A 1. Skin Membrane Preparation B 2. Franz Cell Assembly A->B C 3. Formulation Application B->C D 4. Sampling at Time Intervals C->D E 5. Drug Analysis (e.g., HPLC) D->E F 6. Data Analysis (Flux, ER) E->F G Results F->G

Workflow for Franz Diffusion Cell Experiment

Signaling Pathway Modulation

Beyond its physical effects on the stratum corneum, DMSO can also modulate cellular signaling pathways involved in inflammation. This is particularly relevant as high concentrations of penetration enhancers can cause skin irritation.

Studies have shown that DMSO can suppress inflammatory responses by inhibiting the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, DMSO has been demonstrated to inhibit the phosphorylation of p38 and JNK, two important kinases in the MAPK pathway, in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[4] This anti-inflammatory property can be beneficial in certain therapeutic contexts but also highlights the need for careful concentration optimization to balance efficacy and potential for irritation.

cluster_2 Inhibitory Effect of DMSO on Inflammatory Signaling TNF TNF-α TNFR TNFR TNF->TNFR binds IKK IKK Complex TNFR->IKK MAPK MAPK Pathway (p38, JNK) TNFR->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces MAPK->Cytokines Induces DMSO DMSO DMSO->IKK Inhibits DMSO->MAPK Inhibits

DMSO Inhibition of NF-κB and MAPK Pathways

Conclusion

Dimethyl sulfoxide is a highly effective and versatile penetration enhancer, capable of significantly increasing the transdermal delivery of both hydrophilic and lipophilic drugs.[3] Its primary mechanism of action involves the disruption of the stratum corneum's lipid and protein structures. While comparative studies show that other enhancers, such as Azone or Transcutol, may exhibit a higher enhancement ratio for specific drugs, DMSO remains a valuable tool in formulation development due to its well-characterized properties and broad applicability. However, its potential to cause skin irritation at high concentrations necessitates careful formulation and optimization. The anti-inflammatory effects of DMSO through the modulation of signaling pathways like NF-κB and MAPK add another layer to its complex biological activity, warranting further investigation for therapeutic applications.

References

Diethyl Sulfoxide as a Cryopreservative Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cryopreservation, dimethyl sulfoxide (DMSO) has long been the gold standard, utilized for its efficacy in protecting cells and tissues from the damaging effects of freezing.[1][2] However, its known cytotoxicity has prompted a continuous search for safer, equally effective alternatives.[3][4][5] This guide explores the potential of diethyl sulfoxide (DESO) as a cryopreservative agent, comparing its known properties with those of DMSO and other alternatives.

A Note on a Critical Data Gap: Extensive literature searches for direct experimental data on the efficacy of this compound as a cryopreservative agent, including comparative studies with DMSO, quantitative cell viability data, and established cryopreservation protocols, did not yield specific results. The information presented herein is based on the known chemical properties of this compound and related sulfoxide compounds, providing a theoretical framework for its potential application in cryopreservation.

Comparison of Physicochemical Properties: this compound vs. Dimethyl Sulfoxide

A comparison of the fundamental physicochemical properties of this compound and dimethyl sulfoxide is essential for predicting its potential behavior as a cryoprotectant.

PropertyThis compound (DESO)Dimethyl Sulfoxide (DMSO)Reference
Formula (C₂H₅)₂SO(CH₃)₂SO[6][7]
Molar Mass 106.18 g/mol 78.13 g/mol [6][7]
Melting Point 14 °C19 °C[6]
Boiling Point Not specified189 °C[1]
Density 1.066 g/cm³1.1004 g/cm³[6]
CAS Number 70-29-167-68-5[6][7]

The structural similarity between this compound and dimethyl sulfoxide, both being organosulfur compounds, suggests that DESO might also exhibit properties conducive to cryoprotection. The presence of the sulfoxide group is key to the cryoprotective mechanism of DMSO, as it forms hydrogen bonds with water molecules, thereby disrupting the formation of ice crystals that can damage cellular structures.[8]

Theoretical Cryoprotective Mechanism of this compound

The presumed mechanism of action for this compound as a cryoprotectant would likely mirror that of DMSO. This involves several key processes:

  • Lowering the Freezing Point: By dissolving in the intracellular and extracellular fluid, it would lower the freezing point, allowing for a more gradual dehydration of the cells as the temperature drops.

  • Inhibition of Ice Crystal Formation: The sulfoxide group would interact with water molecules, preventing them from organizing into damaging ice crystals.

  • Membrane Permeation: For effective intracellular cryoprotection, the agent must be able to cross the cell membrane. DMSO is known for its high membrane permeability.[9] The ability of this compound to penetrate cell membranes is a critical but currently uncharacterized factor.

Cryoprotective_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Extracellular Ice Formation Extracellular Ice Formation Cell Dehydration Cell Dehydration Extracellular Ice Formation->Cell Dehydration Intracellular Ice Formation Intracellular Ice Formation Cell Viability Cell Viability Intracellular Ice Formation->Cell Viability Reduces Intracellular Ice Formation->Cell Viability Maintains Cell Dehydration->Intracellular Ice Formation Prevents This compound This compound This compound->Extracellular Ice Formation Inhibits This compound->Intracellular Ice Formation Inhibits

Caption: Theoretical mechanism of this compound as a cryoprotectant.

Potential Advantages and Disadvantages

Based on the properties of related compounds, we can speculate on the potential benefits and drawbacks of using this compound for cryopreservation.

Potential Advantages:

  • Reduced Toxicity: The primary motivation for seeking alternatives to DMSO is its cytotoxicity.[3][4][5] It is plausible that the ethyl groups in this compound could alter its interaction with cellular components, potentially leading to lower toxicity compared to the methyl groups of DMSO. However, this requires experimental validation.

Potential Disadvantages:

  • Lower Efficacy: The larger ethyl groups might hinder its ability to permeate the cell membrane as effectively as DMSO, potentially reducing its cryoprotective efficacy.

  • Uncharacterized Biological Effects: The metabolic byproducts of this compound and their effects on cells are unknown.

Experimental Protocols: A Call for Research

The absence of published studies on this compound for cryopreservation means there are no established experimental protocols. To validate its potential, a systematic approach would be required.

Proposed Experimental Workflow:

  • Toxicity Assessment: Determine the cytotoxic profile of this compound on various cell lines at different concentrations and exposure times.

  • Permeability Studies: Evaluate the ability of this compound to cross the cell membrane.

  • Cryopreservation Efficacy: Conduct cryopreservation experiments using a range of concentrations and cooling rates, and assess post-thaw cell viability and functional recovery.

  • Comparative Studies: Directly compare the performance of this compound with DMSO and other cryoprotectants under identical experimental conditions.

Experimental_Workflow A Toxicity Assessment (MTT assay, etc.) C Cryopreservation Protocol Optimization (Concentration, Cooling Rate) A->C B Cell Permeability Studies (e.g., using fluorescent probes) B->C D Post-Thaw Analysis (Viability, Function) C->D E Comparative Analysis (vs. DMSO) D->E

Caption: Proposed workflow for validating this compound as a cryoprotectant.

Conclusion and Future Directions

While this compound presents a theoretically interesting alternative to DMSO due to its structural similarity, the current lack of empirical data makes it impossible to validate its efficacy and safety as a cryopreservative agent. The scientific community is encouraged to undertake the necessary research to explore the potential of this compound and other novel sulfoxide-based compounds. Such studies are crucial for advancing the field of cryopreservation and developing safer protocols for the long-term storage of valuable biological materials. The development of DMSO-free cryopreservation methods remains a significant goal in cell therapy and regenerative medicine.[4][10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of diethyl sulfoxide (DESO) and related simple alkyl sulfoxides, primarily dimethyl sulfoxide (DMSO). It includes a summary of key quantitative data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate objective comparison. Detailed experimental protocols for these techniques are also provided. Furthermore, this guide delves into the known biological signaling pathways affected by these sulfoxides, with a focus on the well-documented effects of DMSO.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, dimethyl sulfoxide, and dibutyl sulfoxide for easy comparison.

Table 1: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)
CompoundS=O Stretch (IR)S=O Stretch (Raman)C-S Stretch (IR/Raman)CH₃/CH₂ Bending (IR/Raman)CH₃/CH₂ Stretching (IR/Raman)
This compound (DESO) ~1025 - 1055[1]~1020 - 1040[1]~680 - 750~1380, ~1450~2870 - 2980[1]
Dimethyl Sulfoxide (DMSO) ~1041 - 1052[2]~1041 - 1057[3]667, 697[2]952, 1310, 1407[2]2912, 2996[2]
Dibutyl Sulfoxide Not readily availableNot readily availableNot readily availableNot readily availableNot readily available

Note: Vibrational frequencies can be influenced by the physical state (liquid, solid, solution) and intermolecular interactions.[1][4] The S=O stretching frequency is particularly sensitive to the molecular environment.[5]

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (ppm)
CompoundSolvent¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
This compound (DESO) CDCl₃~1.2 (t, CH₃), ~2.6 (q, CH₂)~10 (CH₃), ~45 (CH₂)
Dimethyl Sulfoxide (DMSO) CDCl₃~2.6 (s, CH₃)[6][7]~41.2[6][8]
DMSO-d₆~2.5 (s, CH₃)[6][9]~39.5[6][9]
Dibutyl Sulfoxide CDCl₃~0.9 (t, CH₃), ~1.4 (m, CH₂), ~1.7 (m, CH₂), ~2.6 (t, CH₂)~13.7 (CH₃), ~22.1 (CH₂), ~24.5 (CH₂), ~53.9 (CH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a liquid sulfoxide sample.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Liquid sample of the sulfoxide

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • Pipette

  • Tissues

  • Appropriate solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

  • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Record a background spectrum. This is done with no sample in the beam path and is crucial for correcting for atmospheric and instrumental variations.

  • Place a single drop of the liquid sulfoxide sample onto the center of one salt plate using a clean pipette.

  • Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum. The instrument will pass a beam of infrared radiation through the sample and record the absorbance at each frequency.

  • Process the spectrum using the instrument's software. This typically involves baseline correction and peak labeling.

  • After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent and a soft tissue. Store the plates in a desiccator to prevent damage from moisture.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a liquid sulfoxide sample.

Materials:

  • Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

  • Glass capillary tube or NMR tube

  • Liquid sample of the sulfoxide

  • Pipette

Procedure:

  • Turn on the Raman spectrometer and allow the laser to stabilize.

  • Use a pipette to fill a clean glass capillary tube or NMR tube with the liquid sulfoxide sample.

  • Place the sample tube into the sample holder of the spectrometer.

  • Adjust the focus of the laser onto the sample.

  • Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

  • Acquire the Raman spectrum. The spectrometer will illuminate the sample with the laser and collect the inelastically scattered light.

  • Process the spectrum using the instrument's software to identify the Raman shifts and their intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a sulfoxide sample.

Materials:

  • NMR Spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Pipette

  • Vortex mixer (optional)

  • Sample of the sulfoxide

Procedure:

  • Dissolve approximately 5-10 mg of the sulfoxide sample in about 0.6-0.7 mL of a deuterated solvent in a small vial.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and ensure the solution is homogeneous, using a vortex mixer if necessary.

  • Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the detection coil.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum. Standard parameters are typically used, but the pulse angle, acquisition time, and relaxation delay can be optimized.

  • Acquire the ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the spectra using the NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (either directly or using the residual solvent peak).

Biological Signaling Pathways

While spectroscopic data for this compound is available, its direct role in biological signaling pathways is not well-documented. In contrast, dimethyl sulfoxide (DMSO) is extensively used in cell biology and has been shown to affect numerous signaling pathways.

DMSO is known to be more than just an inert solvent, exhibiting a range of biological effects.[5] It can act as an anti-inflammatory agent, an antioxidant, and can influence cell differentiation, proliferation, and apoptosis.[3][5]

One of the well-studied effects of DMSO is its impact on the PI3K/Akt signaling pathway . This pathway is crucial for regulating cell survival and proliferation. DMSO has been shown to upregulate the expression of the tumor suppressor protein PTEN. PTEN is a phosphatase that counteracts the activity of PI3K, leading to a decrease in the phosphorylation and activation of Akt. Inactivated Akt is unable to phosphorylate its downstream targets, such as the FOXO3a transcription factor. This allows FOXO3a to translocate to the nucleus and promote the expression of cell cycle inhibitors like p27, leading to cell cycle arrest in the G1 phase.

PI3K_Akt_Pathway cluster_nucleus DMSO DMSO PTEN PTEN DMSO->PTEN Upregulates PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pFOXO3a p-FOXO3a (Inactive) pAkt->pFOXO3a Phosphorylates FOXO3a FOXO3a Nucleus Nucleus FOXO3a->Nucleus Translocates to p27 p27 CellCycleArrest Cell Cycle Arrest (G1) p27->CellCycleArrest Induces Nucleus->p27 Upregulates expression

Caption: DMSO-induced upregulation of PTEN and its effect on the PI3K/Akt pathway.

Additionally, DMSO has been shown to suppress TNF-α-mediated signaling pathways, including NF-κB and MAPK, by interfering with the formation of the active TNF-α trimer. It can also modulate cell migration through the p38/HSP27 and TGF-β/Smad3 signaling pathways.[9] These findings highlight the importance of considering the biological activity of DMSO when it is used as a solvent in drug discovery and development.

Conclusion

This guide provides a comparative overview of the spectroscopic characteristics of this compound and related sulfoxides, with a focus on the widely studied dimethyl sulfoxide. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. The discussion on biological signaling pathways underscores the significant, non-inert biological effects of DMSO, which should be carefully considered in experimental design. While less is known about the specific signaling effects of this compound, the structural similarity to DMSO suggests that further investigation into its biological activity is warranted.

References

Performance of diethyl sulfoxide in Swern oxidation versus other sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Swern oxidation is a cornerstone of modern organic synthesis, enabling the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The classic protocol employs dimethyl sulfoxide (DMSO) as the stoichiometric oxidant in conjunction with an activating agent, typically oxalyl chloride, and a hindered base like triethylamine.[1][2][3] While highly effective, the use of DMSO is often associated with the production of the malodorous and volatile byproduct, dimethyl sulfide.[1][2][3] This has prompted interest in alternative sulfoxides, such as diethyl sulfoxide (DESO), to mitigate this issue and potentially offer other advantages.

This guide provides an objective comparison of the performance of this compound versus other sulfoxides, primarily DMSO, in the Swern oxidation, supported by general principles and available data.

Performance Comparison of Sulfoxides in Swern Oxidation

While direct, side-by-side comparative studies detailing the performance of this compound in the Swern oxidation are not extensively documented in the literature, a comparison can be drawn based on the physicochemical properties of the sulfoxides and their corresponding sulfide byproducts.

ParameterThis compound (DESO)Dimethyl Sulfoxide (DMSO)Other Sulfoxides (e.g., Dibutyl Sulfoxide)
Reaction Yield Expected to be comparable to DMSO for many substrates, though optimization may be required.High to quantitative yields are commonly reported for a wide range of substrates.[4]Performance is substrate-dependent and may require significant optimization.
Reaction Time Potentially similar to DMSO, but could be influenced by steric factors.Typically rapid, with the initial activation of DMSO occurring at low temperatures (-78 °C).[2][5]May vary significantly based on the steric bulk and electronic properties of the alkyl groups.
Byproduct Odor Diethyl sulfide has a strong, unpleasant odor.Dimethyl sulfide is notoriously malodorous.[1][2][3]Higher-order dialkyl sulfides are generally less volatile and may have less pervasive odors.
Byproduct Boiling Point Diethyl sulfide: ~92 °CDimethyl sulfide: 37 °C[1]Generally increases with molecular weight (e.g., Dibutyl sulfide: ~188 °C).
Work-up/Purification The higher boiling point of diethyl sulfide may simplify its removal from some reaction mixtures compared to the highly volatile dimethyl sulfide.Removal of the volatile dimethyl sulfide can be challenging and requires efficient ventilation.[1]Higher boiling point sulfides are less volatile, potentially simplifying their removal.
Cost and Availability Generally available but may be more expensive than DMSO.Inexpensive and widely available.Availability and cost vary.

Experimental Protocols

The following are generalized experimental protocols for the Swern oxidation. Note that specific conditions should be optimized for each substrate.

General Swern Oxidation Protocol using Dimethyl Sulfoxide (DMSO)

This protocol is a standard procedure widely reported in the literature.[5]

Materials:

  • Alcohol substrate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of anhydrous DMSO (2.0 - 3.0 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 10-15 minutes.

  • A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.

  • Triethylamine or DIPEA (5.0 equivalents) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Hypothetical Swern-type Oxidation Protocol using this compound (DESO)

Based on the principles of the Swern oxidation, a similar protocol would be employed for DESO, with potential adjustments to reaction times and temperatures requiring experimental optimization.

Materials:

  • Alcohol substrate

  • This compound (DESO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of anhydrous DESO (2.0 - 3.0 equivalents) in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution at -78 °C and stirred for 15-20 minutes.

  • A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is added dropwise at -78 °C and stirred for 45-60 minutes.

  • Triethylamine or DIPEA (5.0 equivalents) is added, and the reaction is allowed to warm to room temperature.

  • Work-up follows the same procedure as the DMSO-based protocol. The higher boiling point of the diethyl sulfide byproduct should be considered during solvent removal.

Reaction Mechanism and Workflow

The Swern oxidation proceeds through a series of well-defined intermediates. The general mechanism is applicable to various sulfoxides.

Swern_Oxidation_Mechanism cluster_activation Activation of Sulfoxide cluster_oxidation Oxidation of Alcohol Sulfoxide R-S(O)-R (e.g., DMSO, DESO) ActiveSpecies Chlorosulfonium Salt [R-S(Cl)-R]⁺Cl⁻ Sulfoxide->ActiveSpecies + (COCl)₂ -78 °C OxalylChloride (COCl)₂ OxalylChloride->ActiveSpecies Byproducts1 CO + CO₂ Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium + Alcohol Alcohol R'CH(OH)R'' (Primary or Secondary Alcohol) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base - H⁺ Product R'C(=O)R'' (Aldehyde or Ketone) Ylide->Product Intramolecular Elimination Sulfide R-S-R (e.g., Dimethyl Sulfide, Diethyl Sulfide) Ylide->Sulfide Base Base (e.g., Et₃N) Base->Ylide

Caption: General mechanism of the Swern oxidation.

The experimental workflow for a typical Swern oxidation is outlined below.

Swern_Workflow Start Start: Inert Atmosphere, -78 °C AddOxalyl Add Oxalyl Chloride to Solvent Start->AddOxalyl AddSulfoxide Add Sulfoxide (DMSO/DESO) Solution AddOxalyl->AddSulfoxide Stir1 Stir for 10-20 min AddSulfoxide->Stir1 AddAlcohol Add Alcohol Solution Stir1->AddAlcohol Stir2 Stir for 30-60 min AddAlcohol->Stir2 AddBase Add Base (e.g., Et₃N) Stir2->AddBase Warm Warm to Room Temperature AddBase->Warm Quench Quench with Water Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for a Swern oxidation.

Conclusion

The Swern oxidation remains a powerful tool for the synthesis of aldehydes and ketones. While DMSO is the most commonly used sulfoxide, DESO presents a viable, albeit less documented, alternative. The primary advantage of using DESO lies in the higher boiling point of its diethyl sulfide byproduct, which may facilitate its removal during work-up. However, the performance of DESO in terms of reaction yield and time would require empirical validation for specific substrates. For routine oxidations where the odor and volatility of dimethyl sulfide can be managed, DMSO remains the more economical and well-established choice. The selection of the sulfoxide should therefore be based on a careful consideration of the specific requirements of the synthesis, including scale, substrate sensitivity, and purification strategy.

References

A Comparative Guide to Solvent Cytotoxicity: The Case of Diethyl Sulfoxide and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl Sulfoxide (DMSO): A Detailed Cytotoxicity Profile

Dimethyl sulfoxide is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1] It is a common vehicle for delivering poorly water-soluble test agents to cells in culture.[2] However, DMSO itself is not biologically inert and can exert cytotoxic effects, which are dependent on concentration, cell type, and exposure duration.[2]

Quantitative Cytotoxicity Data

The cytotoxic effects of DMSO are highly variable across different cell lines. The following tables summarize key quantitative data from various studies.

Cell LineAssayConcentration (% v/v)Exposure Time (hours)Observed EffectReference(s)
Skin FibroblastsNot Specified0.5 - 396Reduction in cell viability in a dose-dependent manner. No survival beyond 3%.[2]
LymphocytesNot Specified10Not SpecifiedNon-toxic.[2]
Various Cell LinesNot Specified>1Not SpecifiedGenerally considered toxic for most mammalian cell types.[2]
Ovarian Cancer CellsNot Specified0.05 - 0.2Not SpecifiedStimulation of proliferation.[2]
Peripheral Blood LymphocytesFlow Cytometry1 and 2120Reduced the relative proliferation index.[3]
Peripheral Blood LymphocytesFlow Cytometry5 and 10120Reduced the percentage of total lymphocytes and cytokine-producing T lymphocytes.[3]

Table 1: Summary of DMSO Cytotoxicity on Various Cell Lines

Cell LineIC50 (% v/v)Exposure Time (hours)Reference(s)
HeLa>5Not Specified[4]
K5623.7024[5]
K5622.5248[5]
K5622.8672[5]
HL605.7824[5]
HL602.4748[5]
HL601.9772[5]
HCT-1163.2824[5]
HCT-1162.9348[5]
HCT-1162.8472[5]
H929>1024, 48[5]
H9290.20772[5]
RAW 264.71.8 - 1.9Not Specified[6]
MCF-71.8 - 1.9Not Specified[6]
HUVEC1.8 - 1.9Not Specified[6]

Table 2: IC50 Values of DMSO on Various Cell Lines

Experimental Protocols

The methodologies used to assess DMSO cytotoxicity are crucial for interpreting the data. Below are detailed protocols for common assays.

MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of DMSO for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium without DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Trypan Blue Dye Exclusion Assay for Cell Viability

  • Cell Preparation: After treatment with DMSO, detach the cells from the culture vessel using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Determine the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Signaling Pathways and Cellular Mechanisms

DMSO can influence various cellular processes. At high concentrations, it is known to induce cell cycle arrest and apoptosis.

DMSO High Concentration DMSO Membrane Increased Membrane Permeability DMSO->Membrane Stress Cellular Stress DMSO->Stress G1Arrest G1 Cell Cycle Arrest Stress->G1Arrest Apoptosis Apoptosis Stress->Apoptosis Viability Decreased Cell Viability G1Arrest->Viability Apoptosis->Viability

Figure 1: Simplified signaling pathway of DMSO-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing solvent cytotoxicity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Line Culture CellSeeding Cell Seeding in Multi-well Plates CellCulture->CellSeeding SolventPrep Solvent Dilution (DMSO/DESO) Treatment Treatment with Solvent Concentrations SolventPrep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, Trypan Blue) Incubation->Assay DataCollection Data Collection (e.g., Absorbance) Assay->DataCollection DataAnalysis Data Analysis (IC50, Viability %) DataCollection->DataAnalysis

References

A Comparative Guide to the Electrochemical Stability of Diethyl Sulfoxide and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical stability of diethyl sulfoxide (DESO) against other commonly used organic solvents in electrochemistry: dimethyl sulfoxide (DMSO), acetonitrile (ACN), propylene carbonate (PC), and dimethyl carbonate (DMC). The electrochemical window is a critical parameter for any electrochemical application, defining the potential range within which the solvent-electrolyte system remains stable without undergoing oxidation or reduction.

Introduction

The choice of solvent is paramount in electrochemical studies as it dictates the operational potential window and can significantly influence the reaction kinetics and mechanism. While extensive data is available for common organic solvents, information on the electrochemical stability of this compound is notably scarce in publicly accessible literature. Given its structural similarity to dimethyl sulfoxide, this guide utilizes data for DMSO as a primary comparison point for DESO, a fact that should be carefully considered when evaluating its potential applications.

Logical Flow for Determining Electrochemical Stability

The following diagram illustrates the logical workflow for the experimental determination of a solvent's electrochemical stability window.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solvent Select Solvent (e.g., DESO, DMSO) Electrolyte Select Supporting Electrolyte (e.g., LiTFSI, TEABF4) Solvent->Electrolyte Concentration Prepare Electrolyte Solution (e.g., 1 M) Electrolyte->Concentration Cell Assemble 3-Electrode Cell (WE, RE, CE) Concentration->Cell CV_Setup Cyclic Voltammetry Setup Cell->CV_Setup Scan_Anodic Scan to Anodic Limit CV_Setup->Scan_Anodic Scan_Cathodic Scan to Cathodic Limit CV_Setup->Scan_Cathodic Plot Plot Current vs. Potential Scan_Anodic->Plot Scan_Cathodic->Plot Determine_Limits Determine Anodic & Cathodic Limits (Current Cutoff Method) Plot->Determine_Limits Compare Compare Electrochemical Windows Determine_Limits->Compare

Caption: Workflow for the determination and comparison of electrochemical stability windows.

Quantitative Data Summary

The electrochemical stability of a solvent is highly dependent on the supporting electrolyte, electrode material, and the presence of impurities. The following table summarizes the reported electrochemical windows for various organic solvents under specific conditions. It is critical to note the absence of direct experimental data for this compound in the reviewed literature.

SolventSupporting ElectrolyteWorking ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
This compound (DESO) Data Not AvailableData Not AvailableData Not AvailableNot AvailableNot AvailableNot Available
Dimethyl Sulfoxide (DMSO) 1 M LiTFSINot SpecifiedLi/Li⁺~4.5~1.5~3.0
Acetonitrile (ACN) 0.1 M TEABF₄PtAg/AgCl+2.5-2.65.1
Propylene Carbonate (PC) 1 M LiClO₄Not SpecifiedLi/Li⁺~4.8~0.8~4.0
Dimethyl Carbonate (DMC) 1 M LiPF₆Not SpecifiedLi/Li⁺~4.5~0.8~3.7

Note: The electrochemical window can vary significantly based on experimental conditions such as purity of reagents, scan rate, and the definition of the current density cutoff for determining the limits.

Experimental Protocols

The determination of the electrochemical stability window is typically performed using cyclic voltammetry (CV). Below is a generalized experimental protocol.

Protocol: Determination of Electrochemical Stability Window by Cyclic Voltammetry

1. Objective: To determine the anodic and cathodic limits of an organic solvent containing a supporting electrolyte.

2. Materials and Equipment:

  • Solvent: High-purity, anhydrous organic solvent (e.g., this compound).

  • Supporting Electrolyte: High-purity, electrochemically stable salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI, or Tetraethylammonium tetrafluoroborate - TEABF₄).

  • Working Electrode (WE): Inert material such as glassy carbon, platinum, or gold.

  • Reference Electrode (RE): A stable reference, such as Ag/AgCl or a Li/Li⁺ couple, appropriate for the solvent system.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode cell gastight for inert atmosphere operation.

  • Potentiostat: Capable of performing cyclic voltammetry.

  • Inert Atmosphere: Glovebox or Schlenk line with argon or nitrogen gas.

3. Procedure:

  • Electrolyte Preparation:

    • Inside an inert atmosphere glovebox, dissolve the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M or 1 M). Stir until fully dissolved.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the prepared electrolyte solution, ensuring the electrodes are appropriately immersed.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical scan rate is 50-100 mV/s.

    • Anodic Limit Determination: Scan the potential from the open-circuit potential (OCP) towards more positive potentials until a significant increase in the anodic current is observed, indicating the oxidation of the solvent or electrolyte.

    • Cathodic Limit Determination: In a fresh electrolyte solution, scan the potential from the OCP towards more negative potentials until a significant increase in the cathodic current is observed, indicating the reduction of the solvent or electrolyte.

4. Data Analysis:

  • Plot the resulting current versus the applied potential.

  • The anodic and cathodic limits are typically defined as the potential at which the current density reaches a specific threshold (e.g., 0.1 mA/cm² or 1 mA/cm²). The potential range between these two limits constitutes the electrochemical stability window.

Experimental Workflow Diagram

G cluster_start Start cluster_steps Experimental Steps cluster_end End Start Begin Experiment Prep Prepare Electrolyte in Inert Atmosphere Start->Prep Assemble Assemble 3-Electrode Cell Prep->Assemble Connect Connect to Potentiostat Assemble->Connect Set_Params Set CV Parameters (Scan Rate, Potential Range) Connect->Set_Params Run_CV Perform Cyclic Voltammetry Set_Params->Run_CV End Obtain Voltammogram Run_CV->End

Caption: A streamlined workflow for the experimental determination of electrochemical stability.

Discussion

The electrochemical stability of a solvent is a crucial factor in the design and success of electrochemical systems. While data for commonly used solvents like acetonitrile and propylene carbonate are readily available, the lack of published data for this compound presents a significant knowledge gap.

This compound (DESO) vs. Dimethyl Sulfoxide (DMSO): Given their structural similarities, it is reasonable to hypothesize that the electrochemical stability of DESO would be comparable to that of DMSO. The primary difference lies in the substitution of methyl groups in DMSO with ethyl groups in DESO. This substitution may have a subtle effect on the electron density around the sulfoxide group and the C-H bond strengths, which could influence the oxidation and reduction potentials. However, without experimental data, this remains speculative. One study indicates that a 1 M LiTFSI/DMSO electrolyte has an electrochemical window of approximately 3.0 V (from ~1.5 V to ~4.5 V vs. Li/Li⁺)[1]. It is important to note that the oxidative stability of DMSO is considered somewhat limited[2].

Comparison with Other Solvents: Acetonitrile (ACN) and Propylene Carbonate (PC) are known for their wide electrochemical windows, often exceeding 4-5 V depending on the electrolyte and electrode materials. This makes them suitable for a broad range of applications, including high-voltage systems. Dimethyl Carbonate (DMC) also offers a reasonably wide window and is a common co-solvent in lithium-ion battery electrolytes.

Conclusion

This guide highlights the current state of knowledge regarding the electrochemical stability of this compound in comparison to other prevalent organic solvents. The most significant finding is the apparent lack of direct experimental data for DESO's electrochemical window. Researchers and professionals considering DESO for electrochemical applications are strongly encouraged to perform their own experimental determinations of its stability window using standard techniques such as cyclic voltammetry. The provided protocols and diagrams offer a foundational framework for such investigations. Until such data becomes available, the electrochemical properties of its close analog, dimethyl sulfoxide, may serve as a preliminary, albeit unconfirmed, proxy.

References

A Comparative Analysis of the Lewis Basicity of Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Lewis basicity of solvents and reagents is paramount for reaction optimization, mechanistic elucidation, and rational drug design. This guide provides an objective comparison of the Lewis basicity of diethyl sulfoxide (DESO) against other commonly used sulfoxides, namely dimethyl sulfoxide (DMSO), di-n-butyl sulfoxide (DBSO), and diphenyl sulfoxide (DPSO). The comparison is supported by experimental data on Gutmann donor numbers and boron trifluoride (BF₃) affinities.

The Lewis basicity of a compound, its ability to donate an electron pair to a Lewis acid, is a critical parameter influencing a wide range of chemical phenomena, from solvation and catalysis to biological interactions. In the case of sulfoxides, the oxygen atom of the sulfinyl group acts as the primary Lewis basic site. The nature of the organic substituents attached to the sulfur atom significantly modulates the electron density at the oxygen, thereby influencing the compound's overall Lewis basicity.

Quantitative Comparison of Sulfoxide Lewis Basicity

Two widely accepted experimental scales for quantifying Lewis basicity are the Gutmann donor number (DN) and the boron trifluoride (BF₃) affinity. The donor number is the negative enthalpy of adduct formation with antimony pentachloride (SbCl₅) in a non-coordinating solvent, providing a measure of the molecule's ability to solvate cations and act as a Lewis base.[1][2] Similarly, the BF₃ affinity is the negative enthalpy of adduct formation with boron trifluoride, another strong Lewis acid.[3]

The table below summarizes the available experimental and predicted data for this compound and other relevant sulfoxides.

SulfoxideAbbreviationGutmann Donor Number (DN) (kcal/mol)BF₃ Affinity (-ΔH) (kJ/mol)
This compoundDESO34 (predicted)[4][5]~113 (predicted, converted from 27 kcal/mol)[4][5]
Dimethyl SulfoxideDMSO29.8[1][6], 30.0[7][8]105.34[3]
Di-n-butyl SulfoxideDBSONot widely reported107.60[3]
Diphenyl SulfoxideDPSONot widely reported90.34[3]

Note: Predicted values for this compound are based on computational models and provide a valuable estimate in the absence of direct experimental data.

From the data, a clear trend in Lewis basicity emerges. This compound is predicted to be a stronger Lewis base than dimethyl sulfoxide, as indicated by its higher predicted donor number and BF₃ affinity. This can be attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups, which increases the electron density on the sulfinyl oxygen. The experimental BF₃ affinity of di-n-butyl sulfoxide is slightly higher than that of dimethyl sulfoxide, further supporting the trend of increasing basicity with longer alkyl chains.[3] In contrast, the phenyl groups in diphenyl sulfoxide are electron-withdrawing through resonance, which significantly reduces the electron density on the oxygen and, consequently, its Lewis basicity, as reflected in its lower BF₃ affinity.[3]

Experimental Protocols for Determining Lewis Basicity

The quantitative data presented above are derived from specific and well-established experimental methodologies. Understanding these protocols is crucial for the critical evaluation and application of the data.

Gutmann Donor Number Determination

The Gutmann donor number is determined calorimetrically. The experimental workflow is as follows:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetric Titration cluster_analysis Data Analysis P1 Dissolve Lewis Base (Sulfoxide) in 1,2-Dichloroethane C1 Titrate Sulfoxide solution into SbCl₅ solution in a reaction calorimeter P1->C1 P2 Prepare a solution of SbCl₅ in 1,2-Dichloroethane P2->C1 C2 Measure the heat evolved during the 1:1 adduct formation C1->C2 A1 Calculate the enthalpy of reaction (-ΔH) in kcal/mol C2->A1 A2 The value of -ΔH is the Gutmann Donor Number (DN) A1->A2 G cluster_setup Experimental Setup cluster_reaction Reaction and Measurement cluster_calculation Calculation S1 A solution of the sulfoxide in a suitable solvent (e.g., CH₂Cl₂) R1 Introduce BF₃ into the sulfoxide solution in a reaction calorimeter S1->R1 S2 A source of gaseous or dissolved BF₃ S2->R1 R2 Monitor the heat change associated with the formation of the Sulfoxide-BF₃ adduct R1->R2 C1 Determine the enthalpy of adduct formation (-ΔH) R2->C1 G DPSO Diphenyl Sulfoxide (DPSO) (Electron-withdrawing phenyl groups) DMSO Dimethyl Sulfoxide (DMSO) (Methyl groups) DPSO->DMSO DESO This compound (DESO) (More electron-donating ethyl groups) DMSO->DESO DBSO Di-n-butyl Sulfoxide (DBSO) (Longer alkyl chains) DESO->DBSO Highest Highest Basicity Lowest Lowest Basicity

References

A Comparative Analysis of Reaction Kinetics in Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of diethyl sulfoxide (DESO) with other relevant alternatives, primarily dimethyl sulfoxide (DMSO), supported by available experimental data. The information is intended to aid in the selection of appropriate reagents and reaction conditions in research and development settings.

Introduction to Sulfoxide Reactivity

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group (S=O). The sulfur atom in a sulfoxide is chiral, and its reactivity is influenced by the nature of the organic substituents attached to it. The lone pair of electrons on the sulfur atom and the polarity of the S=O bond are key to its chemical behavior, allowing it to act as a nucleophile, an oxidant, and a ligand. Dimethyl sulfoxide (DMSO) is the most extensively studied and utilized sulfoxide, serving as a versatile polar aprotic solvent and a reagent in various chemical transformations. This compound (DESO), with its ethyl groups, presents a variation in steric and electronic properties that can influence its reaction kinetics compared to DMSO.

Comparative Reaction Kinetics

A direct quantitative comparison of the reaction kinetics of this compound and dimethyl sulfoxide is challenging due to the limited availability of specific kinetic data for DESO in the scientific literature. However, by examining the kinetics of analogous reactions and considering the electronic and steric differences between a methyl and an ethyl group, we can infer comparative reactivity.

Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides is a common method for the synthesis of sulfoxides. The reaction kinetics are influenced by the nature of the oxidant and the structure of the sulfide.

Table 1: Comparative Kinetic Data for the Oxidation of Dialkyl Sulfides

SulfideOxidantSolventRate LawRate Constant (k)Activation Energy (Ea)Reference
Dimethyl Sulfide (DMS)Hydrogen Peroxide (H₂O₂)AqueousSecond-order12.7 kcal/mol (calculated)[1]
Diethyl SulfideHydrogen Peroxide (H₂O₂)AqueousNot explicitly statedNot availableNot availableN/A
Dimethyl Sulfide (DMS)Peroxymonosulfate (PMS)AqueousSecond-orderNot explicitly statedNot available[2]

Generally, the oxidation of sulfides to sulfoxides involves a nucleophilic attack by the sulfur atom on the oxidant. The presence of electron-donating alkyl groups, such as ethyl groups, is expected to increase the electron density on the sulfur atom compared to methyl groups, potentially leading to a faster reaction rate. However, the larger steric bulk of the ethyl groups in diethyl sulfide might counteract this electronic effect by hindering the approach of the oxidant.

Thermal Decomposition

The thermal stability of sulfoxides is a critical consideration in their application at elevated temperatures. The decomposition of DMSO has been studied and is known to be catalyzed by both acids and bases.[3][4] The main decomposition of DMSO is proposed to occur via a radical pathway.[3]

Nucleophilicity in S_N2 Reactions

Sulfoxides can act as nucleophiles, with the sulfur atom being the nucleophilic center towards soft electrophiles.[6] In the context of S_N2 reactions, the solvent plays a crucial role in modulating the nucleophilicity of anionic reagents. Polar aprotic solvents like DMSO are known to enhance the rates of S_N2 reactions by solvating the cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.[7][8][9]

While there is no direct comparative kinetic data on the nucleophilicity of DESO versus DMSO as reagents, we can infer their relative performance as solvents. Both are polar aprotic solvents. The slightly larger size and potentially greater polarizability of the ethyl groups in DESO might lead to subtle differences in solvation and, consequently, reaction rates. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are general protocols for key experiments relevant to the analysis of sulfoxide reaction kinetics.

Kinetic Analysis of Sulfide Oxidation by UV-Visible Spectroscopy

This method is suitable for reactions where there is a change in the UV-Visible absorption spectrum of the reactants or products over time.

Materials:

  • Dialkyl sulfide (e.g., diethyl sulfide, dimethyl sulfide)

  • Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate)

  • Appropriate solvent (e.g., water, ethanol)

  • UV-Visible spectrophotometer with a temperature-controlled cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the sulfide and the oxidant of known concentrations in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the sulfide solution with the solvent.

  • Initiate the reaction by adding a known volume of the oxidant solution to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of a reactant or product) as a function of time.

  • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • The reaction order and rate constant can be determined by analyzing the change in absorbance over time using appropriate kinetic models (e.g., initial rates method, integrated rate laws).[10]

Monitoring Reaction Kinetics by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the concentrations of reactants, products, and intermediates directly in the reaction mixture.[2]

Materials:

  • Reactants (e.g., sulfoxide, other reagents)

  • Deuterated solvent

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the reactants in a deuterated solvent inside an NMR tube.

  • Acquire an initial NMR spectrum to determine the initial concentrations of the species of interest.

  • Initiate the reaction if it has not already started (e.g., by temperature change or addition of a catalyst).

  • Acquire a series of NMR spectra at regular time intervals.

  • Integrate the signals corresponding to specific protons of the reactants and products in each spectrum.

  • The change in the integral values over time provides the concentration profiles, which can be used to determine the reaction kinetics.

Visualizations

Logical Relationship of Factors Affecting Sulfoxide Reaction Kinetics

Reaction_Kinetics_Factors cluster_Sulfoxide Sulfoxide Structure cluster_Properties Influenced Properties cluster_Kinetics Reaction Kinetics S_Structure Alkyl Group (e.g., Methyl vs. Ethyl) Steric_Hindrance Steric Hindrance S_Structure->Steric_Hindrance Electronic_Effects Electronic Effects (Inductive, Polarizability) S_Structure->Electronic_Effects Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate Nucleophilicity Nucleophilicity Electronic_Effects->Nucleophilicity Nucleophilicity->Reaction_Rate Reaction_Mechanism Reaction Mechanism Reaction_Rate->Reaction_Mechanism

Caption: Factors influencing the reaction kinetics of sulfoxides.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Reaction Execution cluster_Analysis Data Analysis Prep_Solutions Prepare Reactant Stock Solutions Equilibrate Equilibrate System (Spectrometer, Solutions) Prep_Solutions->Equilibrate Mix Mix Reactants Equilibrate->Mix Monitor Monitor Reaction (e.g., Absorbance vs. Time) Mix->Monitor Plot Plot Kinetic Data Monitor->Plot Determine_Kinetics Determine Rate Law, Rate Constant, and Activation Energy Plot->Determine_Kinetics

Caption: A generalized workflow for a chemical kinetics experiment.

Conclusion

While dimethyl sulfoxide is a well-characterized and widely used sulfoxide, the kinetic data for this compound remains comparatively sparse. Based on fundamental chemical principles, the larger ethyl groups in DESO are expected to introduce both electronic and steric effects that can alter its reactivity relative to DMSO. The increased electron-donating nature of the ethyl groups may enhance nucleophilicity, while the increased steric bulk could hinder reactions. The net effect on reaction kinetics will be specific to the reaction under consideration. For researchers and drug development professionals, the choice between DESO and DMSO (or other sulfoxides) will depend on the specific requirements of the chemical transformation, including desired reactivity, selectivity, and solvent properties. Further experimental studies are warranted to provide a more comprehensive and quantitative comparison of the reaction kinetics of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper chemical waste management is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe disposal of diethyl sulfoxide, a crucial solvent in many experimental protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[1]

  • Clothing: Wear fire/flame resistant and impervious clothing, such as a fully buttoned lab coat.[1]

  • Respiratory Protection: If there is a risk of inhalation, especially in cases of aerosols or mists, use a full-face respirator.[1]

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

  • Keep this compound away from all sources of ignition, as it may be combustible.[1]

  • Store containers tightly closed in a cool, dry, and well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, like any laboratory chemical, is dependent on its form—whether it is pure, in a solution, or has contaminated solid materials. Adherence to your institution's Environmental Health & Safety (EH&S) guidelines is mandatory.

Procedure 1: Disposal of Uncontaminated (Pure) this compound and Aqueous Solutions

  • Collection: Carefully pour the uncontaminated this compound or its aqueous solutions into a designated hazardous waste container. This container should be compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name, "this compound," and if in a solution, its concentration.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.

Procedure 2: Disposal of this compound Mixed with Other Chemicals

  • Collection: Collect the this compound mixture in a designated, compatible, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full names of all chemical constituents, including "this compound," and their approximate percentages.

  • Storage: Store the container in the designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.

  • Pickup: Schedule a hazardous waste pickup with your institution's EH&S department.

Procedure 3: Disposal of this compound-Contaminated Solid Waste

This category includes items such as pipette tips, vials, gloves, and absorbent materials that have come into contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, sealed waste container or a double-lined chemical waste bag.

  • Labeling: Label the container or bag as "Hazardous Waste" and specify "this compound-Contaminated Solid Waste." If the solid waste is contaminated with other hazardous chemicals, these must also be listed.

  • Storage: Store the sealed container or bag in the designated hazardous waste accumulation area.

  • Pickup: Arrange for disposal through your institution's hazardous waste management program.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not extensively available, general principles of chemical waste management apply. The following table summarizes key handling information for a related compound, dimethyl sulfoxide (DMSO), which can serve as a general reference. Always refer to the specific SDS for this compound for authoritative information.

ParameterValue (for Dimethyl Sulfoxide as a reference)Source
Flash Point87 °C / 188.6 °F[2]
Autoignition Temperature301 °C / 573.8 °F[2]
Boiling Point189 °C / 372.2 °F[2]
Solubility in WaterSoluble[2]

Experimental Protocols

The disposal procedures outlined above are based on established laboratory safety protocols for chemical waste management. These protocols are derived from guidelines set by regulatory bodies and institutional EH&S departments. The core experimental methodology for determining the appropriate disposal route for a chemical like this compound involves:

  • Hazard Identification: A thorough review of the chemical's Safety Data Sheet (SDS) to identify its physical and chemical properties, as well as its health and environmental hazards.

  • Waste Characterization: Determining if the waste is pure, a mixture, or contaminated solid material. For mixtures, all components must be identified and their approximate concentrations estimated.

  • Segregation: Based on the hazard characterization, the waste is segregated into appropriate, compatible containers to prevent dangerous reactions.

  • Containment and Labeling: The waste is stored in properly labeled, sealed containers in a designated and secure area.

  • Disposal: The contained waste is then transferred to a licensed hazardous waste disposal facility, arranged by the institution's EH&S department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Identification and Segregation cluster_1 Liquid Waste Management cluster_2 Solid Waste Management cluster_3 Final Disposal Steps start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_container Collect in a sealed, compatible liquid waste container waste_type->liquid_container Pure or in Solution solid_container Collect in a designated, sealed solid waste container or bag waste_type->solid_container Contaminated Solids label_pure Label as 'Aqueous this compound Waste' or 'Pure this compound Waste' liquid_container->label_pure Uncontaminated label_mixed Label with ALL chemical constituents and approximate percentages liquid_container->label_mixed Mixed with other chemicals storage Store in designated hazardous waste area label_pure->storage label_mixed->storage label_solid Label as 'this compound-Contaminated Solid Waste' solid_container->label_solid label_solid->storage pickup Arrange for EH&S Hazardous Waste Pickup storage->pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Dimethyl Sulfoxide (DMSO) in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.

Dimethyl Sulfoxide (DMSO) is a versatile and widely utilized solvent in scientific research, prized for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1] However, its unique property of rapid skin penetration necessitates stringent safety measures to prevent the absorption of DMSO and any dissolved hazardous substances.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of DMSO, tailored for researchers, scientists, and professionals in drug development.

One of the most critical aspects of working with DMSO is its ability to easily pass through the skin.[1] This characteristic means that any toxic materials dissolved in DMSO can be quickly carried into the bloodstream.[2] Therefore, it is imperative to handle DMSO with appropriate personal protective equipment and to be fully aware of the potential hazards of any substances mixed with it.[1][3]

Personal Protective Equipment (PPE) for DMSO Handling

The selection of appropriate PPE is the first line of defense against exposure.[1] Standard laboratory attire is not sufficient when working with DMSO due to its rapid skin penetration.[1] The following table summarizes the essential PPE for handling DMSO.

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Chemical-resistant gloves such as butyl rubber or neoprene .[2][4]Standard nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[2][3] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[5]
Eye Protection Chemical safety goggles or a full-face shield where splashing is possible.[2][5]Standard safety glasses may not provide adequate protection from splashes.[1]
Body Protection A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material.[1][2]Ensure clothing provides complete coverage of exposed skin.
Respiratory Protection Use in a well-ventilated area or a certified laboratory chemical fume hood.[2][6]Respirators may be required if there is a risk of inhaling vapors or mists, especially with volatile mixtures.[5][7]

Glove Compatibility with Dimethyl Sulfoxide (DMSO)

Choosing the correct gloves is critical for preventing skin exposure. The following table provides a summary of the chemical resistance of common glove materials to DMSO.

Glove MaterialRecommendationPermeation Breakthrough Time
Butyl Rubber Highly Recommended > 480 minutes[8]
Neoprene Recommended > 480 minutes[1]
Nitrile Rubber Not Recommended Breakthrough times can be very short, with some tests showing permeation in as little as 1-2 hours.[1]
Natural Rubber (Latex) Limited Use / Splash Protection Only Breakthrough times range from 1.5 to 2 hours.[1]
Viton™ Excellent > 480 minutes[8]

Note: Breakthrough times can vary based on glove thickness, manufacturer, and the concentration of DMSO. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.[4]

Operational Plan: A Step-by-Step Guide to Safely Handling DMSO

Adherence to a standardized operational workflow is crucial for minimizing risks associated with DMSO. The following diagram and detailed steps outline the complete process from preparation to disposal.

Caption: Workflow for Safe Handling and Disposal of DMSO.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory area where DMSO will be handled, put on all required personal protective equipment as outlined in the table above. This includes a fully buttoned lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves (e.g., butyl rubber).[2][5]

    • Work in a Fume Hood: All handling of pure DMSO and its solutions should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][6]

    • Gather Materials: Assemble all necessary materials, including DMSO, other reagents, glassware, and waste containers, inside the fume hood before beginning your work.

  • Handling:

    • Dispense DMSO Carefully: To avoid splashes, dispense DMSO slowly and carefully. Use appropriate tools such as a pipette or a graduated cylinder.

    • Mixing with Other Reagents: When preparing solutions, add other reagents to the DMSO slowly. Be aware that DMSO can enhance the penetration of other chemicals through the skin.[3]

    • Perform Experiment: Carry out your experimental procedures within the fume hood, being mindful to avoid contact with skin and eyes.

  • Cleanup and Disposal:

    • Segregate Waste: Do not mix DMSO waste with other waste streams.[6] Segregate waste into three categories: pure or aqueous DMSO waste, DMSO mixed with other hazardous chemicals, and DMSO-contaminated solid waste (e.g., gloves, pipette tips).[6]

    • Label Waste Container: Clearly label the hazardous waste container with "Dimethyl Sulfoxide Waste" and list all chemical constituents and their approximate percentages.[6]

    • Store Waste Appropriately: Store the sealed waste container in a designated hazardous waste accumulation area, such as a flammables cabinet, away from incompatible materials.[6]

    • Arrange for Disposal: Follow your institution's Environmental Health & Safety (EH&S) procedures for the final disposal of the chemical waste.[6][9]

Disposal Plan: Managing DMSO Waste

Proper disposal of DMSO is crucial to ensure laboratory and environmental safety. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[6]

Procedure 1: Disposal of Pure or Aqueous DMSO Waste

  • Collection: Pour uncontaminated DMSO or aqueous solutions into a designated hazardous waste container that is compatible with organic solvents.[6]

  • Labeling: Clearly label the container with "Dimethyl Sulfoxide Waste" and indicate the concentration if it is diluted.[6]

Procedure 2: Disposal of DMSO Mixed with Hazardous Substances

  • Collection: Collect the DMSO mixture in a designated, compatible, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be labeled with the full names of all chemical constituents, including "Dimethyl Sulfoxide," and their approximate percentages.[6]

Procedure 3: Disposal of DMSO-Contaminated Solid Waste

  • Collection: This category includes items like pipette tips, vials, and gloves that have come into contact with DMSO.[6] Collect these items in a designated, sealed solid waste container or a heavy-duty plastic bag.[6][8]

  • Labeling: Label the container or bag as "DMSO-Contaminated Solid Waste" and list any hazardous solutes if applicable.[6]

  • Storage: Store the sealed container or bag in the designated hazardous waste accumulation area.[6]

Spill and Accident Procedures

  • Minor Spill: If a small spill occurs that does not pose a significant threat, evacuate the immediate area.[8] If possible, confine the spill using a spill kit or absorbent material.[8] Absorb the spill with an inert, dry material and place it in a double-bagged, sealed container for disposal as dry waste.[8] Clean the area with soap and water.[8]

  • Major Spill or Exposure: In the event of a large spill or personal exposure, immediately evacuate the area and alert others. If there is skin contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air.[5][8] Contact your institution's emergency response team and EH&S department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.